Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Description
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMUXIIQQHTMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441441 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173306-82-6 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Foreword: Unveiling a Versatile Building Block in Modern Chemistry
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic use of multifunctional building blocks is paramount. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a non-canonical amino acid derivative, has emerged as a pivotal tool for chemists. Its unique trifunctional nature—a protected amine, a reactive alkyne, and a modifiable ester—offers a remarkable degree of versatility. This guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its significant applications, offering both foundational knowledge and practical insights for researchers at the forefront of chemical innovation.
Core Molecular Structure and Physicochemical Properties
This compound, also known as Boc-propargylglycine methyl ester, is a chiral molecule that exists in stereoisomeric forms. The chemical identity of the racemic and the (S)-enantiomer are well-established.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₄ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| CAS Number (Racemic) | 173306-82-6 | [1] |
| CAS Number ((S)-enantiomer) | 71460-02-1 | [2] |
| Appearance | Typically an off-white to light beige crystalline powder | [3] |
| Storage Conditions | 2-8°C, sealed and dry | [1] |
The structure features a terminal alkyne, which is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The amine group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis that is stable under a variety of reaction conditions but can be readily removed under acidic conditions. The methyl ester provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically a two-step process starting from the corresponding amino acid, propargylglycine. The following protocol outlines a representative synthesis for the L-enantiomer, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate.
Part 1: Boc Protection of L-Propargylglycine
This initial step involves the protection of the primary amine of L-propargylglycine with a tert-butoxycarbonyl (Boc) group.
-
Reaction Setup: L-propargylglycine (1 equivalent) is suspended in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base and Boc-Anhydride: To this suspension, potassium carbonate (3.5 equivalents) and di-tert-butyl dicarbonate (Boc₂O, 2.1 equivalents) are added sequentially.
-
Reaction: The resulting mixture is stirred vigorously at room temperature for 12 hours.
-
Work-up:
-
The organic solvent (THF) is removed under reduced pressure.
-
The remaining aqueous phase is washed with diethyl ether to remove any unreacted Boc₂O.
-
The aqueous phase is then acidified to a pH of 3 with 1N aqueous citric acid.
-
The product, N-Boc-L-propargylglycine, is extracted with dichloromethane.
-
-
Isolation: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-Boc-L-propargylglycine, which can often be used in the next step without further purification.[3]
Part 2: Esterification to this compound
The second step is the esterification of the carboxylic acid to the corresponding methyl ester.
-
Reaction Setup: N-Boc-L-propargylglycine (1 equivalent) is dissolved in anhydrous methanol.
-
Esterification Reagent: The solution is cooled to 0°C, and thionyl chloride (1.2 equivalents) is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, the excess methanol and thionyl chloride are removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
-
Isolation and Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis. While a comprehensive set of publicly available, verified spectra for the ynoate is scarce, the expected spectroscopic features can be predicted based on its structure and data from similar compounds. Researchers should always perform their own analytical characterization for confirmation.
| Spectroscopic Data | Expected Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (m, 1H, α-CH), ~3.75 (s, 3H, OCH₃), ~2.6 (m, 2H, CH₂), ~2.0 (t, 1H, C≡CH), ~1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172 (C=O, ester), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~78 (C≡CH), ~70 (C≡CH), ~53 (α-CH), ~52 (OCH₃), ~28 (C(CH₃)₃), ~20 (CH₂) |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H), ~3300 (C≡C-H), ~2120 (C≡C), ~1740 (C=O, ester), ~1700 (C=O, Boc) |
| Mass Spectrometry (ESI+) | m/z: 228.1 [M+H]⁺, 250.1 [M+Na]⁺ |
Applications in Synthesis
The synthetic utility of this compound is primarily centered around its alkyne functionality, making it a valuable building block for the introduction of a propargyl group in peptide synthesis and for use in cycloaddition reactions.
Peptide Synthesis and Peptidomimetics
As a non-canonical amino acid, it can be incorporated into peptide chains to introduce a reactive handle for further modifications. The alkyne group can be used for post-synthetic modifications, such as labeling with fluorescent dyes or attachment to other molecules. Its incorporation can also influence the secondary structure of peptides, leading to the development of peptidomimetics with enhanced biological activity and stability.[4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound readily participates in the CuAAC reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and highly specific formation of a stable triazole ring by reacting with an azide-containing molecule. This has broad applications in drug discovery, bioconjugation, and materials science.[1]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
This powerful ligation chemistry enables the straightforward construction of complex molecular architectures, such as peptide-drug conjugates, by linking the amino acid derivative to a drug molecule functionalized with an azide group.
Conclusion and Future Outlook
This compound stands as a testament to the power of multifunctional building blocks in modern organic synthesis. Its well-defined structure and predictable reactivity provide chemists with a reliable tool for a myriad of applications, from the synthesis of novel peptidomimetics to the construction of complex bioconjugates via click chemistry. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for new discoveries in medicine and materials science.
References
-
Synthesis of Polymyxin-Inspired Peptidomimetics - PubMed. (URL: [Link])
-
Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (URL: [Link])
-
Preparation of the propargyl ester of Boc-Gly-OH (2a) and the effective... - ResearchGate. (URL: [Link])
-
A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[4][5][6]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition - The Royal Society of Chemistry. (URL: [Link])
-
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID - PubChem. (URL: [Link])
-
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | C11H17NO4 | CID 11817013 - PubChem. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
-
The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines - ResearchGate. (URL: [Link])
-
Peptidomimetics, a synthetic tool of drug discovery - PMC - PubMed Central. (URL: [Link])
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (URL: [Link])
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (URL: [Link])
- CN104276964A - Preparation method of Boc-glycine - Google P
-
N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (URL: [Link])
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])
-
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate - PubChem - NIH. (URL: [Link])
-
Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic - European Journal of Chemistry. (URL: [Link])
-
Methyl (2S)-2-tert-butoxycarbonylaminohexadecanoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid | C11H21NO4 | CID - PubChem - NIH. (URL: [Link])
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. (URL: [Link])
-
Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC - NIH. (URL: [Link])
-
Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol - MDPI. (URL: [Link])
Sources
- 1. This compound [myskinrecipes.com]
- 2. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | C11H17NO4 | CID 11817013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-N-BOC-Propargylglycine | 63039-46-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Structure Elucidation of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Introduction: The Significance of a Versatile Building Block
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development.[1] Its structure incorporates three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a terminal alkyne. This unique combination makes it a versatile building block for the synthesis of modified amino acids, peptides, and other bioactive molecules.[1] The Boc group provides a stable yet readily cleavable protecting group for the amine, essential for controlled, stepwise synthetic strategies.[2][3] The terminal alkyne functionality is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of this molecule to other entities.[1] The methyl ester provides a convenient handle for purification and can be hydrolyzed or further derivatized as needed.[1]
Given its importance, unambiguous confirmation of its structure is paramount before its use in any synthetic endeavor. This guide provides a comprehensive, multi-faceted approach to the structure elucidation of this compound, detailing the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and demonstrate how these techniques provide a self-validating system for structural confirmation.
Molecular Structure Overview
A clear visualization of the target molecule is the first step in any structure elucidation workflow.
Caption: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean NMR tube.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Data Interpretation and Expected Signals:
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a large, sharp singlet.[3] This is a hallmark of a successful Boc protection.[3] |
| -C≡CH (Alkyne) | ~2.0 | Triplet (t) or Doublet of Doublets (dd) | 1H | The terminal alkyne proton is coupled to the adjacent methylene protons. |
| -CH₂-C≡CH | ~2.6 | Multiplet (m) | 2H | These methylene protons are adjacent to both the chiral center and the alkyne, leading to complex splitting. |
| -OCH₃ (Ester) | ~3.7 | Singlet (s) | 3H | The three equivalent protons of the methyl ester are deshielded by the adjacent oxygen and appear as a singlet. |
| α-CH | ~4.4 | Multiplet (m) | 1H | The proton on the chiral carbon is coupled to the adjacent methylene protons and the NH proton. |
| -NH- (Amine) | 5.0 - 5.5 | Broad Singlet (br s) or Doublet (d) | 1H | The chemical shift of the NH proton can be variable and the signal is often broad due to quadrupole effects and exchange. It will couple to the α-CH. |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Data Interpretation and Expected Signals:
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃)₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group are in a shielded environment. |
| -CH₂-C≡CH | ~20-30 | The methylene carbon adjacent to the alkyne. |
| α-CH | ~50-60 | The chiral carbon atom attached to the nitrogen. |
| -OCH₃ (Ester) | ~52 | The methyl carbon of the ester group. |
| -C≡CH (Alkyne) | ~70-75 | The terminal alkyne carbon. |
| -C≡CH (Alkyne) | ~80-85 | The internal alkyne carbon. |
| -C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |
| C=O (Boc) | ~155 | The carbonyl carbon of the Boc protecting group. |
| C=O (Ester) | ~170 | The carbonyl carbon of the methyl ester. |
Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation and Expected Absorptions:
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Significance |
| -C≡C-H (Terminal Alkyne) | 3330 - 3270 | ≡C-H Stretch | A strong, sharp band in this region is diagnostic for a terminal alkyne.[4][5][6] |
| -C≡C- (Alkyne) | 2260 - 2100 | C≡C Stretch | A weak to medium intensity band, confirming the presence of the triple bond.[4][6][7] |
| C=O (Ester & Carbamate) | ~1740 & ~1710 | C=O Stretch | Two distinct carbonyl absorptions are expected, one for the ester and one for the carbamate of the Boc group. |
| N-H (Amine) | ~3400 | N-H Stretch | A moderate, sometimes broad, absorption indicating the presence of the N-H bond of the protected amine. |
| C-H (Alkanes) | 2960 - 2850 | C-H Stretch | Strong absorptions corresponding to the C-H bonds of the methyl and methylene groups.[4][5] |
Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further corroborate the proposed structure.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation of the parent ion.[8]
Data Interpretation and Expected Ions:
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 228.1 | The protonated molecular ion. The molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol .[1] |
| [M+Na]⁺ | 250.1 | The sodium adduct of the molecular ion, often observed with ESI. |
| [M-56+H]⁺ | 172.1 | Loss of isobutylene (C₄H₈) from the tert-butyl group, a characteristic fragmentation of Boc-protected compounds.[9] |
| [M-100+H]⁺ | 128.1 | Loss of the entire Boc group (C₅H₉O₂) via McLafferty rearrangement.[2] |
Workflow for Structure Elucidation
The following diagram illustrates the logical flow of the structure elucidation process, demonstrating how the data from each technique is integrated to provide a conclusive structural assignment.
Caption: A logical workflow for the structure elucidation of the target molecule.
Conclusion: A Self-Validating Approach
The structure elucidation of this compound is a clear example of the power of modern analytical techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system. The characteristic singlet of the Boc group in the ¹H NMR is corroborated by the corresponding carbon signals in the ¹³C NMR and the characteristic fragmentations in the mass spectrum. The terminal alkyne, strongly indicated by the sharp ≡C-H stretch in the IR, is confirmed by the unique chemical shifts of the alkyne proton and carbons in the NMR spectra. The methyl ester is similarly identified across all techniques. By systematically analyzing and integrating the data from NMR, IR, and MS, researchers can confidently and unequivocally confirm the structure of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled... - ResearchGate.
- Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs.
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH.
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
- 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax.
- IR: alkynes.
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 89985-87-5 | Benchchem.
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem.
- IR spectrum: Alkynes - Química Organica.org.
- Spectroscopy of the Alkynes - Chemistry LibreTexts.
- This compound - MySkinRecipes.
- How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR spectrum: Alkynes [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
physical and chemical properties of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
An In-Depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: Properties, Reactivity, and Applications
Abstract
This compound is a trifunctional synthetic building block of significant interest to researchers in organic chemistry, medicinal chemistry, and drug development. Possessing a terminal alkyne, a Boc-protected amine, and a methyl ester, this molecule offers a versatile platform for the synthesis of non-canonical amino acids, peptide modifications, and the construction of complex bioactive molecules. Its terminal alkyne functionality makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling straightforward bioconjugation and derivatization. This technical guide provides a comprehensive analysis of its physical and chemical properties, explores the reactivity of its key functional groups, presents a detailed experimental protocol for its application in click chemistry, and discusses its broader significance in scientific research.
Introduction and Significance
In the landscape of modern drug discovery and chemical biology, the ability to precisely modify and construct complex molecular architectures is paramount. This compound, often referred to as Boc-L-propargylglycine methyl ester for its (S)-enantiomer, emerges as a highly valuable and versatile tool. Its structure incorporates three distinct and orthogonally reactive functional groups:
-
A Terminal Alkyne: This group serves as a powerful chemical handle for a variety of transformations, most notably the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent linkage to molecules bearing an azide group.[1]
-
An N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines. It is stable under a broad range of reaction conditions, including those used to modify the alkyne or ester, but can be selectively removed under acidic conditions to liberate the free amine for further functionalization, such as peptide bond formation.[2][3][4]
-
A Methyl Ester: This group provides a stable, crystalline handle that facilitates purification and characterization. It can be selectively hydrolyzed (saponified) under basic conditions to yield the corresponding carboxylic acid, providing another point for chemical modification.[1]
This unique combination makes the compound a cornerstone for synthesizing non-natural amino acids, building peptidomimetics, and developing probes and conjugates for biological studies.
Physicochemical Properties
The fundamental properties of this compound are critical for its handling, storage, and application in synthesis.
Caption: Molecular Structure of this compound.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | [5] |
| CAS Number | 173306-82-6; 71460-02-1 ((S)-enantiomer) | [1][5][6] |
| Molecular Formula | C₁₁H₁₇NO₄ | [1][5] |
| Molecular Weight | 227.26 g/mol | [1][5] |
| Appearance | Typically a colorless solid or oil | [7] |
| Solubility | Soluble in organic solvents like DMF, CH₂Cl₂ | [7] |
| Storage Conditions | Store at 2-8°C, sealed under dry conditions | [1][6] |
Spectroscopic Signature
Characterization of this compound relies on standard spectroscopic techniques. Based on its structure, the following spectral features are expected:
-
¹H NMR: Key diagnostic signals include a singlet for the terminal alkyne proton (~2.0-2.5 ppm), a multiplet for the α-proton (~4.2-4.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a large singlet for the nine equivalent protons of the Boc group's tert-butyl moiety (~1.4 ppm). The methylene protons adjacent to the alkyne will appear as a multiplet.
-
¹³C NMR: Characteristic peaks include those for the two alkyne carbons (~70 ppm and ~80 ppm), the ester carbonyl carbon (~172 ppm), the carbamate carbonyl carbon (~155 ppm), the α-carbon (~52 ppm), and the carbons of the Boc group (quaternary carbon ~80 ppm, methyl carbons ~28 ppm).
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong C=O stretching band for the ester and carbamate groups (~1680-1750 cm⁻¹). Crucially, a sharp, weak absorption for the C≡C stretch (~2120 cm⁻¹) and a strong, sharp peak for the terminal ≡C-H stretch (~3300 cm⁻¹) confirm the presence of the terminal alkyne. An N-H stretch for the carbamate will also be visible (~3400 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 228.12. A common fragmentation pattern is the loss of the tert-butyl group or isobutylene, resulting in a significant fragment.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the distinct reactivity of its three functional groups, which can be addressed selectively.
The Terminal Alkyne: A Gateway to Conjugation
The terminal alkyne is arguably the most versatile handle on the molecule. Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction renowned for its high yield, specificity, and tolerance of a wide range of functional groups. This allows the amino acid scaffold to be "clicked" onto any molecule containing an azide, forming a stable 1,2,3-triazole linkage. This is foundational for applications in bioconjugation, drug discovery, and materials science.[1]
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The N-Boc Protecting Group: Controlled Amine Reactivity
The Boc group provides essential protection for the α-amino group, preventing it from acting as a nucleophile or base during other synthetic steps.[2] Its key feature is its lability under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) cleanly cleaves the carbamate, releasing the free amine as an ammonium salt, along with gaseous carbon dioxide and isobutylene.[8] This deprotection is highly efficient and orthogonal to the conditions required for alkyne reactions or ester hydrolysis.
Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.
The Methyl Ester: A Handle for Derivatization
The methyl ester can be readily converted to the corresponding carboxylic acid via saponification. This is typically achieved by treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a polar solvent mixture (e.g., THF/water or methanol/water), followed by acidic workup. The resulting carboxylic acid can then be used in standard amide bond coupling reactions, further extending the synthetic utility of the scaffold.
Experimental Protocol: CuAAC Reaction
This protocol describes a general, self-validating procedure for the conjugation of this compound with a generic organic azide, such as benzyl azide.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzyl Azide (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.10 eq)
-
Sodium ascorbate (0.10-0.20 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Round-bottom flask, magnetic stirrer
-
Ethyl acetate, brine, anhydrous sodium sulfate for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-butanol and water. Stir the solution vigorously to ensure mixing.
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
Initiation of Reaction: To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.15 eq) followed by the copper(II) sulfate solution (0.07 eq). A color change (often to yellow or green) indicates the formation of the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual copper salts, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.
Applications in Research and Drug Development
The unique structural features of this compound enable a wide array of applications:
-
Synthesis of Unnatural Peptides: Incorporation of this amino acid into a peptide sequence introduces an alkyne handle that can be used for post-synthetic modification, such as labeling with fluorophores, attachment to surfaces, or cyclization.
-
Development of Bioactive Conjugates: The alkyne allows for the conjugation of the amino acid scaffold to targeting ligands, imaging agents, or cytotoxic payloads, which is a key strategy in developing targeted therapies.[9]
-
Probing Biological Systems: By attaching reporter tags via click chemistry, researchers can use this molecule to create chemical probes to study enzyme activity, protein-protein interactions, and other biological processes.
-
Fragment-Based Drug Discovery: The propargylglycine core can serve as a fragment that, once identified as a binder to a biological target, can be elaborated using click chemistry to rapidly generate a library of more potent compounds. The "magic methyl" effect, where the introduction of a methyl group can significantly alter pharmacological properties, is a well-established principle in drug design that can be explored through derivatives of this core structure.[10][11]
Conclusion
This compound is a powerful and versatile chemical tool for researchers at the interface of chemistry, biology, and medicine. Its orthogonal functionalities—an acid-labile protected amine, a base-labile ester, and a "clickable" terminal alkyne—provide a robust and predictable platform for the synthesis of novel molecules. The principles of its reactivity are well-established, allowing for rational design and execution of complex synthetic strategies, ultimately accelerating innovation in drug discovery and the broader life sciences.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9837499, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10857232, Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11380628, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. Retrieved from [Link]
-
Wang, Z., et al. (2021). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010348, (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[8][12][13]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. RSC Advances. Retrieved from [Link]
-
Agami, C., Couty, F., & Lequesne, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11817013, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Retrieved from [Link]
-
Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46193546, (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroamination of terminal alkynes with secondary amines catalyzed by copper: Regioselective access to amines. Retrieved from [Link]
-
SQUARIX. (n.d.). methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications. Molecules, 28(1), 1-2. Retrieved from [Link]
-
National Institutes of Health. (2011). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of the American Society for Mass Spectrometry, 22(7), 1264-1273. Retrieved from [Link]
-
MDPI. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 27(10), 3233. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56971824, (2S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]
-
PubChemLite. (n.d.). (2s)-2-{amino}-4-methylpentanoic acid. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | C11H17NO4 | CID 11817013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 71460-02-1|(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate|BLD Pharm [bldpharm.com]
- 7. squarix.de [squarix.de]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications [mdpi.com]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 12. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 9837499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Introduction: The Significance of a Versatile Building Block
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a chiral non-proteinogenic amino acid derivative, has emerged as a pivotal building block in contemporary drug discovery and development. Its unique trifunctional nature, featuring a stereochemically defined α-amino acid core, a readily cleavable tert-butoxycarbonyl (Boc) protecting group, and a terminal alkyne functionality, renders it an exceptionally versatile synthon. The terminal alkyne is particularly noteworthy for its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile and efficient construction of complex molecular architectures such as peptidomimetics, PROTACs, and other bioactive conjugates. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this valuable compound, underpinned by mechanistic insights and detailed experimental protocols.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate (3), points to two key transformations: a methyl esterification of the carboxylic acid and a Boc-protection of the primary amine. The synthesis, therefore, commences with the commercially available, enantiomerically pure amino acid, L-propargylglycine (1).
The chosen synthetic strategy prioritizes the protection of the amino group of L-propargylglycine first, yielding N-Boc-L-propargylglycine (2). This intermediate is then subjected to esterification to afford the final product. This sequence is strategically advantageous as it circumvents potential side reactions and simplifies purification procedures.
Synthetic Pathway and Mechanistic Insights
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is a robust two-step process.
Step 1: N-Boc Protection of L-Propargylglycine
The initial step involves the protection of the primary amine of L-propargylglycine (1) with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in peptide synthesis and organic chemistry.[1]
Mechanism: The reaction proceeds via nucleophilic attack of the amino group of L-propargylglycine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The presence of a mild base, such as sodium bicarbonate or triethylamine, is crucial to deprotonate the ammonium salt of the amino acid and to neutralize the acidic byproducts formed during the reaction. The resulting carbamic acid intermediate is unstable and readily decomposes to the desired N-Boc protected amino acid, tert-butanol, and carbon dioxide.
Step 2: Methyl Esterification of N-Boc-L-propargylglycine
The second step is the esterification of the carboxylic acid moiety of N-Boc-L-propargylglycine (2) to its corresponding methyl ester (3).
Mechanism: A common and effective method for this transformation is the use of trimethylsilyl chloride (TMSCl) in methanol. TMSCl reacts with methanol to generate anhydrous HCl in situ. The HCl then protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which subsequently collapses to release a molecule of water and form the methyl ester.
Experimental Protocols
Materials and Instrumentation
| Material/Instrument | Specifications |
| L-Propargylglycine | ≥98% purity, enantiomerically pure (S)-form |
| Di-tert-butyl dicarbonate | ≥97% purity |
| Sodium bicarbonate | ACS reagent grade |
| Triethylamine | ≥99.5%, distilled |
| Methanol | Anhydrous, ≥99.8% |
| Trimethylsilyl chloride | ≥98% |
| Dichloromethane | Anhydrous, ≥99.8% |
| Ethyl acetate | ACS reagent grade |
| Hexanes | ACS reagent grade |
| Magnesium sulfate | Anhydrous |
| Rotary evaporator | Standard laboratory grade |
| Magnetic stirrer with hotplate | Standard laboratory grade |
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ plates |
| Nuclear Magnetic Resonance (NMR) | 400 MHz or higher |
| High-Resolution Mass Spectrometry (HRMS) | ESI or equivalent |
| Chiral High-Performance Liquid Chromatography (HPLC) | For enantiomeric purity analysis.[1] |
Step-by-Step Synthesis
Part 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid (N-Boc-L-propargylglycine)
-
To a stirred suspension of L-propargylglycine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-propargylglycine as a white solid. The product is often of sufficient purity for the next step.
Part 2: Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
-
Dissolve N-Boc-L-propargylglycine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a colorless oil or a white solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Data |
| (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid | C₁₀H₁₅NO₄ | 213.23 | >95 | >98 | ¹H NMR, ¹³C NMR, HRMS consistent with structure |
| (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | C₁₁H₁₇NO₄ | 227.26 | 85-95 | >99 | ¹H NMR, ¹³C NMR, HRMS consistent with structure, Chiral HPLC for e.e. |
Conclusion and Future Perspectives
The synthetic pathway detailed herein provides a reliable and scalable method for the preparation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. The use of readily available starting materials and well-established, high-yielding reactions makes this protocol amenable to both academic research and industrial drug development settings. The strategic implementation of Boc protection followed by esterification ensures a streamlined process with straightforward purification. The final product, with its versatile terminal alkyne functionality, is poised to continue its significant contribution to the advancement of medicinal chemistry and chemical biology, particularly in the realm of targeted therapeutics and bioconjugation. Further methodological refinements could focus on developing a one-pot synthesis from L-propargylglycine to further enhance the efficiency of this valuable synthetic route.
References
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]
-
Leukart, O., et al. (1976). Synthese von L-Propargylglycin und L-Allylglycin. Helvetica Chimica Acta, 59(6), 2181-2183. [Link]
- Duncia, J. V., et al. (1995). Synthesis of N-protected amino acids, especially N-Boc-L-propargylglycine by zinc-mediated addition of organic halides to a glycine cation equivalent.
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
Sources
An In-depth Technical Guide to the Isomers of C11H17NO4: Characteristics, Synthesis, and Biological Evaluation
This guide provides a comprehensive technical overview of the molecular formula C₁₁H₁₇NO₄, focusing on its prominent isomers, Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced world of isomerism, detailing the synthesis, analytical characterization, and biological activities of these compounds. We will explore the critical importance of precise structural elucidation and its implications for pharmacological activity, moving beyond a simple molecular formula to understand the distinct properties of each unique chemical entity.
The Challenge of Isomerism: More Than a Molecular Formula
A molecular formula, in this case C₁₁H₁₇NO₄, represents the elemental composition of a molecule but provides no information about the arrangement of these atoms. Isomers are distinct compounds that share the same molecular formula but differ in their structural arrangement.[1][2][3][4] These structural differences can lead to vastly different physical, chemical, and biological properties.[1] The two main categories of isomerism are constitutional isomers and stereoisomers.
-
Constitutional Isomers: These isomers have different connectivity of atoms. For the formula C₁₁H₁₇NO₄, this could mean variations in the carbon skeleton, the position of functional groups, or the nature of the functional groups themselves. Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine are constitutional isomers.
-
Stereoisomers: In these isomers, the atoms are connected in the same order, but their spatial arrangement differs. This includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The biological activity of chiral compounds can be highly dependent on their stereochemistry.[5]
The existence of numerous isomers for a given molecular formula underscores the necessity of rigorous analytical techniques to confirm the identity and purity of a compound before any biological evaluation is undertaken.
Key Isomers of C₁₁H₁₇NO₄: A Comparative Analysis
While thousands of compounds with the molecular formula C₁₁H₁₇NO₄ are commercially available, this guide will focus on two of the most cited isomers: Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine.[6]
Dimetofrine: An Adrenergic Agonist
Dimetofrine is a sympathomimetic amine that acts as an adrenergic agonist. It is known for its cardiovascular effects, particularly its ability to increase blood pressure.
Table 1: Physicochemical and Pharmacological Properties of C₁₁H₁₇NO₄ Isomers
| Property | Dimetofrine | 3,4,5-Trimethoxyphenoxyethylamine |
| IUPAC Name | 4-hydroxy-3,5-dimethoxy-α-(methylaminomethyl)benzyl alcohol | 2-(3,4,5-trimethoxyphenoxy)ethan-1-amine |
| Molar Mass | 227.26 g/mol | 227.26 g/mol |
| Known Biological Activity | Adrenergic agonist, vasopressor | Inactive in human trials |
| Primary Mechanism of Action | Stimulation of α- and β-adrenergic receptors | Not established |
3,4,5-Trimethoxyphenoxyethylamine: A Mescaline Analog with a Twist
3,4,5-Trimethoxyphenoxyethylamine is a structural analog of the psychedelic phenethylamine, mescaline. The key difference is the insertion of an oxygen atom between the aromatic ring and the ethylamine side chain.[7] Despite its structural similarity to a psychoactive compound, it was found to be inactive in human studies.[7]
Synthesis and Chemical Characterization: From Blueprint to Molecule
The synthesis of these isomers requires distinct chemical pathways, reflecting their different structural frameworks.
Synthesis of Dimetofrine
Synthesis of 3,4,5-Trimethoxyphenoxyethylamine
The synthesis of 3,4,5-Trimethoxyphenoxyethylamine can be approached through several routes, often starting from commercially available 3,4,5-trimethoxyphenol or 3,4,5-trimethoxybenzoic acid.[6][7][8] A common strategy involves the etherification of 3,4,5-trimethoxyphenol with a protected 2-aminoethanol derivative, followed by deprotection.
Experimental Protocol: Synthesis of 3,4,5-Trimethoxyphenoxyethylamine
-
Etherification: To a solution of 3,4,5-trimethoxyphenol in a suitable aprotic solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) to deprotonate the phenol.
-
Add a 2-haloethylamine derivative with a protected amine group (e.g., N-(2-bromoethyl)phthalimide).
-
Heat the reaction mixture to drive the Williamson ether synthesis.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
-
Deprotection: The protecting group on the amine is then removed. For a phthalimide group, this is typically achieved by hydrazinolysis (using hydrazine hydrate).
-
The final product is then purified by crystallization or chromatography.
Visualization of Synthetic Pathway
Caption: A generalized synthetic route to 3,4,5-Trimethoxyphenoxyethylamine.
Analytical Characterization
Confirmation of the structure and purity of the synthesized isomers is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Table 2: Analytical Methods for Isomer Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation by identifying the chemical environment of hydrogen and carbon atoms. | Distinct chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons, confirming the connectivity of the atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | The molecular ion peak will confirm the molecular formula. The fragmentation pattern will provide clues about the structure. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Can be used to separate isomers and obtain their mass spectra. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity analysis. | A single peak in the chromatogram indicates a pure compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, N-H, C-O, and aromatic C-H bonds. |
Experimental Protocol: General Procedure for NMR Analysis
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transformation, phase correction, baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Biological Activity and Mechanism of Action: A Tale of Two Isomers
The profound impact of isomeric structure on biological function is clearly demonstrated by Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine.
Dimetofrine: Cardiovascular Effects
Dimetofrine's primary pharmacological action is as a vasopressor, meaning it constricts blood vessels and raises blood pressure. This effect is mediated through its interaction with adrenergic receptors. While detailed modern studies on its specific receptor subtype selectivity are limited, it is understood to act on both α- and β-adrenergic receptors.
Visualization of Adrenergic Signaling
Caption: Simplified overview of adrenergic receptor signaling initiated by an agonist.
3,4,5-Trimethoxyphenoxyethylamine: The Inactive Analog
In stark contrast to Dimetofrine, and despite its structural relationship to mescaline, 3,4,5-Trimethoxyphenoxyethylamine has been shown to be biologically inactive in humans at the doses tested.[7] This lack of activity highlights the critical role of the molecular scaffold in receptor recognition and activation. The insertion of the ether linkage likely alters the molecule's conformation and electronic properties to such an extent that it can no longer effectively bind to and activate the serotonin receptors responsible for the psychoactive effects of mescaline.
Conclusion and Future Directions
The study of isomers with the molecular formula C₁₁H₁₇NO₄ provides a compelling illustration of fundamental principles in medicinal chemistry and drug development. The stark contrast in the biological activities of Dimetofrine and 3,4,5-Trimethoxyphenoxyethylamine serves as a powerful reminder that a mere molecular formula is insufficient to predict the pharmacological properties of a compound.
Future research in this area could focus on several key aspects:
-
Comprehensive Isomer Profiling: A systematic synthesis and biological evaluation of a wider range of C₁₁H₁₇NO₄ isomers could uncover novel compounds with interesting pharmacological profiles.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on analogs of Dimetofrine could lead to the development of more selective and potent adrenergic agents.
-
Computational Modeling: Molecular modeling and docking studies could provide insights into the structural basis for the activity of Dimetofrine and the inactivity of 3,4,5-Trimethoxyphenoxyethylamine, guiding the design of new molecules.
The continued exploration of the chemical space defined by this seemingly simple molecular formula holds the potential for the discovery of new therapeutic agents and a deeper understanding of the intricate relationship between molecular structure and biological function.
References
Sources
- 1. 3,4,5-Trimethoxyphenylacetic acid(951-82-6) 1H NMR [m.chemicalbook.com]
- 2. Metformin effects on the heart and the cardiovascular system: A review of experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of metformin and N-benzylbiguanide, a novel analogue of metformin, on the vasopressor responses to adrenergic system stimulation in pithed rats with fructose-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing of NMR and MS metabolomics data using chemometrics methods: a global tool for fungi biotransformation reactions monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-propargylglycine methyl ester fundamental chemistry
An In-Depth Technical Guide to the Fundamental Chemistry of N-Boc-propargylglycine Methyl Ester
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern synthetic chemistry and drug discovery, the efficiency and predictability of our molecular tools are paramount. N-Boc-propargylglycine methyl ester is more than just another protected amino acid; it is a testament to elegant molecular design. Its structure is a carefully orchestrated triad of functionalities: a stable yet readily clevable N-terminal Boc group, a C-terminal methyl ester for carboxyl protection, and the star of the show—a terminal alkyne. This alkyne is not merely a structural feature; it is a reactive handle, a gateway to the powerful realm of click chemistry.
This guide is structured not as a rigid encyclopedia entry, but as a narrative that follows the lifecycle of this molecule in the laboratory. We will begin with its synthesis, delve into its fundamental reactivity, and explore its applications. Throughout, the focus will be on the causality behind our experimental choices—why we select specific reagents, solvents, and conditions—to provide you with field-proven insights that transcend simple protocol recitation.
Synthesis and Purification: Constructing the Workhorse
The synthetic accessibility of N-Boc-propargylglycine methyl ester is key to its widespread use. While several routes exist, a common and reliable strategy involves the protection of a propargylglycine precursor. An alternative, elegant approach involves the direct alkylation of a glycine equivalent, which builds the carbon skeleton directly. A notable method involves the zinc-mediated reaction of a glycine cation equivalent with an organic halide, which provides the Boc-protected amino acid derivative in high yield.[1] Another patented method describes a three-step synthesis starting from diphenyl methylene glycine ethyl ester, which can achieve a high total yield and enantiomeric excess.[2]
Experimental Protocol: N-Boc Protection of L-Propargylglycine followed by Esterification
This two-step procedure first protects the amine and then the carboxylic acid, a common sequence in amino acid chemistry.
Step 1: N-Boc Protection
-
Reaction Setup: Suspend L-propargylglycine (1 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.[3] The use of a biphasic system aids in dissolving both the amino acid salt and the organic Boc-anhydride.
-
Base Addition: Add potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 eq.) to the suspension. This deprotonates the ammonium group of the amino acid, generating the free amine which is the active nucleophile.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) to the mixture.[3] The reaction is typically stirred at room temperature for 12-24 hours. The mechanism involves the nucleophilic attack of the amine on one of the carbonyls of the anhydride.
-
Work-up & Isolation:
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous phase with a non-polar solvent like ether or hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid (e.g., 1N HCl or citric acid).[3] This protonates the carboxylate, making the product-N-Boc-L-propargylglycine-insoluble in water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the N-Boc protected acid, which is often used in the next step without further purification.[3]
-
Step 2: Methyl Esterification
-
Reaction Setup: Dissolve the crude N-Boc-L-propargylglycine from the previous step in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add a mild base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq.) followed by methyl iodide (MeI) (1.2-1.5 eq.). The base deprotonates the carboxylic acid, and the resulting carboxylate performs an Sₙ2 reaction with methyl iodide to form the methyl ester.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting acid spot.
-
Work-up & Purification:
-
Filter off the solid base.
-
Wash the filtrate with water and brine to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified.
-
Purification Protocol: Flash Column Chromatography
Flash column chromatography is the standard method for purifying N-Boc-propargylglycine methyl ester to a high degree of purity.[4]
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude ester in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column. This "dry loading" technique typically results in better separation.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The less polar impurities will elute first, followed by the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound as a liquid or low-melting solid.[5][6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-Boc-propargylglycine methyl ester.
Physicochemical Properties and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized material. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇NO₄ | [5] |
| Molecular Weight | 227.26 g/mol | [5] |
| Appearance | Liquid or low-melting solid | [5] |
| Purity | Typically ≥95% after chromatography | [5] |
| InChI Key | QPMUXIIQQHTMKO-UHFFFAOYSA-N | [5][6] |
| Storage | Ambient temperature, desiccated | [6] |
Spectroscopic Data
-
¹H NMR (CDCl₃): The proton NMR spectrum is highly diagnostic. Expect to see a singlet (~1.45 ppm, 9H) for the tert-butyl group, a triplet (~2.0-2.2 ppm, 1H) for the acetylenic proton, a multiplet for the propargylic CH₂ group, a multiplet for the α-proton, and a singlet (~3.75 ppm, 3H) for the methyl ester protons.
-
¹³C NMR (CDCl₃): Key signals include the ester and carbamate carbonyls (~171 and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), the two acetylenic carbons (~70-80 ppm), the α-carbon (~52 ppm), the methyl ester carbon (~52 ppm), and the methyl carbons of the Boc group (~28 ppm).
-
FT-IR (neat): Look for characteristic stretches: a sharp, weak band for the ≡C-H stretch (~3300 cm⁻¹), C=O stretches for the carbamate and ester (~1745 and ~1715 cm⁻¹), and the N-H stretch of the carbamate (~3400 cm⁻¹).
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ is expected at m/z 228. A common fragment is the loss of the Boc group or tert-butyl group.
Core Reactivity: A Tale of Three Functional Groups
The synthetic utility of N-Boc-propargylglycine methyl ester lies in the orthogonal reactivity of its three primary functional groups. This allows for selective manipulation, a cornerstone of complex molecule synthesis.
The Alkyne: Gateway to Click Chemistry
The terminal alkyne is arguably the most valuable feature of this molecule, enabling its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the premier example of "click chemistry," a class of reactions known for their reliability, high yield, and tolerance of a wide range of functional groups.[7]
Mechanism: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with an azide in a stepwise manner, ultimately forming a stable 1,4-disubstituted 1,2,3-triazole ring.
Caption: Simplified mechanism of CuAAC (Click Chemistry).
Experimental Protocol: Model Click Reaction
-
Reactant Solution: In a vial, dissolve N-Boc-propargylglycine methyl ester (1 eq.) and an azide (e.g., benzyl azide) (1 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2-0.3 eq.) in water, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.). The ascorbate reduces Cu(II) to the active Cu(I) species in situ. This is a crucial step, as Cu(I) salts can be unstable.
-
Reaction Initiation: Add the catalyst solution to the stirring reactant solution. The reaction is typically rapid and exothermic.
-
Monitoring and Work-up: Stir at room temperature for 1-4 hours. The reaction mixture can be diluted with water and the triazole product extracted with an organic solvent like ethyl acetate. The product can then be purified by column chromatography.
The stability of the resulting triazole ring makes this an ideal linkage for applications in bioconjugation and drug development, connecting the amino acid scaffold to proteins, fluorescent dyes, or other molecules of interest.[8][9]
The N-Boc Group: A Reversible Shield
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[10] Its purpose is to render the nitrogen lone pair non-nucleophilic, preventing it from interfering in reactions at other sites. Its key advantage is its stability to a wide range of conditions (e.g., basic, hydrogenolysis) while being easily removed under acidic conditions.[11]
Mechanism of Deprotection: The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide, which are volatile byproducts and easily removed.
Caption: Acid-catalyzed deprotection of an N-Boc group.
Experimental Protocol: Boc Deprotection with TFA
-
Reaction Setup: Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM). The use of anhydrous DCM is important to prevent acid-catalyzed hydrolysis of the methyl ester.[12]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting product is the trifluoroacetate salt of the free amine, which can often be used directly in the next step (e.g., peptide coupling) or neutralized with a mild base.
The Methyl Ester: Carboxyl Protection
The methyl ester protects the carboxylic acid from participating in undesired reactions, such as acting as a nucleophile or an acid. It is typically removed by saponification (base-catalyzed hydrolysis).
Experimental Protocol: Saponification
-
Reaction Setup: Dissolve the methyl ester in a solvent like methanol or THF.
-
Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq.).
-
Reaction: Stir at room temperature for 1-4 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4. Extract the resulting carboxylic acid into an organic solvent, dry, and concentrate to yield the product.
Applications in Research and Drug Development
The unique combination of functionalities makes N-Boc-propargylglycine methyl ester a valuable tool for:
-
Peptide Synthesis: It is used as a non-canonical amino acid to introduce an alkyne handle into a peptide sequence.[8] This allows for post-synthetic modification via click chemistry, enabling the creation of cyclic peptides, peptide-drug conjugates, or peptides with fluorescent labels.[13]
-
Drug Discovery: The propargylglycine scaffold is a key intermediate in the synthesis of various pharmaceuticals, including high-potency renin inhibitors.[1] Its rigid structure and reactive handle allow for the construction of complex and potent bioactive molecules.
-
Bioconjugation: The alkyne group facilitates the covalent attachment of the amino acid scaffold to biomolecules like proteins or nucleic acids, or to surfaces for the development of diagnostic arrays and novel biomaterials.[8][9]
Safety and Handling
As with any chemical reagent, proper handling is essential.
-
Hazards: May cause an allergic skin reaction.[14][15][16] Avoid breathing dust, fumes, or vapors.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[14][16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store away from strong oxidizing agents.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[16]
References
- Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent. (WO1995028385A1).
- SAFETY DATA SHEET - (R)-N-BOC-Propargylglycine. (2023-09-29). Fisher Scientific.
- Quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. (2012-08-02).
- Safety D
- (R)-N-Boc-α-propargylglycine methyl ester (CAS#:208709-76-6). Chemsrc.
- Boc-N-(propargyl)-glycine. Chem-Impex.
- The synthetic method of N Boc L propargylglycines. (CN107089928A).
- Safety Data Sheet - Boc - L – propargylglycine. (2021-03-17). Anaspec.
- (R)-N-BOC-Propargylglycine (CAS 63039-46-3). ChemicalBook.
- SAFETY DATA SHEET - (S)-N-BOC-Propargylglycine. (2012-05-16). Fisher Scientific.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). Reddit.
- Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers. Benchchem.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Boc-glycine methyl ester. J&K Scientific LLC.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). NIH.
- Amine Protection / Deprotection. Fisher Scientific.
- Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Benchchem.
- N-Boc-Propargylglycine methyl ester. CymitQuimica.
- N-Boc-Propargylglycine methyl ester (173306-82-6). Sigma-Aldrich.
- Boc-α-methyl-D-propargylglycine. Chem-Impex.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
- Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjug
- Protective Groups. Organic Chemistry Portal.
Sources
- 1. WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent - Google Patents [patents.google.com]
- 2. CN107089928A - The synthetic method of N Boc L propargylglycines - Google Patents [patents.google.com]
- 3. (R)-N-BOC-Propargylglycine | 63039-46-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Boc-Propargylglycine methyl ester | CymitQuimica [cymitquimica.com]
- 6. N-Boc-Propargylglycine methyl ester | 173306-82-6 [sigmaaldrich.com]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. reddit.com [reddit.com]
- 13. jk-sci.com [jk-sci.com]
- 14. fishersci.pt [fishersci.pt]
- 15. anaspec.com [anaspec.com]
- 16. fishersci.com [fishersci.com]
- 17. regi.com [regi.com]
The Surprising Second Act: An In-depth Technical Guide to the Biological Activity of N-Boc Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis, is traditionally viewed as a chemically inert shield for the amine functionality of amino acids, destined for removal upon completion of a synthetic sequence.[1][2] This guide challenges that dogma by exploring the often-overlooked and surprisingly potent biological activities inherent to N-Boc protected amino acids themselves. Far from being mere synthetic intermediates, these molecules have demonstrated a spectrum of effects ranging from broad-spectrum antimicrobial and antibiofilm activity to targeted enzyme inhibition with therapeutic potential in oncology and virology. This in-depth technical guide provides a comprehensive overview of these "second-act" functionalities, detailing the underlying mechanisms of action, providing robust experimental protocols for their investigation, and offering insights into their potential for translational drug development. We will delve into specific case studies, supported by quantitative data and mechanistic insights, to equip researchers with the knowledge to both understand and harness the latent biological activities of these ubiquitous synthetic building blocks.
Introduction: Beyond a Protective Shield
For decades, the primary role of the N-Boc protecting group has been to temporarily mask the nucleophilicity of the alpha-amino group of amino acids, thereby enabling the controlled, stepwise formation of peptide bonds.[1][2] This strategy has been instrumental in the synthesis of countless peptides and peptidomimetics for research and therapeutic applications.[3][4] However, a growing body of evidence compels us to look beyond this established role and consider the N-Boc protected amino acid as a distinct chemical entity with its own intrinsic biological properties.
The introduction of the bulky, lipophilic tert-butyl group dramatically alters the physicochemical properties of the parent amino acid, increasing its hydrophobicity and modifying its steric profile. These changes can facilitate interactions with biological membranes, modulate transport across cellular barriers, and enable novel binding modes with protein targets, leading to a range of observable biological effects. This guide will explore these activities, not as anomalous observations, but as a predictable consequence of their altered chemical nature.
Antimicrobial and Antibiofilm Activity: A New Class of Membrane-Active Agents
One of the most well-documented and promising biological activities of N-Boc protected amino acids and their derivatives is their potent antimicrobial effect, particularly against drug-resistant bacteria.[5][6][7] This activity is often attributed to their ability to interact with and disrupt bacterial cell membranes.
Case Study: N-Boc Protected Phenylalanine and Tryptophan Dipeptides
Recent studies have highlighted the significant broad-spectrum antibacterial activity of N-Boc protected dipeptides, particularly those containing hydrophobic residues like phenylalanine and tryptophan.[5][6] For instance, Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.[5]
Mechanism of Action: The primary mechanism of action for these N-Boc protected dipeptides is the permeabilization of bacterial membranes.[5] The lipophilic Boc group and the hydrophobic amino acid side chains are thought to facilitate insertion into the lipid bilayer, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[8][9] Scanning electron microscopy has revealed that these dipeptides can self-assemble into fibril and spherical nanostructures, which may contribute to their membrane-disrupting capabilities.[5]
Biofilm Eradication
Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. N-Boc protected dipeptides have shown a remarkable ability to both prevent the formation of and eradicate existing biofilms.[5]
Experimental Protocol: Crystal Violet Biofilm Assay
This assay is a straightforward and widely used method to quantify biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates[10]
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))[11]
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution[10]
-
30% Acetic acid in water[12]
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).[10]
-
Biofilm Formation: Add 100 µL of the diluted bacterial suspension and 100 µL of the test compound (N-Boc protected amino acid/dipeptide at various concentrations) or control vehicle to the wells of a 96-well plate.[11] Incubate for 24-48 hours at 37°C without shaking.[12]
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells carefully with 200 µL of PBS to remove non-adherent cells.[11]
-
Fixation: Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[11]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[5]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[13]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[12]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 590-595 nm using a microplate reader.[5][12]
Data Interpretation: A decrease in absorbance in the presence of the test compound compared to the control indicates inhibition of biofilm formation or eradication of the existing biofilm.
Diagram: Workflow for Crystal Violet Biofilm Assay
Caption: Workflow of the crystal violet biofilm assay.
Quantitative Assessment of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Sterile 96-well polypropylene microtiter plates[3]
-
Bacterial culture
-
Mueller-Hinton Broth (MHB)[3]
-
Test compounds (N-Boc protected amino acids/dipeptides)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL in MHB.[14]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the microtiter plate.[3]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (bacteria only) and a sterility control (broth only).[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15] This can be determined visually or by measuring the optical density at 600 nm.[14]
Table 1: Representative MIC Values for N-Boc Protected Dipeptides
| Compound | Target Organism | MIC90 (µg/mL) | Reference |
| Boc-Phe-Trp-OMe | Staphylococcus aureus | 230-400 | [5][6] |
| Boc-Trp-Trp-OMe | Escherichia coli | 230-400 | [5][6] |
| Boc-Phe-Pro-OMe | Salmonella typhimurium | 1000 (Zone of inhibition 10mm) | [16] |
Enzyme Inhibition: A New Frontier for Drug Discovery
Beyond their membrane-disrupting capabilities, N-Boc protected amino acids and their derivatives have emerged as potent and, in some cases, highly specific enzyme inhibitors.
Anticancer Activity: Targeting Proline Metabolism
Proline metabolism is increasingly recognized as a critical pathway in cancer cell proliferation and survival.[17][18] N-Boc-L-proline has been investigated as a potential anticancer agent, with proposed mechanisms involving the disruption of proline biosynthesis and the induction of apoptosis.[19][20] While the precise molecular targets are still under investigation, the modulation of proline-metabolizing enzymes is a key area of focus. One such target is Pyrroline-5-Carboxylate Reductase (PYCR), an enzyme involved in proline biosynthesis that is often overexpressed in cancer cells.[18]
Diagram: Proline Metabolism in Cancer and Potential Inhibition
Caption: Simplified diagram of proline metabolism and potential inhibition by N-Boc-L-proline derivatives.
Antiviral Activity: Inhibition of HCV NS5A
N-Boc-L-proline serves as a key synthetic intermediate in the preparation of daclatasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[13] NS5A is a multifunctional protein essential for HCV RNA replication and virion assembly.[1][21] NS5A inhibitors are thought to act at two main stages of the viral lifecycle: by preventing the formation of the replication complex and by impairing the assembly of new viral particles.[21][22][23] While N-Boc-L-proline itself is not the final active pharmaceutical ingredient, its structural features are integral to the pharmacophore that interacts with the NS5A protein. This highlights the potential for N-Boc protected amino acids to serve as scaffolds for the design of novel antiviral agents.
Antibacterial Activity: Targeting Topoisomerases and Other Essential Enzymes
Derivatives of N-Boc protected amino acids have also been shown to inhibit bacterial topoisomerases, enzymes that are essential for DNA replication, transcription, and repair.[24][][26] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors induce lethal double-strand breaks in the bacterial chromosome.[27][28] Additionally, derivatives of N-Boc-phenylalanine have been developed as inhibitors of enzymes involved in the mycolic acid biosynthetic pathway of Mycobacterium tuberculosis, a critical component of the mycobacterial cell wall.[4][29][30][31]
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of N-Boc protected amino acids against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (preferably chromogenic or fluorogenic)
-
Assay buffer
-
Test compounds (N-Boc protected amino acids)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.[32]
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence.[33]
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[32] Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[34][35][36]
Synthesis and Structure-Activity Relationships
The biological activities of N-Boc protected amino acids are intrinsically linked to their chemical structures. The synthesis of these compounds is straightforward, typically involving the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.
The structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Key structural features to consider include:
-
The Amino Acid Side Chain: The nature of the side chain (hydrophobic, hydrophilic, aromatic, aliphatic) plays a significant role in target binding and membrane interactions.
-
The Boc Group: While the Boc group is the defining feature, modifications to this group could potentially fine-tune the compound's properties.
-
The Carboxylic Acid: Esterification or amidation of the C-terminus can impact the compound's solubility, cell permeability, and biological activity.
Conclusion and Future Perspectives
The evidence presented in this guide clearly demonstrates that N-Boc protected amino acids are more than just passive intermediates in peptide synthesis. They possess a diverse and potent range of biological activities that warrant further investigation and exploitation. The antimicrobial and antibiofilm properties of N-Boc protected dipeptides offer a promising new avenue for combating antibiotic resistance. Furthermore, their ability to inhibit key enzymes in cancer and viral diseases highlights their potential as scaffolds for the development of novel therapeutics.
For researchers in drug discovery, this opens up a vast and readily accessible chemical space for screening and lead optimization. The routine synthesis of N-Boc protected amino acids in many laboratories means that a large number of these compounds are commercially available or can be easily prepared. Future research should focus on:
-
Systematic screening of libraries of N-Boc protected amino acids and their simple derivatives against a wider range of biological targets.
-
Detailed mechanistic studies to elucidate the precise molecular interactions responsible for their observed biological effects.
-
Optimization of lead compounds through medicinal chemistry to enhance their potency, selectivity, and pharmacokinetic properties.
By embracing this paradigm shift in our understanding of N-Boc protected amino acids, the scientific community can unlock a new and exciting chapter in the quest for novel therapeutic agents.
References
-
Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]
-
iGEM. (2018). Crystal Violet Biofilm Assay. Retrieved from [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
- Hancock, R. E. W. (2001). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab.
- Biopolymers. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649.
-
National Institutes of Health. (n.d.). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Retrieved from [Link]
- Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 35(2).
-
Wikipedia. (n.d.). Discovery and development of NS5A inhibitors. Retrieved from [Link]
-
ResearchGate. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐Boc‐(R)‐phenylalanine anilides (A) and.... Retrieved from [Link]
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A D-Phenylalanine-Benzoxazole Derivative Reveals the Role of the Essential Enzyme Rv3603c in the Pantothenate Biosynthetic Pathway of Mycobacterium tuberculosis. Retrieved from [Link]
-
Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Hepatitis C Virus NS5A Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. Retrieved from [Link]
- PubMed Central. (2025). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents.
-
ChemRxiv. (n.d.). Antimicrobial activity of self-assembled structures formed by protected amino acids. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are NS5A inhibitors and how do they work?. Retrieved from [Link]
-
PLOS Pathogens. (n.d.). NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains. Retrieved from [Link]
-
PubMed. (2014). HCV NS5A Inhibitors Disrupt Replication Factory Formation: A Novel Mechanism of Antiviral Action. Retrieved from [Link]
-
PubMed. (2018). Studies on the Antibacterial Activity and Mechanism of Antimicrobial Peptides Against Drug-Resistant Bacteria. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of DNA topoisomerase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Retrieved from [Link]
- PubMed Central. (n.d.). Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening.
- PubMed Central. (n.d.). Inhibiting Mycobacterium tuberculosis within and without.
- ResearchGate. (2025). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria.
-
National Institutes of Health. (2020). Proline Metabolism in Tumor Growth and metastatic Progression. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]
-
National Institutes of Health. (2020). The Janus-like role of proline metabolism in cancer. Retrieved from [Link]
-
MDPI. (n.d.). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. Retrieved from [Link]
-
YouTube. (2017). Biochemistry | Enzyme Inhibition. Retrieved from [Link]
Sources
- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Studies on the Antibacterial Activity and Mechanism of Antimicrobial Peptides Against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Crystal violet assay [bio-protocol.org]
- 12. static.igem.org [static.igem.org]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 17. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Janus-like role of proline metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 22. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 23. HCV NS5A inhibitors disrupt replication factory formation: a novel mechanism of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 26. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 27. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A D-Phenylalanine-Benzoxazole Derivative Reveals the Role of the Essential Enzyme Rv3603c in the Pantothenate Biosynthetic Pathway of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibiting Mycobacterium tuberculosis within and without - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 35. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 36. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols: Leveraging Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate for Advanced Peptide Synthesis and Bio-conjugation
Abstract
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is a pivotal, protected derivative of the non-canonical amino acid L-propargylglycine. Its unique trifunctional structure—comprising a Boc-protected amine, a methyl ester-protected carboxyl group, and a bioorthogonal terminal alkyne side chain—positions it as a cornerstone reagent in modern peptide chemistry. While not directly suitable for standard stepwise solid-phase peptide synthesis (SPPS), it serves as an invaluable precursor for synthesizing the active, carboxyl-free form, Boc-L-propargylglycine-OH. The incorporation of this alkyne-bearing residue into a peptide sequence unlocks powerful post-synthetic modification capabilities, most notably through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2] This guide provides an in-depth exploration of its properties, detailed protocols for its conversion and incorporation into peptides, and methodologies for subsequent bio-conjugation, targeting researchers and professionals in peptide science and drug development.
Structural Analysis and Physicochemical Properties
The utility of this compound stems from its distinct functional groups, each playing a specific role in the synthetic strategy.
-
N-α-Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality. It is stable under the basic conditions used in Fmoc-based SPPS and during saponification, but is efficiently removed with moderate acids like trifluoroacetic acid (TFA).[3] This orthogonality is fundamental to its application in multi-step syntheses.
-
C-Terminal Methyl Ester: The methyl ester protects the carboxylic acid. This is a critical feature, as it prevents the amino acid from being directly activated and coupled in a standard SPPS cycle, which requires a free carboxylate.[4] Its primary purpose is to allow for manipulations at the N-terminus or side chain before revealing the C-terminus for subsequent reactions, typically through saponification.
-
Terminal Alkyne Side Chain: The propargyl group (a terminal alkyne) is a bioorthogonal functional handle. It is chemically inert to the conditions of peptide synthesis but can participate in highly specific and efficient click chemistry reactions post-synthesis.[5] This enables the precise attachment of various molecular entities, such as fluorophores, PEG chains, or cytotoxic drug payloads.[6][7]
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 173306-82-6 |
| Appearance | White to off-white solid or oil |
| Key Functionalities | Boc-protected amine, Methyl ester, Alkyne |
Core Synthetic Applications & Protocols
The primary workflow for utilizing this compound involves its conversion to the SPPS-compatible free acid form, followed by its incorporation into the desired peptide sequence.
Protocol 1: Saponification to Boc-L-propargylglycine-OH
To render the amino acid compatible with standard peptide coupling protocols, the C-terminal methyl ester must be hydrolyzed. This protocol describes a standard saponification procedure.
Rationale: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system efficiently cleaves the methyl ester to yield the carboxylate salt. Subsequent acidification protonates the carboxylate, yielding the desired free carboxylic acid, which can be readily isolated.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
1 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of THF or MeOH in a round-bottom flask.
-
Hydrolysis: Add 1 M LiOH solution (1.5 eq) dropwise while stirring at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Acidification: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. The product may precipitate out of solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent in vacuo to yield Boc-L-propargylglycine-OH as a solid or viscous oil. The product can be used in the next step without further purification if purity is high.
Protocol 2: Incorporation into Peptides via Boc-SPPS
This protocol outlines the incorporation of the synthesized Boc-L-propargylglycine-OH into a peptide chain using the Boc/Bzl solid-phase synthesis strategy.
Rationale: Boc-SPPS involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain anchored on a solid support. Each cycle consists of N-α-Boc deprotection with TFA, followed by neutralization and coupling of the next amino acid, which is activated by a coupling reagent like HBTU.
Materials:
-
Boc-L-propargylglycine-OH (from Protocol 1)
-
Peptide synthesis resin (e.g., Boc-Gly-PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[8]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization: Treat the resin with 5-10% DIEA in DMF (2x for 2 minutes each) to neutralize the ammonium salt, then wash with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-L-propargylglycine-OH (3.0 eq relative to resin loading) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected, neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If incomplete, extend the coupling time or perform a double coupling.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Post-Synthetic Modification via Click Chemistry
The true power of incorporating propargylglycine is realized in the post-synthetic modification stage, where the alkyne handle is used for covalent conjugation.
The CuAAC Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly specific reaction that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[9][10] This reaction is orthogonal to most biological functional groups, allowing for clean and efficient labeling of peptides in complex environments.[11]
Protocol 3: On-Resin Peptide Conjugation to an Azide-Containing Molecule
Performing the click reaction while the peptide is still attached to the solid support simplifies purification, as excess reagents can be easily washed away.
Rationale: An on-resin approach ensures that unreacted labeling agents and catalyst are removed before the final peptide cleavage and deprotection step. A common Cu(I) source is copper(II) sulfate with a reducing agent like sodium ascorbate.
Materials:
-
Alkyne-functionalized peptide-on-resin (from Protocol 2)
-
Azide-containing molecule (e.g., Azido-PEG, fluorescent azide dye) (10 eq)
-
Copper(II) Sulfate (CuSO₄) (1.0 eq)
-
Sodium Ascorbate (5.0 eq)
-
DMF/Water or other suitable solvent mixture
Procedure:
-
Resin Swelling: Swell the alkyne-peptide resin in the chosen reaction solvent (e.g., DMF/H₂O 4:1) for 30 minutes.
-
Reagent Addition: Add the azide-containing molecule to the resin slurry.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the resin slurry, followed immediately by the CuSO₄ solution. The mixture may change color.
-
Reaction: Agitate the reaction mixture at room temperature for 12-24 hours, shielded from light if using a photosensitive dye.
-
Washing: Drain the reaction solution and wash the resin extensively with the reaction solvent, water, DMF, and finally DCM to remove all traces of copper and excess reagents.
-
Cleavage & Deprotection: The now-conjugated peptide can be cleaved from the resin and side-chain protecting groups removed using a standard cleavage cocktail (e.g., HF or TFMSA for Boc-SPPS).
-
Purification: Purify the final conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Troubleshooting Guide for CuAAC Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient Cu(I) generation; Oxygen interference | Degas all solvents. Use freshly prepared sodium ascorbate solution. Consider using a Cu(I)-stabilizing ligand like TBTA. |
| Side Reactions | Copper-mediated oxidation of sensitive residues (Cys, Met) | Perform the reaction under an inert atmosphere (N₂ or Ar). Minimize reaction time. |
| Insolubility | Poor solubility of peptide or azide reagent | Screen different solvent systems (e.g., DMF, DMSO, tBuOH/H₂O). |
| Failed Cleavage | Copper binding to resin or peptide | After the click reaction, wash the resin with a copper chelating solution (e.g., 0.5% diethyldithiocarbamate in DMF). |
Conclusion
This compound is more than a simple amino acid derivative; it is an enabling tool for the creation of complex and functionalized peptides. By serving as a stable and accessible precursor to Boc-L-propargylglycine-OH, it provides a reliable pathway for introducing a versatile alkyne handle into peptide sequences. The subsequent application of click chemistry allows for the precise, post-synthetic attachment of a vast array of functionalities, profoundly impacting the fields of drug discovery, diagnostics, and materials science. The protocols and insights provided herein offer a robust framework for researchers to harness the full potential of this powerful chemical building block.
References
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (n.d.). (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.
- BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- MySkinRecipes. (n.d.). This compound.
- The Sanderson Group, Durham University. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids.
- National Institutes of Health (NIH). (n.d.). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media.
- Hardy, P. M., & Lingham, I. N. (1983). Peptides Containing Dipropylglycine. Part 1. Preparation of Protected Derivatives of Dipropylglycine and Their Incorporation Into Dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405.
- ChemistryViews. (2019). Biosynthetic Pathway to Amino Acids with a Terminal Alkyne.
- Frontiers in Bioengineering and Biotechnology. (n.d.). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides.
- MedChemExpress. (n.d.). DL-Propargylglycine.
- RSC Publishing. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology.
- Aapptec Peptides. (2020). Azide and Alkyne-Containing Amino Acids.
- BenchChem. (2025). Application Notes: The Role of Methyl (tert-butoxycarbonyl)-L-leucinate in Peptide Synthesis.
- Biosynth. (n.d.). DL-Propargylglycine.
- National Institutes of Health (NIH). (n.d.). Utilization of alkyne bioconjugations to modulate protein function.
- National Institutes of Health (NIH). (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- ResearchGate. (2025). Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation.
- Jena Bioscience. (n.d.). Alkyne-containing Amino Acids.
- PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.
- National Institutes of Health (NIH). (n.d.). Click Chemistry in Peptide-Based Drug Design.
- QYAOBIO. (n.d.). Click Chemistry Peptides.
- Bachem. (2020). Peptide Click Chemistry Explained.
- Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection.
- Biosynth. (n.d.). Buy Click Peptides.
- LifeTein. (2024). Click Chemistry in Peptide Synthesis.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- YouTube. (2022). Boc Deprotection Mechanism.
- BenchChem. (2025). Step-by-step guide to Boc deprotection of Propargyl-PEG7-Boc.
- ChemicalBook. (n.d.). METHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)PHENOXY)ACETATE synthesis.
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- ResearchGate. (2025). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.
- Novabiochem. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. qyaobio.com [qyaobio.com]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. lifetein.com [lifetein.com]
Application Notes & Protocols: Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate in Click Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of chemical biology and drug discovery, the demand for efficient, specific, and biocompatible reactions is paramount. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has emerged as a cornerstone reagent, providing a robust and versatile platform for molecular construction. This non-canonical amino acid derivative is uniquely equipped with three critical functional moieties: a terminal alkyne for bioorthogonal ligation, a Boc-protected amine for controlled peptide synthesis, and a methyl ester for further derivatization.
Its primary utility lies in its role as a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[1][2][3] This reaction's high efficiency, broad scope, and mild, often aqueous, conditions have revolutionized how scientists approach bioconjugation, peptide modification, and the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of the compound's properties, the mechanistic basis of its reactivity, and detailed protocols for its application, empowering researchers to leverage its full potential.
The Reagent at a Glance: Structure and Functionality
This compound is a strategically designed molecule where each component serves a distinct and vital purpose. Understanding this trifunctional nature is key to its effective application.
Table 1: Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 173306-82-6 | [4] |
| Molecular Formula | C₁₁H₁₇NO₄ | [4] |
| Molecular Weight | 227.26 g/mol | [4] |
| Storage | 2-8°C, sealed, dry |[4] |
Caption: Structure of this compound.
-
Terminal Alkyne : This is the "business end" of the molecule for click chemistry. Its high reactivity in the presence of a copper(I) catalyst allows for a highly specific and efficient covalent reaction with an azide-functionalized molecule.[4]
-
Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. Its purpose is to render the amine nucleophile inert during the coupling of other amino acids or chemical modifications. This ensures that the alkyne end reacts selectively without interference from the amine. The Boc group is stable under a wide range of conditions but can be cleanly removed using mild acid (e.g., trifluoroacetic acid), allowing for subsequent peptide chain elongation or other N-terminal modifications.[4][5]
-
Methyl Ester : The ester functionality provides a convenient handle for purification and can be hydrolyzed to the corresponding carboxylic acid post-synthesis if required.[4] This opens up another avenue for conjugation, for example, through amide bond formation.
The Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The power of this compound is unlocked through the CuAAC reaction. This process forms a stable, five-membered 1,2,3-triazole ring, irreversibly linking the alkyne-containing amino acid to an azide-modified molecule.[1]
Caption: Simplified workflow of the CuAAC catalytic cycle.
Causality Behind Experimental Choices:
-
Copper Source (CuSO₄) : While the active catalyst is Copper(I), Copper(II) sulfate is often preferred as the starting material.[6][7] This is due to the superior stability and solubility of Cu(II) salts in air and various solvents compared to Cu(I) salts, which can readily disproportionate or oxidize.
-
Reducing Agent (Sodium Ascorbate) : The reaction requires an in situ reduction of Cu(II) to the catalytically active Cu(I) state. Sodium ascorbate is the ideal choice for this, especially in biological applications.[6][8] It is mild, water-soluble, and efficiently maintains the copper in its +1 oxidation state throughout the reaction, preventing catalyst death.
-
Stabilizing Ligand (THPTA/TBTA) : This is arguably the most critical component for ensuring a successful and clean reaction.
-
Trustworthiness: The ligand acts as a self-validating system. Its presence accelerates the desired cycloaddition while simultaneously preventing unwanted side reactions.[8]
-
Expertise: In bioconjugation, reactive oxygen species (ROS) can be generated by the Cu/ascorbate system, leading to oxidative damage of sensitive biomolecules like proteins. A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) chelates the copper ion, protecting the biomolecule from this damage and increasing the catalyst's efficacy in aqueous media.[6][7][8] For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is commonly employed.[6]
-
Applications in Research and Drug Development
The ability to precisely install a clickable alkyne handle onto a core amino acid structure opens up a vast array of applications.
-
Bioconjugation : This is the most prominent application.[9][10] By incorporating this compound into a peptide sequence, one can subsequently "click" on various functionalities:
-
Drug Discovery : The triazole ring formed during the click reaction is a stable, rigid, and metabolically robust isostere for an amide bond. This allows medicinal chemists to use this building block to create novel peptidomimetics with improved pharmacokinetic properties.[12][13]
-
Materials Science : The compound can be used to functionalize surfaces or polymers. For instance, a peptide containing this residue can be clicked onto a surface to create a biocompatible coating or a biosensor.[3]
Experimental Protocols
The following protocols provide a starting point for the two most common applications. Optimization may be required based on the specific substrates used.
Caption: General experimental workflow for a CuAAC reaction.
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is suitable for conjugating this compound (or a peptide containing it) to a small molecule azide in a mixed solvent system.
Materials and Reagents:
-
Alkyne-reagent (e.g., this compound)
-
Azide-reagent
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)
-
Solvents: Dimethylformamide (DMF), tert-Butanol, and deionized water
Reagent Preparation:
-
Alkyne Solution : Prepare a 10 mM stock solution of the alkyne-reagent in DMF.
-
Azide Solution : Prepare a 10 mM stock solution of the azide-reagent in DMF.
-
CuSO₄ Solution : Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution : Prepare this fresh just before use. Prepare a 1 M stock solution in deionized water.
-
TBTA Solution : Prepare a 100 mM stock solution in DMF.
Step-by-Step Methodology:
-
In a suitable reaction vial, add the alkyne-reagent (1.0 eq).
-
Add the azide-reagent (1.1 eq).
-
Add the solvent system, typically a 1:1:1 mixture of t-BuOH:H₂O:DMF, to achieve a final alkyne concentration of ~5 mM.
-
To the reaction mixture, add the TBTA solution (0.1 eq).
-
Add the CuSO₄ solution (0.05 eq).
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 eq).
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup : Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: Bioconjugation of a Peptide in Aqueous Buffer
This protocol is designed for labeling an alkyne-containing peptide with an azide-functionalized molecule (e.g., a fluorophore) in a biocompatible aqueous buffer.[6][7][8]
Materials and Reagents:
-
Alkyne-peptide
-
Azide-label (e.g., Azide-Fluorophore)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
Reagent Preparation:
-
Peptide Solution : Prepare a 1 mM solution of the alkyne-peptide in PBS.
-
Azide Solution : Prepare a 10 mM stock solution of the azide-label in DMSO.
-
Catalyst Premix : Prepare a premix of CuSO₄ and THPTA. Combine a 20 mM CuSO₄ stock (in water) and a 100 mM THPTA stock (in water) in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 10 µL of 100 mM THPTA). Let this stand for 2-3 minutes.[6]
-
Sodium Ascorbate Solution : Prepare this fresh just before use. Prepare a 100 mM stock solution in deionized water.
Step-by-Step Methodology:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Alkyne-peptide solution (1.0 eq, e.g., 100 µL of 1 mM solution).
-
PBS buffer to achieve the desired final reaction volume.
-
Azide-label solution (3.0 - 5.0 eq).
-
-
Add the CuSO₄/THPTA catalyst premix (to a final concentration of ~0.5 mM copper).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of ~5 mM).
-
Mix gently by flicking the tube or placing it on a slow rotator.
-
Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light if using a fluorophore.
-
Workup/Purification : The purification method depends on the scale and nature of the biomolecule. Options include:
-
Size-Exclusion Chromatography (e.g., desalting column) : To remove excess small molecule reagents.
-
Reverse-Phase HPLC : For high-purity peptide conjugates.
-
Dialysis : For larger proteins.
-
-
Analyze the final product by LC-MS to confirm successful conjugation.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Product Yield | Inactive Catalyst (Cu(II) formation) | Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the ligand (THPTA/TBTA) to better protect the Cu(I). Degas solvents if oxygen sensitivity is suspected. |
| Poor Substrate Solubility | For Protocol 1, try a different solvent system (e.g., add more DMF or DMSO). For Protocol 2, ensure the peptide is fully dissolved; a small percentage (5-10%) of a co-solvent like DMSO can be added. | |
| Side Reactions / Product Degradation | Oxidative Damage (Bioconjugation) | Increase the THPTA:CuSO₄ ratio to 10:1. Ensure the reaction is not run for an unnecessarily long time. Consider adding a ROS scavenger like aminoguanidine.[8][14] |
| Incomplete Reaction | Insufficient Reagents or Time | Increase the equivalents of the azide partner and/or the reaction time. Confirm the concentration of your stock solutions. |
Safety and Handling
-
Copper Compounds : Copper sulfate is harmful if swallowed and can cause eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Azides : While many organic azides used in click chemistry are relatively stable, low molecular weight azides can be explosive. Handle with care, avoid shock, friction, and high temperatures.[15][16]
-
Solvents : Handle organic solvents like DMF and DMSO in a well-ventilated fume hood.
-
General Practice : Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16][17] Wear appropriate PPE and follow standard laboratory safety procedures.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]
-
CD Bioparticles. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, September 17). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Retrieved from [Link]
-
Biffis, A., et al. (2018). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Inorganic Chemistry, 57(17), 10819-10831. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Hong, V., et al. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Protein Science, 62(1), 15.2.1-15.2.16. Retrieved from [Link]
-
González, J., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(20), 5599-5618. Retrieved from [Link]
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]
-
MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
Baalmann, M., et al. (2022). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Materials, 34(34), 2108730. Retrieved from [Link]
-
ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Advances in Bioconjugation. Angewandte Chemie International Edition, 50(30), 6956-6998. Retrieved from [Link]
-
Drug Discovery Chemistry. (2025, March 7). Conference Brochure. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. Retrieved from [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susupport.com [susupport.com]
- 10. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 13. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. tcichemicals.com [tcichemicals.com]
- 17. file.bldpharm.com [file.bldpharm.com]
Application Notes and Protocols: A Guide to the Boc Deprotection of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
This document provides a comprehensive guide for the efficient and selective removal of the tert-butoxycarbonyl (Boc) protecting group from Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. The protocols and insights detailed herein are curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.
Introduction: The Significance of Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amines.[1][2][3] Its widespread use stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[3][4] The selective removal of the Boc group is a critical transformation, revealing the free amine for subsequent functionalization.
The substrate in focus, this compound, is a valuable building block, featuring a terminal alkyne that can participate in reactions like click chemistry.[5] The successful deprotection of this compound to yield Methyl 2-aminopent-4-ynoate is paramount for its use in the synthesis of complex molecules. This guide will primarily focus on acid-catalyzed deprotection, a reliable and widely adopted methodology.[6][7]
Mechanistic Insights: The Chemistry of Acid-Catalyzed Boc Removal
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established E1 elimination pathway. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8][9] The carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[9][11] In the presence of excess acid, the liberated amine is protonated to form a stable salt, such as a hydrochloride or trifluoroacetate salt.[4][9]
Recommended Protocols
Two primary methods are presented for the deprotection of this compound. The choice of protocol will depend on the desired salt form of the product and the available reagents.
Protocol 1: Deprotection using Hydrochloric Acid in Dioxane
This method is highly efficient and yields the hydrochloride salt of the product directly, which often precipitates from the reaction mixture, simplifying purification.[12][13][14] 4M HCl in dioxane is a commercially available and commonly used reagent for this purpose.[4][12][14]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1 equivalent).
-
Reagent Addition: Under a stream of nitrogen or argon, add 4M HCl in 1,4-dioxane (5-10 equivalents). The reaction is typically performed at a concentration of 0.1-0.5 M.
-
Reaction Monitoring: Stir the mixture at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6][14] The reaction is often complete within 30 minutes to 2 hours.[3][14]
-
Product Isolation: Upon completion of the reaction, the product, Methyl 2-aminopent-4-ynoate hydrochloride, will likely precipitate as a white solid.[6] The solid can be collected by filtration.
-
Purification: Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield the pure hydrochloride salt.
Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane
This is another robust method for Boc deprotection, particularly effective for a wide range of substrates.[7][11][15] The resulting product is the trifluoroacetate salt, which can be used directly in the next step or neutralized to the free amine.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-50 equivalents, typically a 20-50% v/v solution of TFA in DCM).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[6] b. To obtain the free amine, dissolve the residue in an organic solvent like ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[3][6] Caution: CO₂ evolution will occur. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6] d. If the TFA salt is desired, simply remove the solvent and excess TFA under reduced pressure.[16]
Data Presentation: Comparison of Deprotection Protocols
| Parameter | Protocol 1: HCl in Dioxane | Protocol 2: TFA in DCM |
| Reagent | 4M HCl in 1,4-dioxane | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Product Salt Form | Hydrochloride | Trifluoroacetate |
| Reaction Time | Typically 0.5 - 2 hours[3][14] | Typically 1 - 4 hours |
| Work-up | Simple filtration of precipitated product[6] | Evaporation followed by optional aqueous work-up[6] |
| Advantages | Direct isolation of crystalline HCl salt, often high purity.[6] | High efficiency for a broad range of substrates.[7] |
| Considerations | Dioxane is a suspected carcinogen and should be handled with care.[17] | TFA is corrosive and requires careful handling; work-up can be more involved. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after the recommended reaction time, consider increasing the equivalents of acid or extending the reaction time. Gentle warming (e.g., to 40 °C) can also facilitate the reaction, but should be done with caution to avoid potential side reactions.
-
Side Reactions: The intermediate tert-butyl cation is an electrophile and can potentially alkylate nucleophilic functional groups within the molecule or in the solvent.[1] While the alkyne in the target molecule is not highly nucleophilic, this is a general consideration for Boc deprotection. The use of scavengers like anisole or thioanisole can mitigate such side reactions, although they are often not necessary for simple substrates.[18]
-
Product Isolation: If the hydrochloride salt in Protocol 1 does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce solidification.
-
Monitoring the Reaction: A simple and effective method for monitoring the reaction by TLC involves spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. The disappearance of the starting material spot and the appearance of a more polar product spot (amines are generally more polar than their Boc-protected counterparts) indicates the progress of the reaction.[19] Visualization can be achieved using UV light and/or a potassium permanganate stain.
Conclusion
The Boc deprotection of this compound is a straightforward yet critical transformation. By understanding the underlying mechanism and carefully selecting the appropriate protocol, researchers can reliably and efficiently obtain the desired deprotected amine, ready for subsequent synthetic manipulations. The methods outlined in this guide, backed by established chemical principles and practical insights, provide a solid foundation for success in this common yet crucial synthetic step.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125. [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
American Chemical Society. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Scribd. (n.d.). TFA Deprotection. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]
-
Semantic Scholar. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
-
iChemical. (n.d.). Methyl 2-aminopent-4-ynoate hydrochloride. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
Sources
- 1. BOC deprotection [ms.bzchemicals.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
Unlocking Novel Chemistries: Synthetic Applications of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate for Modified Amino Acids
Introduction: The Imperative for Non-Canonical Amino Acids
In the landscape of modern drug discovery and chemical biology, the twenty proteinogenic amino acids represent but a starting point. The synthesis and incorporation of non-canonical amino acids (ncAAs) into peptides and proteins offer a powerful strategy to introduce novel functionalities, enhance proteolytic stability, and modulate biological activity. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has emerged as a particularly versatile building block for the synthesis of a diverse array of modified amino acids. Its key structural features—a protected alpha-amino group, a methyl ester, and a terminal alkyne—provide a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this reagent, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic placement of the terminal alkyne functionality allows for its participation in highly efficient and selective reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and palladium-catalyzed Sonogashira cross-coupling reactions.[1][2] Furthermore, the alkyne can be stereoselectively reduced to either a cis- or trans-alkene, providing access to another class of unsaturated amino acid analogues. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amino group during these transformations and can be readily removed under acidic conditions for subsequent peptide synthesis.[3]
I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to Triazole-Containing Amino Acids
The CuAAC reaction is a cornerstone of click chemistry, renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance.[4][5] This reaction enables the covalent linkage of the alkyne-containing amino acid with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. This triazole moiety can act as a rigid linker, a peptidomimetic element, or a scaffold for further functionalization.
Mechanistic Rationale
The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then reacts with an organic azide in a stepwise manner, ultimately leading to the formation of the 1,4-disubstituted triazole product. The high efficiency of this reaction is attributed to the thermodynamic favorability of forming the stable triazole ring.
Caption: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for CuAAC
This protocol provides a general method for the CuAAC reaction of this compound with a generic organic azide.
Materials:
-
This compound (1.0 eq)
-
Organic Azide (1.1 eq)
-
Sodium Ascorbate (0.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add this compound and the organic azide.
-
Dissolve the starting materials in a 1:1 mixture of tert-butanol and water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole-containing amino acid derivative.
| Parameter | Typical Range/Value | Rationale |
| Temperature | Room Temperature | The reaction is typically highly efficient at ambient temperatures. |
| Reaction Time | 1 - 24 hours | Dependent on the specific substrates used. |
| Solvent | t-BuOH/H₂O | A common solvent system that solubilizes both organic and inorganic reagents. |
| Catalyst Loading | 1-10 mol% Cu(II) | Sufficient to catalyze the reaction efficiently. |
II. Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds
The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This palladium-catalyzed reaction, often with a copper co-catalyst, provides a direct route to introduce aromatic or vinylic moieties onto the amino acid side chain, leading to a wide range of structurally diverse and potentially biologically active molecules.[2][7] Copper-free Sonogashira protocols have also been developed to be suitable for biological applications.[8]
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper(I)-acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Simplified representation of the Sonogashira cross-coupling catalytic cycles.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound (1.2 eq)
-
Aryl Iodide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) as required. The choice of temperature depends on the reactivity of the aryl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired coupled product.
| Parameter | Typical Range/Value | Rationale |
| Temperature | Room Temperature to 60 °C | To facilitate the reaction without promoting side reactions. |
| Reaction Time | 2 - 24 hours | Dependent on the substrates and catalyst system. |
| Base | TEA or DIPEA | To neutralize the HX generated during the reaction and facilitate the formation of the copper acetylide. |
| Inert Atmosphere | Mandatory | To prevent the oxidation of the Pd(0) catalyst and the copper acetylide. |
III. Stereoselective Alkyne Reduction: Accessing Unsaturated Amino Acids
The alkyne moiety of this compound can be stereoselectively reduced to either a cis (Z)- or trans (E)-alkene, providing access to valuable unsaturated amino acid derivatives. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.
A. Synthesis of cis-Alkenes via Lindlar Catalysis
Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), allows for the semi-hydrogenation of the alkyne to the corresponding cis-alkene.[9] The catalyst's reduced activity prevents over-reduction to the alkane.[10]
Caption: Stereoselective reduction pathways of the terminal alkyne.
Experimental Protocol: Lindlar Hydrogenation for cis-Alkenes
Materials:
-
This compound (1.0 eq)
-
Lindlar's Catalyst (5-10 wt%)
-
Solvent: Anhydrous Ethyl Acetate or Methanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Carefully monitor the reaction progress by TLC or GC-MS to avoid over-reduction.
-
Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-alkene product, which can be further purified by column chromatography if necessary.
B. Synthesis of trans-Alkenes via Dissolving Metal Reduction
The reduction of alkynes with sodium or lithium metal in liquid ammonia at low temperatures proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans-alkene.[9][11]
Experimental Protocol: Dissolving Metal Reduction for trans-Alkenes
Materials:
-
This compound (1.0 eq)
-
Sodium metal (small pieces, 2.5-3.0 eq)
-
Anhydrous liquid ammonia (condensed at -78 °C)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching agent: Ammonium chloride (solid)
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C and condense the required amount of liquid ammonia.
-
To the liquid ammonia, add a solution of this compound in a minimal amount of anhydrous THF.
-
Carefully add small pieces of sodium metal to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons.
-
Stir the reaction at -78 °C until the blue color persists for about 30 minutes, indicating the completion of the reaction.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the residue, add water and extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the trans-alkene derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of modified amino acids. The strategic transformations of its terminal alkyne functionality through click chemistry, Sonogashira coupling, and stereoselective reductions provide medicinal chemists and chemical biologists with a powerful toolkit to create novel molecular architectures. The protocols detailed herein offer a practical guide for the application of this reagent in the pursuit of new therapeutics and biological probes.
References
-
Chen, P. R., & Li, J. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 51(51), 12829-12833. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Aapptec Peptides. (2020). Alkyne Containing Amino Acids. Available at: [Link]
-
Dong, V. M., & Fagnou, K. (2006). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 128(39), 12644-12645. Available at: [Link]
-
ResearchGate. (2010). Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Available at: [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. Available at: [Link]
-
OpenStax. (2023). 9.5 Reduction of Alkynes. In Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Alkynes. Available at: [Link]
-
PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Available at: [Link]
-
PubMed. (1979). Synthesis of amino acyl adenylates using the tert-butoxycarbonyl protecting group. Available at: [Link]
-
ResearchGate. (2000). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Available at: [Link]
-
Chen, X., et al. (2011). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Analytical Chemistry, 83(19), 7269-7275. Available at: [Link]
-
NASA Technical Reports Server (NTRS). (1979). Synthesis of amino acyl adenylates using the tert-butoxycarbonyl protecting group. Available at: [Link]
-
Pentelute Lab. (2024). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. 点击化学试剂概述 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate as a Versatile Scaffold for Bioactive Molecule Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the strategic selection of starting materials—building blocks that offer a convergence of desirable structural features and versatile reactivity. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, an N-Boc protected derivative of propargylglycine, has emerged as a preeminent example of such a scaffold.[1]
This application note serves as a technical guide for researchers, chemists, and drug development professionals on leveraging the unique attributes of this compound. Its structure is deceptively simple, yet it contains three key functional groups that can be manipulated with high selectivity:
-
The N-Boc Group: A robust, acid-labile protecting group that masks the α-amino functionality, preventing unwanted side reactions and enabling its use in standard peptide synthesis workflows.[2] Its removal under mild acidic conditions ensures compatibility with a wide range of other functional groups.
-
The Methyl Ester: A stable protecting group for the carboxylic acid that facilitates purification and handling. It can be readily hydrolyzed under basic conditions to reveal the free acid for subsequent amide bond formation or other derivatizations.
-
The Terminal Alkyne: This is the cornerstone of the molecule's versatility. The terminal alkyne is a high-energy, reactive handle that participates in a host of powerful and selective transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira couplings, and various metal-catalyzed cyclization reactions.[1][3][4]
This guide provides an in-depth exploration of the core applications of this compound, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.
Physicochemical Properties and Handling
A clear understanding of the building block's properties is essential for its effective use and storage.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 173306-82-6 |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol [1] |
| Appearance | Off-white to pale yellow solid or oil |
| Storage | Store at 2-8°C, sealed under an inert, dry atmosphere.[1] |
Handling Precautions: The Boc protecting group is sensitive to strong acids. The methyl ester is sensitive to strong bases. Ensure all solvents and reagents are anhydrous for reactions sensitive to moisture, particularly organometallic couplings.
Core Application I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is arguably the most powerful application of this building block, enabling the efficient and irreversible linkage of the amino acid scaffold to any molecule bearing an azide functional group. The resulting 1,2,3-triazole ring is not merely a linker; it is a bioisostere for an amide bond, is exceptionally stable in vivo, and can participate in hydrogen bonding, making it a valuable component of pharmacophores.[5]
Causality of Experimental Design:
The choice of a copper(I) catalyst is critical for the regioselective formation of the 1,4-disubstituted triazole. The reaction is often performed with a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts. Ligands such as TBTA or THPTA are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-N-BOC-Propargylglycine | 63039-46-3 [chemicalbook.com]
- 5. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Alkyne-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Power of the Alkyne Handle in Peptide Science
The strategic incorporation of unnatural amino acids into peptides has revolutionized the field of peptide-based therapeutics and chemical biology. Among these, residues containing an alkyne functional group have emerged as exceptionally versatile tools.[1][2] The terminal alkyne serves as a bioorthogonal handle, enabling highly specific and efficient chemical modifications through reactions like the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry".[3][4] This unique reactivity allows for a myriad of applications, including the synthesis of cyclic peptides with enhanced stability and potency, the conjugation of peptides to drug molecules or imaging agents, and the creation of complex peptide architectures.[1][5]
This guide provides a comprehensive experimental protocol for the successful solid-phase peptide synthesis (SPPS) of peptides containing alkyne residues, with a focus on the widely used Fmoc/tBu strategy. We will delve into the rationale behind each step, offering insights born from practical laboratory experience to ensure a high rate of success for your synthetic endeavors.
Core Principles and Strategic Considerations
The foundation of synthesizing peptides with alkyne-containing residues lies in the principles of standard Fmoc-based SPPS.[6][7] The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[7][8] The key to success is the use of an orthogonal protecting group strategy, where the temporary Nα-Fmoc group is removed under mild basic conditions, while the permanent side-chain protecting groups and the resin linker are cleaved under strong acidic conditions.[9][10]
When incorporating alkyne-containing amino acids, the primary consideration is the stability of the alkyne moiety throughout the synthesis. Fortunately, the terminal alkyne is a robust functional group that is stable to the standard conditions of Fmoc SPPS, including repeated exposure to piperidine for Fmoc deprotection and the acidic conditions of final cleavage.[11][12]
Experimental Workflow Overview
The synthesis of an alkyne-containing peptide via Fmoc SPPS can be broken down into four main stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Analysis and Purification.
Caption: General workflow for solid-phase synthesis of alkyne-containing peptides.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent | Purpose | Typical Grade/Supplier |
| Resins | ||
| Rink Amide Resin | For C-terminal amide peptides | 100-200 mesh, ~0.5 mmol/g loading |
| 2-Chlorotrityl chloride Resin | For C-terminal acid peptides with protected side chains | 100-200 mesh, ~1.2 mmol/g loading |
| Amino Acids | ||
| Fmoc-L-amino acids | Standard peptide building blocks | Peptide synthesis grade |
| Fmoc-L-propargylglycine | Alkyne-containing amino acid | Commercially available[13] |
| Fmoc-L-homopropargylglycine | Alkyne-containing amino acid | Commercially available[14] |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Main solvent for washing and reactions | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS grade or higher |
| Piperidine | Fmoc deprotection | Reagent grade |
| Diethyl ether (cold) | Peptide precipitation | ACS grade or higher |
| Coupling Reagents | ||
| HBTU/HATU | Standard coupling activators | Peptide synthesis grade |
| DIC/Oxyma Pure | Alternative coupling system | Peptide synthesis grade |
| Bases | ||
| DIEA (DIPEA) | Activation base | Peptide synthesis grade |
| Cleavage Reagents | ||
| Trifluoroacetic acid (TFA) | Cleavage and deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cations | Reagent grade |
| Water (deionized) | Scavenger |
Protocol 1: Solid-Phase Peptide Synthesis (Manual Synthesis, 0.1 mmol Scale)
This protocol outlines a single coupling cycle for the incorporation of an amino acid. This cycle is repeated for each residue in the peptide sequence.
1. Resin Preparation and Swelling: a. Place Rink Amide resin (0.1 mmol) in a suitable reaction vessel. b. Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.
2. Nα-Fmoc Deprotection: a. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). Rationale: A two-step deprotection ensures complete removal of the Fmoc group, especially for longer peptide chains. The washes are critical to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF. b. Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex for 1-2 minutes to pre-activate. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. Rationale: Using a 4-fold excess of amino acid and coupling reagents drives the reaction to completion. Pre-activation of the carboxylic acid to an active ester is crucial for efficient amide bond formation.[15] For sterically hindered unnatural amino acids, stronger coupling reagents like HATU or extended coupling times may be necessary.[16]
4. Washing: a. Drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts. c. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).
5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the desired sequence, including the alkyne-containing residue (e.g., Fmoc-L-propargylglycine).
Protocol 2: Cleavage and Deprotection
1. Final Resin Preparation: a. After the final coupling cycle, perform a final Fmoc deprotection (Protocol 1, Step 2). b. Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL). c. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Cleavage Reaction: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: Work in a well-ventilated fume hood as TFA is highly corrosive. b. Add 5 mL of the cleavage cocktail to the dried peptide-resin. c. Agitate the mixture at room temperature for 2-3 hours. Rationale: TFA cleaves the peptide from the acid-labile linker and removes tert-butyl based side-chain protecting groups. TIS acts as a scavenger to trap the reactive carbocations generated during this process, preventing side reactions with sensitive residues like tryptophan or methionine.
3. Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. b. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form. c. Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the crude peptide. d. Decant the ether, wash the pellet with cold ether twice more, and dry the crude peptide under vacuum.
Post-Synthesis Analysis and Purification
Analytical Techniques
The crude peptide should be analyzed to confirm its identity and purity before proceeding to purification.
| Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification | A major peak corresponding to the desired peptide, with retention time dependent on hydrophobicity. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A mass spectrum showing the expected molecular weight of the alkyne-containing peptide. |
Rationale: HPLC provides a quantitative measure of purity, while MS confirms that the correct peptide has been synthesized.[17][18] The presence of the alkyne group has a minimal effect on the ionization of the peptide in ESI-MS.
Purification
The crude peptide is typically purified using preparative RP-HPLC. The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain a fluffy white powder.
Application: On-Resin Cyclization via Click Chemistry
A powerful application of incorporating alkyne-containing residues is the synthesis of cyclic peptides.[5] This can be achieved on-resin using CuAAC if an azide-containing amino acid is also incorporated into the peptide sequence.[11][12]
Caption: Workflow for on-resin peptide cyclization using CuAAC.
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Synthesize the linear peptide containing both an alkyne (e.g., L-propargylglycine) and an azide (e.g., L-azidonorleucine) residue on the resin as per Protocol 1.
-
Swell the peptide-resin in DCM for 10 minutes and then drain.
-
Prepare the catalyst solution: In a separate vial, dissolve CuBr (1 equivalent based on resin loading) in nitrogen-sparged DMSO.
-
Add the catalyst solution to the resin.
-
Add 1 equivalent of 0.1 M aqueous ascorbic acid and 10 equivalents of DIEA.
-
Purge the reaction vessel with nitrogen and shake gently at room temperature for 16-18 hours.[19]
-
Wash the resin thoroughly with isopropanol/DMSO, DMF, and DCM.
-
Proceed with cleavage and deprotection as described in Protocol 2.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If a Kaiser test is positive after coupling, indicating unreacted amines, a second coupling step (double coupling) should be performed before proceeding to the next deprotection. For sterically demanding residues like Aib, microwave-assisted SPPS can significantly improve coupling efficiency.[16]
-
Racemization: While generally low in Fmoc SPPS, racemization can be a concern for certain amino acids, particularly histidine and cysteine. Using coupling reagent additives like Oxyma Pure can help suppress racemization.
-
Side Reactions during Cleavage: Ensure the use of appropriate scavengers in the TFA cocktail. Peptides rich in arginine, methionine, or tryptophan may require specialized scavenger cocktails or cleavage conditions to prevent modification.
-
Alkyne Reactivity: While generally stable, terminal alkynes can undergo Glaser coupling (homodimerization) under certain oxidative conditions, especially in the presence of copper without a reducing agent.[20] The use of a reducing agent like sodium ascorbate in CuAAC protocols is crucial to maintain the Cu(I) oxidation state and prevent this side reaction.
Conclusion
The solid-phase synthesis of peptides containing alkyne residues is a robust and reliable process that opens the door to a vast array of chemical modifications. By following the detailed protocols outlined in this guide and understanding the chemical principles behind each step, researchers can confidently produce these valuable chemical tools. The versatility of the alkyne handle, particularly in the context of click chemistry, ensures its continued importance in the advancement of peptide-based drug discovery and chemical biology.
References
-
Fairlie, D. P., & Dantas de Oliveira, M. F. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules, 18(11), 13148-13174. [Link]
-
Geyer, A., & Hansen, T. (2018). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications, 54(74), 10443-10446. [Link]
-
Jagasia, R., Holub, J. M., & Finn, M. G. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry, 74(7), 2964–2966. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions for the Synthesis of Novel Heterodetic Cyclopeptides. Organic Letters, 8(26), 6035–6038. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Turner, R. A., Oliver, A. G., & Kálai, T. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 74(16), 6344-6347. [Link]
-
Davis, B. G., & Jones, J. H. (2021). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. Organic Process Research & Development, 25(12), 2795-2800. [Link]
-
Acher, F., Verre-Sébrié, C., & Bessin, Y. (1994). Synthesis of dipeptides containing propargylglycine and 2-aminopimelic acid. European Journal of Medicinal Chemistry, 29(7-8), 615-621. [Link]
-
MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Walg, O., et al. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. Organic Letters, 23(23), 9188-9193. [Link]
-
Wesslowski, J., et al. (2018). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. ACS Omega, 3(9), 11526-11535. [Link]
-
Aapptec Peptides. (2020). Alkyne Containing Amino Acids. [Link]
-
Schumann, B., et al. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(32), 5837-5841. [Link]
-
Domokos, A., & D'Hooge, F. (2020). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Chemistry–A European Journal, 26(68), 15767-15781. [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. [Link]
-
ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Scott, W. L., et al. (1997). The solid phase synthesis of α,α-disubstituted unnatural amino acids and peptides (di-UPS). Tetrahedron Letters, 38(22), 3695-3698. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
DeRoo, A. C., et al. (2018). Utilization of alkyne bioconjugations to modulate protein function. MethodsX, 5, 142-147. [Link]
-
Anaspec. (n.d.). Fmoc-D-propargylglycine. [Link]
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 403-415. [Link]
-
Zhang, W., & Liu, W. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology, 1(4), 239-249. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ACS Publications. (2026). Terminal Conjugation Enables Nanopore Sequencing of Peptides. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solid phase peptide synthesis [biosyn.com]
- 8. 多肽合成 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fmoc-L-propargylglycine Novabiochem 198561-07-8 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. ijsra.net [ijsra.net]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
protocol for large-scale synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Application Note & Protocol
Topic: A Robust and Scalable Protocol for the Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide synthesis, and bioconjugation.
Abstract
This compound, also known as Boc-L-propargylglycine methyl ester (Boc-Pra-OMe), is a pivotal building block in modern synthetic chemistry.[1] Its terminal alkyne functionality serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient construction of complex peptides, peptidomimetics, and bioconjugates.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylate allows for orthogonal deprotection strategies, making it an invaluable intermediate for multi-step syntheses.[2][3] This document provides a comprehensive, field-tested protocol for the large-scale synthesis of this compound, starting from commercially available L-propargylglycine. The protocol is designed for scalability, safety, and high yield, with an emphasis on the rationale behind key procedural steps and robust methods for purification and characterization.
Reaction Scheme and Principle
The synthesis is a two-step process starting from L-propargylglycine. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. The second step is the esterification of the carboxylic acid to its methyl ester.
Step 1: N-Boc Protection L-propargylglycine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O, leading to the formation of the stable Boc-protected amine.
Step 2: Methyl Esterification The resulting N-Boc-L-propargylglycine is then esterified using methanol in the presence of an acid catalyst. A common and effective method is the use of thionyl chloride (SOCl₂), which reacts with methanol in situ to form methyl chloroformate and HCl, facilitating the Fischer esterification.[4]
Caption: Overall two-step synthetic route to the target compound.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity (for 10g scale) | Supplier/Grade | Notes |
| L-Propargylglycine | 23235-01-0 | 113.12 | 10.0 g (88.4 mmol) | Acros, Sigma-Aldrich / ≥98% | Starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 21.2 g (97.2 mmol, 1.1 eq) | Sigma-Aldrich / ≥99% | Boc-protecting agent. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 14.8 g (176.8 mmol, 2.0 eq) | Fisher Scientific / ACS Grade | Base for Boc protection. |
| 1,4-Dioxane | 123-91-1 | 88.11 | 150 mL | Sigma-Aldrich / Anhydrous | Solvent for Step 1. |
| Deionized Water | 7732-18-5 | 18.02 | 150 mL | In-house | Solvent for Step 1. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 7.1 mL (97.2 mmol, 1.1 eq) | Sigma-Aldrich / Reagent Grade | Catalyst for esterification. |
| Methanol (MeOH) | 67-56-1 | 32.04 | 200 mL | Fisher Scientific / Anhydrous | Reagent and solvent for Step 2. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 300 mL | VWR / ACS Grade | Solvent for Step 2. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~1 L | Fisher Scientific / ACS Grade | Extraction solvent. |
| Saturated NaHCO₃ solution | N/A | N/A | ~500 mL | Prepared in-house | For work-up. |
| Brine (Saturated NaCl solution) | N/A | N/A | ~500 mL | Prepared in-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Fisher Scientific / Granular | Drying agent. |
| Silica Gel | 112926-00-8 | 60.08 | As needed | Sorbent Technologies / 230-400 mesh | For column chromatography. |
Equipment
-
1 L and 500 mL Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[5][6]
Detailed Synthesis Protocol
Step 1: Synthesis of N-Boc-L-propargylglycine (Boc-Pra-OH)
-
Dissolution: In a 1 L round-bottom flask, suspend L-propargylglycine (10.0 g, 88.4 mmol) in a mixture of 1,4-dioxane (150 mL) and deionized water (150 mL). Add sodium bicarbonate (14.8 g, 176.8 mmol) to the suspension. Stir the mixture at room temperature until most of the solids have dissolved. This creates the basic environment necessary for the reaction.
-
Boc-Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (21.2 g, 97.2 mmol) in 50 mL of 1,4-dioxane. Transfer this solution to a dropping funnel.
-
Reaction: Add the (Boc)₂O solution dropwise to the stirred amino acid solution over 30-45 minutes. Maintain the temperature at ambient room temperature. After the addition is complete, allow the reaction to stir overnight (12-16 hours) to ensure completion.
-
Work-up - Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk of the 1,4-dioxane.
-
Work-up - Extraction: Transfer the remaining aqueous solution to a 2 L separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 150 mL) to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers.
-
Work-up - Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. The product will precipitate as a white solid or oil. The low pH protonates the carboxylate, making the product less water-soluble.
-
Work-up - Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers.
-
Drying and Isolation: Wash the combined organic layers with brine (2 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-propargylglycine as a white solid or viscous oil. The crude product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound (Boc-Pra-OMe)
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude N-Boc-L-propargylglycine (~18.0 g, ~84.0 mmol) in anhydrous methanol (200 mL). This protocol is adapted from standard procedures for amino acid esterification.[4]
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. In a well-ventilated fume hood, add thionyl chloride (SOCl₂) (7.1 mL, 97.2 mmol) dropwise via syringe over 15-20 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas.[4] The thionyl chloride reacts with methanol to form the necessary acidic catalyst in situ.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Solvent Removal: Cool the reaction mixture to room temperature. Carefully remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator.
-
Work-up - Neutralization: Dissolve the resulting residue in ethyl acetate (300 mL). Transfer the solution to a 1 L separatory funnel and wash sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL, until effervescence ceases), and finally with brine (150 mL). The bicarbonate wash is critical to neutralize any remaining acid.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product as a pale yellow oil or solid.
Purification and Characterization
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes is typically effective.
-
Procedure: Dissolve the crude oil in a minimal amount of DCM, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Expected Yield (after purification): ~17.3 g (90% for this step, ~85% overall)
-
Physical Appearance: White to off-white solid or colorless oil.[2]
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical methods.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include the tert-butyl protons (singlet, ~1.45 ppm, 9H), the terminal alkyne proton (triplet, ~2.0 ppm, 1H), methylene protons (~2.7 ppm, 2H), the alpha-proton (multiplet, ~4.4 ppm, 1H), the methyl ester protons (singlet, ~3.75 ppm, 3H), and the NH proton (broad singlet, ~5.1 ppm, 1H).
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₁₇NO₄ [M+Na]⁺: 250.10. Found: ~250.1.
-
Storage: Store the final product at 2-8°C under an inert atmosphere, sealed from moisture.[2]
Process Workflow and Safety
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] Handle all chemicals in accordance with good industrial hygiene and safety practices.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Specific Hazards:
-
Thionyl Chloride (SOCl₂): Is corrosive and reacts violently with water. It is a lachrymator and is toxic upon inhalation. Handle with extreme care.
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
Propargylglycine Derivatives: May cause skin and eye irritation.[5][8] Avoid creating dust.
-
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure 2 full equivalents of base are used. Allow reaction to stir for the full recommended time. Check the quality of the (Boc)₂O reagent. |
| Product loss during work-up. | Ensure aqueous layer is fully acidified to pH < 3 before extraction. Perform at least three extractions with ethyl acetate. | |
| Low yield in Step 2 | Incomplete esterification. | Use anhydrous methanol and dry glassware. Ensure the correct amount of SOCl₂ is added. Increase reflux time if TLC shows significant starting material. |
| Hydrolysis of ester during work-up. | Minimize contact time with aqueous base during the neutralization wash. | |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If it remains an oil, proceed with purification by column chromatography. |
| Multiple spots on TLC after purification | Co-eluting impurities or product degradation. | Adjust the polarity of the chromatography eluent system. Silica gel can be slightly acidic; consider using a base-washed silica or adding 0.1% triethylamine to the eluent if degradation is suspected. |
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
-
Chaloin, O., et al. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]
-
PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. National Center for Biotechnology Information. [Link]
- Google Patents. (2017). CN107089928A - The synthetic method of N Boc L propargylglycines.
-
Dickman, D. A., et al. (n.d.). One-pot Multistep Synthesis of (S)-2-(Azetidin-2-yl)pyridin-6-yl-diphenylmethanol. Organic Syntheses. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for a paper. Retrieved from The Royal Society of Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Boc-Pra-OH, N-Boc-L-propargylglycine. Retrieved from Aapptec Peptides. [Link]
-
Molbase. (n.d.). Synthesis of N-Boc-2-amino-2-methyl-4-(2,2,5,5-tetramethyl-1-cyclopentyl)butene. Retrieved from Molbase. [Link]
-
Ash, M. L., et al. (n.d.). Methyl 4-hydroxy-2-butynoate. Organic Syntheses. [Link]
-
Garner, P., & Park, J. M. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses. [Link]
-
Hsiao, Y., et al. (n.d.). N-(tert-Butoxycarbonyl)-β-iodo-L-alanine Methyl Ester. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Retrieved from ResearchGate. [Link]
-
Davies, S. G., et al. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
- Google Patents. (2011). CN101967130A - Synthesis method of ritonavir midbody.
Sources
Application Note & Protocols: Versatile Bioconjugation Strategies using Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the use of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a trifunctional chemical building block, in advanced bioconjugation. We detail its application in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for primary conjugation. Furthermore, we provide field-proven protocols for post-conjugation modifications, specifically the selective deprotection of the Boc group to reveal a primary amine and the hydrolysis of the methyl ester to yield a carboxylic acid. These subsequent modifications unlock the potential for sequential or orthogonal labeling, making this reagent a highly versatile tool for creating complex bioconjugates, antibody-drug conjugates (ADCs), and functionalized materials.
Reagent Overview: A Trifunctional Linchpin
This compound is a non-canonical amino acid derivative engineered for maximum versatility in bioconjugation. Its structure contains three key functional components:
-
Terminal Alkyne: A high-energy functional group that serves as the primary "handle" for click chemistry reactions. It is bioorthogonal, meaning it does not typically react with native biological functional groups, ensuring high specificity in complex environments.[1][2][]
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the alpha-amine.[4] It is stable under a wide range of conditions, including those used for click chemistry, but can be cleanly removed with mild acid treatment to reveal a primary amine for subsequent functionalization.[5][6]
-
Methyl Ester: This group protects the carboxylic acid, preventing it from participating in unwanted side reactions. It can be selectively hydrolyzed under basic conditions (saponification) to yield a free carboxylic acid, providing another site for conjugation, for example, via carbodiimide (EDC) chemistry.[7]
The strategic combination of these three groups in a single, compact molecule allows for a multi-stage approach to constructing complex molecular architectures.
Primary Bioconjugation via Click Chemistry
The terminal alkyne is the primary reactive handle for conjugation to molecules bearing an azide group. This is most commonly achieved through two powerful and specific "click" reactions: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[][10] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[11][12]
Mechanism Insight: The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the stable triazole ring.[8] The use of a copper-chelating ligand, such as THPTA or TBTA, is highly recommended as it both accelerates the reaction and protects the target biomolecule from oxidative damage caused by reactive oxygen species (ROS) that can be generated by the copper catalyst.[11][13][14]
Protocol 2.1: CuAAC Labeling of an Azide-Modified Protein
This protocol describes the conjugation of this compound to a protein previously modified to contain an azide group.
Materials:
-
Azide-modified protein (in a copper-free buffer like PBS or HEPES, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (freshly prepared, 100 mM in water)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Freshly prepare the 100 mM Sodium Ascorbate solution immediately before use.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., to a final concentration of 10-50 µM).
-
This compound stock solution to achieve a final concentration of 2-10 molar equivalents relative to the protein.
-
Premix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. Add this premix to the reaction tube to a final copper concentration of 0.25-1 mM.[12]
-
Expert Tip: Adding the ligand to the copper before introducing it to the protein minimizes protein precipitation and degradation.[13]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.[12]
-
Gently mix the solution by inversion. If the sample is sensitive to oxidation, briefly degas the solution and flush the headspace with nitrogen or argon before sealing.[14]
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove excess small-molecule reagents and the copper catalyst using dialysis, size-exclusion chromatography (SEC), or buffer exchange spin columns appropriate for the size of the protein conjugate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[15][16] The reaction is driven by the high ring strain of a cyclooctyne partner (e.g., DBCO, BCN), which reacts spontaneously with an azide.[2][] In this context, our alkyne-containing reagent would be conjugated to a biomolecule modified with a strained cyclooctyne.
Mechanism Insight: The significant bond angle deformation in the eight-membered cyclooctyne ring lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[17]
Protocol 2.2: SPAAC Labeling using a DBCO-Modified Protein
This protocol describes the conjugation of an azide-modified version of the reagent to a protein labeled with a DBCO (dibenzocyclooctyne) group.
Materials:
-
DBCO-modified protein (in a suitable buffer, pH 7.4)
-
Azide-functionalized version of the core reagent.
-
DMSO or aqueous buffer
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized reagent in a compatible solvent (e.g., DMSO or PBS) to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein.
-
Add the azide reagent stock solution to a final concentration of 2-5 molar equivalents relative to the protein.
-
-
Incubation:
-
Mix gently and incubate at room temperature for 2-12 hours, or at 4°C for 12-24 hours. Reaction kinetics are generally slower than CuAAC but highly specific.[2]
-
-
Purification:
-
Purify the conjugate using standard methods such as SEC or dialysis to remove the unreacted azide reagent.
-
Data Presentation: Comparison of Primary Conjugation Techniques
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Cu(I) ions required | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper; not ideal for live cells without chelating ligands.[18] | Excellent; widely used for in-vivo and live-cell labeling.[15] |
| Reaction Speed | Very fast (typically 1-4 hours at RT). | Moderate to slow (2-24 hours), dependent on the specific cyclooctyne used.[2] |
| Reagents | Alkyne, Azide, Cu(II) salt, Reducing Agent, Ligand. | Strained Alkyne (e.g., DBCO), Azide. |
| Specificity | Highly specific for terminal alkynes and azides.[1] | Highly specific and bioorthogonal.[] |
Post-Conjugation Derivatization: Unlocking Secondary Functionality
A key advantage of this compound is the ability to perform secondary modifications after the initial bioconjugation is complete.
Boc Deprotection to Reveal a Primary Amine
The Boc group is stable to the conditions of both CuAAC and SPAAC but can be efficiently removed using a strong acid, most commonly Trifluoroacetic Acid (TFA).[5] This unmasks a primary amine, which can be used for subsequent labeling, for instance, with an NHS-ester activated dye or drug.[19]
Protocol 3.1: Acidic Boc Deprotection of a Protein Conjugate
Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a chemical fume hood.
Materials:
-
Purified, lyophilized bioconjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) or a suitable solvent for the conjugate
-
Scavenger (e.g., anisole or triisopropylsilane, optional)
-
Diethyl ether (cold)
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized bioconjugate in a minimal amount of solvent (e.g., DCM).
-
Prepare a deprotection cocktail. A common mixture is 50-95% TFA in DCM.[5]
-
Expert Tip: For sensitive substrates prone to alkylation by the released tert-butyl cation, add a scavenger like anisole (2-5% v/v) to the cocktail.[20]
-
-
Deprotection:
-
Add the TFA cocktail to the dissolved conjugate and stir at room temperature.
-
Monitor the reaction (e.g., by LC-MS). Deprotection is typically complete within 30-60 minutes.[19]
-
-
Workup and Purification:
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the pellet under vacuum. The resulting product can be reconstituted in an appropriate buffer for further use or analysis.
-
Methyl Ester Hydrolysis to Reveal a Carboxylic Acid
The methyl ester can be hydrolyzed to a carboxylic acid via saponification, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[7][21] This introduces a negative charge and a new reactive handle for conjugation to amine-containing molecules via EDC/NHS chemistry.
Protocol 3.2: Basic Hydrolysis (Saponification) of the Methyl Ester
Materials:
-
Purified bioconjugate in an aqueous buffer
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) stock solution (e.g., 1 M)
-
Aqueous buffer for pH adjustment (e.g., 1 M HCl)
Procedure:
-
Reaction Setup:
-
Dissolve the bioconjugate in a suitable aqueous buffer (e.g., PBS).
-
Add the LiOH or NaOH stock solution to achieve a final concentration of 0.1-0.5 M. The optimal concentration may need to be determined empirically to ensure ester hydrolysis without denaturing the protein.[22]
-
-
Incubation:
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS to confirm the mass shift corresponding to the loss of a methyl group (-14 Da).
-
Expert Tip: Racemization of the alpha-carbon can be a concern with prolonged exposure to strong base, although it is less pronounced in N-substituted amino acids. Use the mildest conditions necessary for complete conversion.[23]
-
-
Neutralization and Purification:
-
Once the reaction is complete, carefully neutralize the solution by adding 1 M HCl dropwise to return the pH to ~7.4.
-
Purify the conjugate via dialysis or SEC to remove excess salts.
-
Visualization of Application Workflows
The true power of this reagent lies in its ability to enable multi-step, sequential modification strategies.
Caption: Sequential labeling workflow using this compound.
Caption: Workflow for bridging two distinct molecules (A and B) using the reagent as a linker.
References
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Nwe, K., & Hiew, S. C. (2018). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 23(12), 3193. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Retrieved from [Link]
-
Abel, G. R., Jr, Calabrese, Z. A., Ayco, J., & Hein, J. E. (2017). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Methods in Molecular Biology (pp. 241-250). Springer. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(7), 1351-1361. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of live-cell and fixed-cell CuAAC labeling protocols. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
MacKenzie, R. J., et al. (2018). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 29(11), 3658–3662. Retrieved from [Link]
-
Kovacs, Z., et al. (2017). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 28(9), 2325–2332. Retrieved from [Link]
-
Li, J., et al. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 38(10), 1143-1158. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected amino acid. Retrieved from [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemical Society Reviews, 39(4), 1272–1279. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 44(9), 666–676. Retrieved from [Link]
-
Oba, M., et al. (2011). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications, 47(37), 10428-10430. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]
-
Saggiomo, V. (2021). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Molecules, 26(23), 7240. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(36), 5967-5977. Retrieved from [Link]
- Google Patents. (1997). ES2097242T3 - PROCEDURE FOR THE SAPONIFICATION OF AMINO ACID / PEPTIDIC ESTERS.
-
ResearchGate. (2013). Can anyone suggest a better way to cleave methyl ester of amino acids?. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Bloom, S., et al. (2018). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Chemistry, 10(2), 205–211. Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. This compound [myskinrecipes.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 21. Saponification-Typical procedures - operachem [operachem.com]
- 22. researchgate.net [researchgate.net]
- 23. cdnsciencepub.com [cdnsciencepub.com]
The Versatility of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate in Modern Drug Discovery
Introduction: A Trifunctional Building Block for Innovative Therapeutics
In the landscape of contemporary drug discovery, the demand for molecular tools that offer precision, versatility, and efficiency is paramount. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a non-proteinogenic amino acid derivative, has emerged as a powerful and versatile building block for medicinal chemists. This compound uniquely integrates three key functional motifs: a Boc-protected amine, a methyl ester, and a terminal alkyne. This trifunctional architecture provides a strategic advantage in the synthesis of complex peptides, the construction of novel molecular architectures through click chemistry, and the design of targeted covalent inhibitors. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their quest for next-generation therapeutics.
The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the primary amine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring orthogonality with many other protecting group strategies.[1] The methyl ester provides a convenient handle for purification and can be hydrolyzed to the corresponding carboxylic acid for further elaboration, such as in peptide synthesis. The terminal alkyne is arguably the most versatile functionality, serving as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and, more recently, as a latent electrophilic "warhead" for the targeted covalent inhibition of cysteine residues in proteins.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 173306-82-6 |
| Appearance | White to off-white solid |
| Storage | 2-8°C, sealed, dry |
Application I: Site-Specific Modification of Peptides and Bioconjugation via Click Chemistry
The terminal alkyne of this compound makes it an ideal building block for introducing a "clickable" handle into peptides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent ligation of the alkyne-containing peptide with an azide-functionalized molecule.[4] This has profound implications for creating sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated peptides for improved pharmacokinetics, and fluorescently labeled peptides for imaging and diagnostic applications.
Workflow for Peptide Modification using Click Chemistry
Caption: Workflow for peptide bioconjugation via CuAAC.
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the sterically hindered non-natural amino acid using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Standard Amino Acids: Couple the standard Fmoc-amino acids using 4 equivalents of the amino acid, 3.95 equivalents of HBTU/HATU, and 8 equivalents of DIPEA in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Coupling of this compound:
-
Due to potential steric hindrance, a double coupling strategy is recommended.
-
Use 3 equivalents of this compound, 2.95 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Allow the first coupling to proceed for 4 hours.
-
After washing with DMF, repeat the coupling with fresh reagents for another 4 hours or overnight.
-
-
Chain Elongation: Continue with the standard deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Deprotection: Remove the terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the alkyne-containing peptide by mass spectrometry.[5]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol describes the conjugation of a purified alkyne-containing peptide with an azide-functionalized molecule in solution.
Materials:
-
Purified alkyne-containing peptide
-
Azide-functionalized molecule (e.g., fluorescent dye, PEG)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Solvent: Degassed buffer (e.g., phosphate buffer, pH 7.4) or a mixture of buffer and a water-miscible organic solvent (e.g., DMSO, t-BuOH)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-peptide in the chosen solvent.
-
Prepare a stock solution of the azide-functionalized molecule (typically 1.5-2 equivalents relative to the peptide).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM), sodium ascorbate (e.g., 500 mM), and the ligand (e.g., 250 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-peptide solution and the azide solution.
-
Add the copper ligand solution, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration should be 5-10 times that of the copper.
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or until completion as monitored by RP-HPLC. The reaction can be gently agitated.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.
-
Characterization: Confirm the formation of the triazole-linked conjugate by mass spectrometry.[6]
Application II: A Latent Covalent Warhead for Targeted Inhibitor Design
A groundbreaking application of terminal alkynes in drug discovery is their use as "latent" covalent warheads.[4][7] While generally stable, a terminal alkyne can be activated within the microenvironment of a specific protein's active site, particularly by a proximate and nucleophilic cysteine residue. This leads to the formation of a stable vinyl thioether linkage, resulting in irreversible inhibition of the target protein.[8] This approach offers a compelling strategy for developing highly selective and potent covalent inhibitors with potentially fewer off-target effects compared to more broadly reactive electrophiles.[4]
Mechanism of Covalent Inhibition by a Terminal Alkyne
Caption: Two-step mechanism of covalent inhibition by a terminal alkyne.
Protocol 3: Screening for Covalent Inhibition of a Cysteine Protease
This protocol outlines a general workflow for assessing the potential of an alkyne-containing compound, derived from this compound, to act as a covalent inhibitor.
Materials:
-
Purified target cysteine protease
-
Alkyne-containing test compound
-
Assay buffer (specific to the target enzyme)
-
Substrate for the enzyme (e.g., a fluorogenic peptide)
-
Control inhibitor (if available)
-
96-well microplate reader (for activity assays)
-
Mass spectrometer (for adduct characterization)
Procedure:
-
Time-Dependent Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of the alkyne-containing compound for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate (e.g., fluorescence increase over time).
-
A time-dependent decrease in enzyme activity at a given inhibitor concentration is indicative of covalent modification.
-
-
Determination of Kinetic Parameters (k_inact and K_I):
-
Perform a more detailed kinetic analysis by varying both the inhibitor concentration and the pre-incubation time.
-
Plot the observed pseudo-first-order rate constants (k_obs) against the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_I).
-
-
Irreversibility Wash-out Experiment:
-
Incubate the enzyme with a high concentration of the inhibitor.
-
Remove the unbound inhibitor by dialysis or size-exclusion chromatography.
-
Assay the activity of the washed enzyme. If the inhibition is irreversible, the enzyme activity will not be recovered.
-
-
Mass Spectrometry Analysis of the Covalent Adduct:
-
Incubate the enzyme with an excess of the alkyne-containing compound.
-
Analyze the intact protein by mass spectrometry to observe a mass shift corresponding to the addition of the inhibitor.[9]
-
For more detailed characterization, perform a bottom-up proteomics approach: digest the modified protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue that has been modified.[10]
-
Conclusion and Future Perspectives
This compound is a testament to the power of multifunctional building blocks in accelerating drug discovery. Its utility in creating precisely modified peptides and bioconjugates through click chemistry is well-established. The more recent discovery of its potential as a latent covalent warhead opens up exciting new avenues for the design of targeted covalent inhibitors with improved selectivity profiles. As our understanding of the subtle interplay between inhibitor and target protein deepens, the rational design of therapeutics based on this versatile scaffold will undoubtedly continue to yield innovative solutions for unmet medical needs. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers harnessing the full potential of this remarkable molecule.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society. [Link]
-
Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry. [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. [Link]
-
Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
- An improved process for the preparation of lenvatinib.
-
Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing. National Institutes of Health. [Link]
-
Metoclopramide (I) is a very important compound which is widely used as an antiemetic. Many different routes for the synthesis o. J-Stage. [Link]
-
Mass Spectrometry for Post-Translational Modifications. Neuroproteomics - NCBI - NIH. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
This compound. MySkinRecipes. [Link]
-
Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society. [Link]
-
Multivalent ligands for the serotonin 5-HT4 receptor. MedChemComm (RSC Publishing). [Link]
-
Identification of Protein Modifications by Mass Spectrometry. University of Washington. [Link]
- Synthetic method of lenvatinib and novel intermediate.
- Method of preparing metoclopramide.
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]
-
Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC - PubMed Central. [Link]
-
Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. ResearchGate. [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
-
New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. PubMed. [Link]
-
Three-step synthesis of lenvatinib 50 synthesized from simple starting... ResearchGate. [Link]
-
Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Publishing. [Link]
-
Multivalent ligands for the serotonin 5-HT4 receptor. SciSpace. [Link]
-
Synthesis of a metabolite of metoclopramide and its detection in human urine. PubMed. [Link]
-
Mass Spectrometric Strategies to Improve the Identification of Pt(II)-Modification Sites on Peptides and Proteins. ResearchGate. [Link]
-
Protein Damage by Reactive Electrophiles: Targets and Consequences. Chemical Research in Toxicology - ACS Publications. [Link]
- Process for the preparation of N- (diethylaminoethyl) -2-methoxy-4-amino-5-bromobenzamide.
-
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]
-
Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Research Square. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health. [Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
-
Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. proceedings.neurips.cc [proceedings.neurips.cc]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Welcome to the technical support center for the synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. As a key building block in peptide synthesis and click chemistry, its efficient preparation is crucial.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol based on established synthetic strategies.
The primary route to this molecule involves the C-alkylation of a protected glycine derivative with propargyl bromide. Success hinges on the careful control of reaction parameters to favor the desired mono-alkylation product while minimizing common side reactions.
Troubleshooting Guide: Diagnosing and Resolving Low Yield
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Formation
Q: My reaction has stalled. TLC and LC-MS analysis show predominantly unreacted Boc-glycine methyl ester. What are the likely causes?
A: This is a classic symptom of inefficient deprotonation of the α-carbon of the glycine ester. The α-proton is only weakly acidic, requiring a sufficiently strong base to generate the nucleophilic enolate for alkylation.
-
Causality—Insufficient Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃) or triethylamine (TEA) under standard conditions, it may not be strong enough to generate a sufficient concentration of the enolate.
-
Solution: Switch to a stronger base. Lithium diisopropylamide (LDA) is a common choice for generating enolates from esters under anhydrous conditions at low temperatures (-78 °C). Alternatively, phase-transfer catalysis (PTC) offers a powerful method using a strong base like 50% aqueous sodium or potassium hydroxide with a catalyst to shuttle the base into the organic phase.[2]
-
-
Causality—Reaction Temperature: If using a strong, non-nucleophilic base like LDA, the reaction must be kept cold (typically -78 °C) during deprotonation to prevent side reactions and ensure the stability of the enolate. Allowing the reaction to warm prematurely can lead to decomposition.
-
Solution: Ensure your cooling bath is maintained at -78 °C (a dry ice/acetone bath is standard). Add the base slowly to control the temperature of the reaction mixture.
-
-
Causality—Reagent Quality: Ensure your propargyl bromide has not degraded and that your anhydrous solvents are truly dry. Water will quench the enolate intermediate, halting the reaction.
Issue 2: Complex Product Mixture and Purification Difficulties
Q: My reaction seems to work, but I get multiple products, including a major byproduct with a higher molecular weight. What is happening?
A: The most common higher molecular weight byproduct is the dialkylated product, Methyl 2-((tert-butoxycarbonyl)amino)-2-(prop-2-yn-1-yl)pent-4-ynoate.
-
Causality—Dialkylation: Once the desired mono-alkylated product is formed, its remaining α-proton is still acidic and can be deprotonated and alkylated a second time, especially if excess base or alkylating agent is present, or if the reaction temperature is too high.
-
Solution 1 (Stoichiometry Control): Use a slight excess (e.g., 1.05-1.1 equivalents) of the Boc-glycine methyl ester relative to the base and propargyl bromide. This ensures the base is consumed before significant dialkylation can occur.
-
Solution 2 (Slow Addition): Add the propargyl bromide solution slowly to the generated enolate at low temperature. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
-
Causality—Ester Hydrolysis: If using aqueous strong bases (as in PTC), prolonged reaction times or high temperatures can lead to the saponification of the methyl ester, creating a carboxylate that is difficult to extract from the aqueous phase and complicates purification.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately. Using a tert-butyl ester instead of a methyl ester can provide greater resistance to base-catalyzed hydrolysis.[2]
-
Issue 3: Product Loss During Work-up
Q: My crude yield seems reasonable, but I lose a significant amount of product during the aqueous extraction and purification steps. How can I mitigate this?
A: Product loss during work-up is often due to emulsion formation or the partial water solubility of the product.
-
Causality—Emulsion Formation: The presence of both polar (ester, carbamate) and non-polar (tert-butyl, propargyl) groups can lead to the formation of stable emulsions during aqueous extraction.
-
Solution: Add brine (saturated NaCl solution) during the work-up to increase the ionic strength of the aqueous phase, which helps to break emulsions. If an emulsion persists, filtering the mixture through a pad of celite can be effective.
-
-
Causality—Purification Challenges: The product and unreacted starting material may have similar polarities, making separation by column chromatography difficult.
-
Solution: Optimize your chromatography conditions. A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is recommended. Use a high-quality silica gel and ensure your column is packed correctly to maximize resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to achieve high yield and purity for this synthesis?
Phase-transfer catalysis (PTC) is often an excellent choice for this transformation. It allows the use of inexpensive and easy-to-handle aqueous strong bases (like 50% KOH) with an organic solvent.[3][4] The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the deprotonation at the interface of the two phases.[2] This method often provides high yields of the mono-alkylated product and is scalable.[4]
Q2: How critical is the choice of solvent?
The solvent plays a crucial role. For reactions involving LDA, anhydrous THF is standard as it is aprotic and solvates the lithium cation well. For phase-transfer catalysis, a non-polar organic solvent like toluene or dichloromethane is used to dissolve the substrate and alkylating agent.[3]
Q3: Can this synthesis be performed enantioselectively?
Yes, asymmetric synthesis can be achieved using a chiral phase-transfer catalyst. Catalysts derived from Cinchona alkaloids have been successfully used for the enantioselective alkylation of glycine Schiff base esters, providing high enantiomeric excess (ee).[2][3] This is a more advanced technique but is critical for applications where a single enantiomer is required.
Q4: My Boc group seems to be cleaving during the reaction or work-up. Why?
The Boc group is acid-labile.[5][6] If your work-up involves a strongly acidic wash (e.g., 1M HCl) to neutralize a large amount of excess base, you risk partial or complete deprotection.
-
Solution: Use a milder acid for neutralization, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bisulfate (NaHSO₄). Perform the wash quickly and at a low temperature (0 °C).
Optimized Experimental Protocol: Phase-Transfer Catalysis
This protocol describes a robust method for the synthesis of this compound using phase-transfer catalysis.
Materials
-
Methyl 2-((tert-butoxycarbonyl)amino)acetate (Boc-Gly-OMe)
-
Propargyl bromide (80% solution in toluene is common)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Boc-Gly-OMe (1.0 eq), tetrabutylammonium bromide (0.1 eq), and toluene (approx. 0.2 M concentration relative to the substrate).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Base: While stirring vigorously, add a 50% aqueous solution of KOH (2.0 eq) dropwise. Vigorous stirring is essential to ensure adequate mixing between the organic and aqueous phases.
-
Addition of Alkylating Agent: Slowly add propargyl bromide (1.05 eq) to the reaction mixture over 30-60 minutes using a syringe pump. Maintaining a low concentration of the electrophile is key to preventing dialkylation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours. Look for the consumption of the Boc-Gly-OMe starting material.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding cold, saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute with ethyl acetate and separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a clear oil or white solid. Confirm the identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition A (Suboptimal) | Condition B (Optimized PTC) | Expected Outcome & Rationale |
| Base | K₂CO₃ (1.5 eq) | 50% aq. KOH (2.0 eq) | KOH is much stronger , ensuring efficient enolate formation. K₂CO₃ is often too weak for this deprotonation. |
| Catalyst | None | TBAB (0.1 eq) | TBAB is essential to transport the hydroxide ion into the organic phase, enabling the reaction to proceed.[2] |
| Solvent | Acetonitrile | Toluene | Toluene provides excellent phase separation with the aqueous base, which is ideal for PTC. |
| Temperature | Room Temperature | 0 °C | Lower temperature minimizes side reactions , particularly dialkylation and potential decomposition of propargyl bromide. |
| Addition | All at once | Slow addition of propargyl bromide | Slow addition keeps the electrophile concentration low , significantly favoring mono-alkylation over dialkylation. |
| Expected Yield | < 20% | > 80% | The optimized conditions address the key failure modes of the reaction, leading to a dramatically improved yield. |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis via Phase-Transfer Catalysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
-
Jew, S.-s., et al. (2005). Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker. Journal of Organic Chemistry, 70(5), 1904-6. Retrieved from [Link]
-
Hashimoto, T., et al. (2010). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. Journal of the American Chemical Society, 132(11), 3844-5. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]
-
International Journal of PharmTech Research. (2016). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. International Journal of PharmTech Research, 9(12), 65-71. Retrieved from [Link]
-
Ooi, T., et al. (2020). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters, 22(19), 7543-7547. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: CuAAC with Boc-Protected Amino Acids
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving Boc-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during this powerful bioconjugation technique. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the CuAAC conjugation of Boc-protected amino acids.
Q1: I'm observing low yields in my CuAAC reaction with a Boc-protected amino acid. What are the likely causes?
A1: Low yields can stem from several factors. The most common culprits are the deactivation of the copper catalyst through oxidation from Cu(I) to the inactive Cu(II) state, steric hindrance around the alkyne or azide functional groups, or the use of inhibitory buffer components.[1][2] Additionally, ensure your reagents, particularly the azide and alkyne, are of high purity.
Q2: My peptide, containing sensitive amino acids like Met, Cys, or Tyr, appears to be degrading during the reaction. What's happening and how can I prevent it?
A2: The combination of a copper salt and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS) in the presence of dissolved oxygen.[1][3] These ROS can oxidize electron-rich amino acid side chains. To mitigate this, it is crucial to degas all your solutions thoroughly and consider using a copper-chelating ligand such as THPTA, which can help protect your biomolecule from copper-mediated damage.[4][5]
Q3: I'm seeing an unexpected byproduct with a mass corresponding to a dimer of my alkyne-containing amino acid. What is this side reaction?
A3: This is likely due to the Glaser-Hay homocoupling of your terminal alkyne.[3][6] This side reaction is catalyzed by Cu(II) ions. Ensuring that your copper is maintained in the catalytically active Cu(I) state by using an adequate amount of a reducing agent like sodium ascorbate and a stabilizing ligand will minimize the formation of this diyne byproduct.[7]
Q4: Can the Boc protecting group be cleaved under standard CuAAC conditions?
A4: Generally, the tert-butyloxycarbonyl (Boc) protecting group is stable under the neutral to slightly basic pH conditions (typically pH 7-8) used for CuAAC reactions.[8] Standard CuAAC protocols do not employ the strong acidic conditions (like TFA) that are required for Boc deprotection.[9][10]
Q5: My reaction mixture turns cloudy or a precipitate forms over time. What could be the cause?
A5: Precipitate formation can be due to several reasons. It could be the aggregation of your peptide or amino acid derivative, especially at high concentrations or if the reaction conditions lead to oxidative cross-linking.[1][4] Another possibility is the formation of insoluble copper complexes, particularly in phosphate-containing buffers.[5] Using a ligand and ensuring proper reagent concentrations can help maintain solubility.
Troubleshooting Guide
This section provides a more in-depth analysis of common problems, their underlying causes, and step-by-step protocols to resolve them.
Issue 1: Low Reaction Yield or Stalled Reaction
Symptoms:
-
LC-MS analysis shows a significant amount of unreacted starting materials.
-
The reaction does not proceed to completion even with extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Protocol |
| Oxidation of Cu(I) Catalyst | The active catalyst in CuAAC is Cu(I). Dissolved oxygen in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state, effectively halting the catalytic cycle.[1] | Solution: Thoroughly degas all buffers and reagent solutions. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure a sufficient excess of a reducing agent like sodium ascorbate is present to regenerate Cu(I).[7] |
| Copper Chelation by Amino Acid | The free amine, carboxylate, or certain side chains of the amino acid can chelate the copper catalyst, reducing its availability for the cycloaddition reaction.[3] | Solution: The use of a copper-stabilizing ligand, such as THPTA or TBTA, is highly recommended. These ligands form stable complexes with Cu(I), preventing unwanted chelation by the amino acid while maintaining catalytic activity.[4][11] |
| Steric Hindrance | Bulky groups near the azide or alkyne can impede the approach of the reactants to the copper center, slowing down the reaction rate.[1] | Solution: Increase the reaction time and/or temperature (e.g., from room temperature to 37°C). You can also try increasing the concentration of the less sterically hindered reaction partner. |
| Inhibitory Buffer Components | Buffers containing strong chelators (e.g., Tris) or thiols (e.g., DTT) can interfere with the copper catalyst.[1] High concentrations of chloride ions can also be inhibitory.[5] | Solution: Switch to a non-coordinating buffer system like HEPES or PBS. If a reducing agent like DTT is required for protein stability, it should be removed via dialysis or buffer exchange prior to the CuAAC reaction.[1] |
Issue 2: Observation of Byproducts and Peptide Degradation
Symptoms:
-
HPLC or LC-MS analysis reveals unexpected peaks in the chromatogram.
-
Mass spectrometry data indicates modification or degradation of the amino acid or peptide.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Protocol |
| Oxidative Damage to Amino Acids | The Cu(I)/ascorbate/O₂ system can generate reactive oxygen species (ROS) that oxidize susceptible residues like Met, Cys, Tyr, and His.[1][11] | Solution: Degas all solutions meticulously. Use a protective, water-soluble ligand like THPTA, which can act as a sacrificial reductant.[5] Adding a scavenger like aminoguanidine can also help by intercepting byproducts of ascorbate oxidation that might otherwise modify arginine residues.[4][12] |
| Alkyne Homocoupling (Glaser Coupling) | The presence of Cu(II) ions can lead to the oxidative coupling of two terminal alkyne molecules to form a diyne byproduct.[3][13] | Solution: Minimize the concentration of Cu(II) by using a sufficient excess of sodium ascorbate and a Cu(I)-stabilizing ligand. Ensure your copper source is of high quality. |
| Ascorbate-Mediated Modification | Byproducts of ascorbate oxidation, such as dehydroascorbic acid, can react with the side chains of lysine and arginine residues, leading to unwanted covalent modifications.[14] | Solution: Use aminoguanidine as an additive to scavenge these reactive byproducts.[14] Use the minimum effective concentrations of copper and ascorbate. |
Visualizing the CuAAC Catalytic Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle of the CuAAC reaction and the major off-target pathways that can lead to side products.
Caption: Catalytic cycle of CuAAC and competing side reactions.
Experimental Protocols
Protocol 1: General CuAAC for Boc-Protected Amino Acids
This protocol provides a starting point for the CuAAC reaction. Concentrations may need to be optimized depending on the specific substrates.
Materials:
-
Boc-protected amino acid with alkyne or azide functionality
-
Azide or alkyne counterpart
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Degassed solvents (e.g., water, DMSO, or DMF)
Procedure:
-
In a microcentrifuge tube, dissolve the Boc-amino acid (1 equivalent) and its reaction partner (1.1 equivalents) in the chosen buffer/solvent system.
-
Add THPTA to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. For sterically hindered substrates, incubation overnight at 4°C or for a shorter period at 37°C may be beneficial.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once complete, the product can be purified by standard chromatographic techniques.
Protocol 2: Analysis of Amino Acid Integrity Post-CuAAC
To verify that the amino acid structure, particularly sensitive side chains, has not been compromised during the CuAAC reaction, an amino acid analysis can be performed on the purified product after Boc deprotection and hydrolysis.
Materials:
-
Purified CuAAC product
-
6 M HCl
-
Derivatization reagents (e.g., OPA/FMOC)
-
HPLC system with a fluorescence or UV detector
-
Amino acid standards
Procedure:
-
Deprotection & Hydrolysis:
-
Treat the purified product with a standard Boc-deprotection cocktail (e.g., 50% TFA in DCM) and isolate the deprotected product.
-
Place the deprotected product in a hydrolysis tube, add 6 M HCl, and heat at 110°C for 24 hours under vacuum.
-
After hydrolysis, evaporate the HCl under vacuum.
-
-
Derivatization:
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the amino acids using a standard protocol, such as with OPA for primary amines and FMOC for secondary amines.[15]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto an amino acid analysis column.
-
Run a gradient elution program designed for amino acid separation.[16]
-
Compare the resulting chromatogram to that of a standard mixture of amino acids to quantify the recovery of each amino acid and identify any potential degradation products.
-
Visualizing the Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common CuAAC issues.
Caption: A logical workflow for troubleshooting CuAAC reactions.
References
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Available at: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. Available at: [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC - PubMed Central. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
A general mechanism for the triazole formation, as proposed by Sakai. - ResearchGate. Available at: [Link]
-
Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne - PubMed. Available at: [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. Available at: [Link]
-
Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Publishing. Available at: [Link]
-
Why is the efficiency of my CuAAC click chemistry so low? - ResearchGate. Available at: [Link]
-
Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC - NIH. Available at: [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. Available at: [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Available at: [Link]
-
Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Side reactions of macromonomers under CuAAC condition. - ResearchGate. Available at: [Link]
-
Boc Protection - Common Conditions. Available at: [Link]
-
Click Chemistry in Peptide-Based Drug Design - PMC - NIH. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
Any suggestion on Boc deprotection without using acid? - ResearchGate. Available at: [Link]
-
Copper, Nickel, and Zinc Cyclam−Amino Acid and Cyclam−Peptide Complexes May Be Synthesized with 'Click' Chemistry and Are Noncytotoxic - University of Southern Queensland Repository. Available at: [Link]
-
Copper, Nickel, and Zinc Cyclam-Amino Acid and Cyclam-Peptide Complexes May Be Synthesized with "Click" Chemistry and Are Noncytotoxic | Request PDF - ResearchGate. Available at: [Link]
-
Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC - PubMed Central. Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry - MDPI. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - NIH. Available at: [Link]
-
Amino Acid Analysis - Agilent. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purification of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Welcome to the technical support guide for the purification of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile building block.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the chromatographic purification of this compound.
Q1: What is the best stationary phase for purifying this compound?
A1: Unmodified silica gel (60-120 or 230-400 mesh) is the most common and effective stationary phase for this compound.[1][2][3] Its polar nature allows for good separation of the moderately polar target compound from less polar starting materials and non-polar byproducts.
Q2: How do I choose the right mobile phase (eluent)?
A2: The ideal mobile phase provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate.[4][5] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][7] For this specific compound, a gradient of 5% to 20% ethyl acetate in hexanes is a typical range to explore.
Q3: My compound appears to be degrading on the column. Is this common?
A3: Yes, this can occur. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[8][9][10] Since standard silica gel is slightly acidic, prolonged exposure can lead to partial or complete deprotection of the amine.[11][12] This results in a new, more polar spot on the TLC and significantly lower yield of the desired product.
Q4: Should I use dry loading or wet loading for my sample?
A4: Dry loading is highly recommended, especially if your crude product has poor solubility in the initial, non-polar mobile phase.[13] This technique involves pre-adsorbing the compound onto a small amount of silica gel, which is then carefully added to the top of the column. This method prevents precipitation at the column head and often leads to sharper bands and better separation.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems observed during the column chromatography process.
Symptom 1: Poor or No Separation of Spots
If your collected fractions contain a mixture of your product and impurities, consider the following:
| Possible Cause | Explanation & Recommended Solution |
| Incorrect Solvent System | The polarity of your eluent is not optimized. If your product co-elutes with a less polar impurity (higher Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate). If it co-elutes with a more polar impurity (lower Rf), a slight increase in polarity may help, but a different solvent system (e.g., dichloromethane/hexanes) might be necessary. Always optimize on TLC first.[4][6][14] |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the total mass of the silica gel. Overloading leads to broad, overlapping bands that are impossible to resolve. Reduce the sample load or use a larger column. |
| Poor Column Packing | Air bubbles, cracks, or an uneven silica bed create channels for the solvent and sample to travel through, bypassing proper interaction with the stationary phase. This leads to skewed bands and poor separation. Ensure your column is packed uniformly using a slurry method and is never allowed to run dry.[13] |
Symptom 2: Low or No Yield of Recovered Product
If you are unable to recover a significant amount of your product after chromatography, investigate these possibilities:
| Possible Cause | Explanation & Recommended Solution |
| Compound is Still on the Column | The mobile phase may not be polar enough to elute your compound. After your expected fractions have been collected, try flushing the column with a highly polar solvent (e.g., 50% or 100% ethyl acetate) and analyze these fractions by TLC.[11][15] |
| Compound Degradation on Silica | The acidic nature of silica gel can cleave the Boc protecting group.[11] This is a common issue with Boc-protected amines. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount (~0.1-1%) of a base like triethylamine (Et3N) to your mobile phase to neutralize the silica surface. Caution: Perform a small-scale stability test first, as triethylamine can sometimes complicate product isolation. |
| Product is Highly Diluted | The compound may have eluted, but the fractions are too dilute to be detected by TLC.[11] Try combining several fractions that you suspect contain the product and concentrate them on a rotary evaporator before re-analyzing by TLC. |
| Compound Eluted in the Solvent Front | If the initial mobile phase was too polar, the compound may have eluted very quickly with the non-polar impurities in the first few fractions.[11] Always check the very first fractions collected. |
Symptom 3: Streaking or Tailing of the Product Spot on TLC/Column
When the product appears as a long streak rather than a tight, circular spot, it indicates a problem with its interaction with the stationary phase.
| Possible Cause | Explanation & Recommended Solution |
| Sample is Too Concentrated | When spotting the TLC plate or loading the column, using a solution that is too concentrated can cause streaking.[4][14] Dilute your sample before analysis or loading. |
| Acidic/Basic Functional Groups | The Boc-protected amine, while less basic than a free amine, can still interact strongly with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this by competing for the active sites on the silica. For this compound, triethylamine would be the appropriate choice if needed. |
| Incomplete Dissolution | If the sample does not fully dissolve in the mobile phase during elution, it can cause severe tailing. Ensure your chosen solvent system is one in which your compound is reasonably soluble. This is another reason dry loading is often preferred.[13] |
III. Experimental Protocols & Workflows
Protocol 1: Determining the Optimal Solvent System via TLC
Optimizing the mobile phase is the most critical step for successful column chromatography.[5]
-
Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. Also spot reference lanes for your starting materials if available.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 10% Ethyl Acetate / 90% Hexanes). Ensure the solvent level is below the spot line. Allow the solvent to travel up the plate.[14]
-
Analysis: Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate, which reacts with the alkyne).
-
Optimization:
-
If the Rf of your product is too high (>0.5), decrease the eluent polarity (less ethyl acetate).
-
If the Rf is too low (<0.2), increase the eluent polarity (more ethyl acetate).
-
The ideal system will give your product an Rf of ~0.3 and show maximum separation from all impurities.[4]
-
Workflow Diagram: Column Chromatography Purification
The following diagram outlines the logical flow of the entire purification process.
Sources
- 1. rsc.org [rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. jk-sci.com [jk-sci.com]
- 15. reddit.com [reddit.com]
assessing the stability of the Boc protecting group under various reaction conditions
Technical Support Center: Stability of the Boc Protecting Group
Welcome to the technical support guide for the tert-butyloxycarbonyl (Boc) protecting group. As one of the most ubiquitous amine protecting groups in organic synthesis, a deep understanding of its stability and reactivity is critical for the successful execution of complex synthetic routes.[1] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and provide clarity on the nuanced behavior of the Boc group under a wide array of reaction conditions.
Frequently Asked Questions (FAQs): General Stability & Principles
Q1: What is the fundamental principle behind the Boc group's utility?
The Boc group's effectiveness stems from its unique electronic and steric properties. It transforms a nucleophilic and basic amine into a neutral, sterically hindered carbamate.[2] This carbamate is exceptionally stable to a broad range of reagents, including bases, nucleophiles, and many reducing/oxidizing agents.[3] However, its defining feature is its lability under acidic conditions, which proceeds through a mechanism involving the formation of a stable tert-butyl cation.[2] This dual nature—robust stability and selective, mild removal—makes it a cornerstone of orthogonal protection strategies in multistep synthesis.[4][5]
Q2: Why is the Boc group stable to bases and most nucleophiles?
The stability of the Boc group towards basic and nucleophilic conditions is a result of two primary factors:
-
Lack of Acidity: The carbamate proton is not acidic and cannot be removed by common bases.
-
Steric Hindrance: The bulky tert-butyl group sterically shields the carbonyl carbon from attack by most nucleophiles. Direct attack on the carbonyl is kinetically disfavored.[6]
This stability allows for reactions like ester saponification (e.g., using LiOH or NaOH), amide bond couplings, and various nucleophilic substitutions to be performed on other parts of the molecule without disturbing the Boc-protected amine.[3]
Troubleshooting Guide by Reaction Condition
This section addresses specific stability issues and experimental challenges organized by the type of chemical environment.
Acidic Conditions: The Realm of Deprotection
The Boc group is fundamentally designed to be cleaved by acid. However, the rate and selectivity can vary dramatically, leading to common experimental problems.
Q3: My Boc deprotection is slow or incomplete. What's wrong?
This is a frequent issue stemming from insufficient acid strength or concentration.[7]
-
Causality: The deprotection mechanism requires protonation of the carbonyl oxygen, followed by loss of the tert-butyl group to form a stable carbocation, which then fragments into isobutene and CO2.[2] Weaker acids or dilute solutions may not achieve the necessary level of protonation to drive the reaction forward efficiently.
-
Troubleshooting Steps:
-
Increase Acid Strength/Concentration: Standard conditions often involve strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), typically at concentrations of 20-50% (v/v).[8] If this is slow, consider using neat TFA.[8] Anhydrous HCl in dioxane (typically 4M) or methanol are also highly effective alternatives.[9][10]
-
Elevate Temperature: While most deprotections are run at 0°C to room temperature, gentle heating (e.g., to 40°C) can accelerate slow reactions. However, be cautious of potential side reactions with sensitive substrates.
-
Check Your Substrate: Extreme steric hindrance around the Boc group can slow down the reaction. In such cases, longer reaction times or stronger acidic conditions may be necessary.
-
Q4: I'm observing unexpected side products after acid deprotection. What are they and how can I prevent them?
The primary culprit is the highly reactive tert-butyl cation generated during cleavage.[7][11]
-
Causality: This electrophilic cation can alkylate any available nucleophiles on your substrate or in the reaction mixture.[11] Common targets include the electron-rich indole ring of tryptophan, the sulfur in methionine or cysteine, and the phenolic ring of tyrosine.[7] This leads to byproducts with a mass increase of +56 Da.[7]
-
Solution: Use a Scavenger: Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[9]
| Scavenger | Target Nucleophile(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for most functional groups. | 2.5 - 5% (v/v) |
| Thioanisole | Tryptophan, Cysteine, Methionine. | 2.5 - 5% (v/v) |
| Anisole | Tryptophan, Tyrosine. | 5% (v/v) |
| Water | Can act as a scavenger, but may not be sufficient for highly sensitive substrates. | 2.5 - 5% (v/v) |
Data compiled from various sources.[7][9][11]
Basic & Nucleophilic Conditions: Testing the Limits
While generally robust, the Boc group is not completely inert to all basic and nucleophilic reagents.
Q5: Can a Boc group ever be cleaved by a base?
Under standard hydrolytic conditions (e.g., NaOH, LiOH, K2CO3 in aqueous solvents at room temperature), the Boc group is very stable.[3] However, under harsh conditions, cleavage can occur.
-
Extreme Conditions: Strong, non-nucleophilic bases like t-BuOK in anhydrous solvents at elevated temperatures can potentially lead to elimination pathways, though this is uncommon and not a standard deprotection method.
-
Practical Implication: For nearly all synthetic applications, including ester saponification, the Boc group is considered stable to base. This stability is the foundation of its orthogonality with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.[3]
Reductive & Oxidative Conditions: General Compatibility
Q6: Is the Boc group stable to common reducing agents?
Yes, the Boc group is stable to a wide variety of common reducing agents. This is a significant advantage, allowing for chemoselective reductions elsewhere in a molecule.
-
Catalytic Hydrogenation: Stable to H₂, Pd/C, PtO₂, or Raney Nickel.[1][3] This makes it orthogonal to the Cbz (benzyloxycarbonyl) group, which is readily cleaved by hydrogenolysis.[5]
-
Hydride Reagents: Stable to sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]
-
Dissolving Metal Reductions: Stable to conditions like Na in liquid NH₃.[3]
Q7: How does the Boc group hold up under oxidative conditions?
The Boc group is generally resistant to many common oxidizing agents used in organic synthesis.[3][12] This includes reagents like:
-
Chromium-based oxidants (e.g., PCC, PDC)
-
Swern and Dess-Martin oxidations
-
Peroxy acids (e.g., m-CPBA)
-
Potassium permanganate (KMnO₄)
However, some oxidative conditions, particularly those involving Lewis acids or generating highly electrophilic intermediates, may pose a risk.[5] Always perform a small-scale test reaction if you are uncertain.
Organometallic & Cross-Coupling Reactions
Q8: Can I perform Grignard or organolithium reactions on a Boc-protected substrate?
Caution is advised. While the Boc group itself does not have an acidic proton that would quench these reagents, the carbonyl group can be attacked by highly reactive organometallics.
-
Causality: Strong nucleophiles like Grignard reagents (RMgX) and organolithiums (RLi) can, in some cases, add to the carbamate carbonyl. This is more likely at elevated temperatures or with less sterically hindered substrates.
-
Recommendation: Reactions are often successful at low temperatures (e.g., -78 °C). However, if side reactions are observed, consider an alternative protecting group for the amine, such as a silyl-based group, for these specific transformations.
Q9: Is the Boc group stable during transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)?
Generally, yes. The Boc group is compatible with the conditions of most common palladium-catalyzed cross-coupling reactions.[13] It is stable to the typical bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and catalyst systems used. This stability has made it invaluable in the synthesis of complex pharmaceutical intermediates.[13]
Experimental Protocols & Workflows
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is a reliable starting point for most substrates.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M under an inert atmosphere (N₂ or Ar).
-
Scavenger Addition: Add an appropriate scavenger, such as triisopropylsilane (TIS), to a final concentration of 5% (v/v).[7]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise with stirring to a final concentration of 20-50% (v/v).[8]
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the residue with a solvent like toluene or DCM (repeat 3 times).[8]
-
The resulting amine TFA salt can often be precipitated by adding cold diethyl ether, collected by filtration, and washed with more cold ether.[7]
-
For the free amine, dissolve the crude salt in an appropriate solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) before drying and concentrating.[14]
-
Workflow: Choosing a Deprotection Strategy
This decision tree can help guide your choice of deprotection conditions based on your substrate's properties.
Caption: Decision workflow for selecting Boc deprotection conditions.
Mechanism: Acid-Catalyzed Boc Deprotection
Understanding the mechanism is key to troubleshooting. The process involves three main steps: protonation, formation of a stable carbocation, and fragmentation.
Caption: Mechanism of acid-catalyzed Boc group cleavage.
References
- Benchchem. (n.d.). Application Notes and Protocols: Orthogonal Deprotection Strategy Using Boc and Benzyl Groups.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [Link]
- Benchchem. (n.d.). Boc-guanidine deprotection side reactions and how to avoid them.
-
YouTube. (2021). Adding Boc Group Mechanism. Retrieved from YouTube. [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from r/OrganicChemistry. [Link]
-
ResearchGate. (2020). Greene's Protective Groups in Organic Synthesis, Fourth Edition. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
- Benchchem. (n.d.). Literature review of Boc vs. Cbz protecting groups.
-
Reddit. (2023). Boc De-protection. Retrieved from r/Chempros. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from r/Chempros. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
methods to prevent racemization during the N-methylation of amino acids
A Guide to Preventing Racemization and Ensuring Chiral Integrity
Welcome to the Technical Support Center for N-methylation of amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing N-methyl groups into amino acids and peptides while preserving their stereochemical integrity. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Understanding the Challenge: Why N-Methylated Amino Acids Are Prone to Racemization
N-methylation is a critical modification in peptide chemistry, known to enhance proteolytic stability, increase membrane permeability, and modulate conformation.[1][2][3] However, these benefits come with a significant synthetic challenge: a heightened risk of racemization at the α-carbon.
The increased propensity for racemization in N-methylated amino acids stems from a combination of electronic and steric factors. The N-methyl group introduces steric hindrance that can slow down the desired peptide coupling reaction.[4] This prolonged exposure of the activated amino acid to the reaction conditions, particularly in the presence of a base, increases the opportunity for racemization to occur.[4]
The Primary Mechanism: Oxazolone Formation
The dominant pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4][5] The process can be summarized as follows:
-
Activation : The carboxyl group of the N-protected amino acid is activated by a coupling reagent.
-
Cyclization : The activated carboxyl group undergoes intramolecular cyclization to form the oxazolone intermediate.
-
Proton Abstraction : The proton at the chiral α-carbon of the oxazolone is now significantly more acidic. In the presence of a base, this proton is readily abstracted, leading to the formation of a planar, achiral enolate intermediate.
-
Racemization : The incoming amine nucleophile can attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers in the final peptide product.[4][5]
A secondary, less common pathway involves the direct enolization of the activated amino acid via proton abstraction by a base.[5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-methylation of amino acids in a question-and-answer format.
Q1: I'm observing significant racemization (epimerization) when coupling my N-methylated amino acid. What are the most likely causes and how can I fix it?
A1: High levels of racemization are a common problem, but systematic troubleshooting can pinpoint the cause. The primary factors to investigate are your choice of coupling reagent, the base used, and the reaction conditions.
Troubleshooting Workflow for Racemization:
Caption: A systematic approach to troubleshooting racemization.
Detailed Steps:
-
Evaluate Coupling Reagent & Additives :
-
Issue : Carbodiimide-based reagents like DCC or DIC, when used alone, are known to promote racemization.
-
Solution : Switch to onium salt-based reagents (uronium/aminium or phosphonium salts).[4][5] Reagents such as HATU , PyAOP , or PyBroP are particularly effective for sterically hindered N-methylated amino acids.[4] If you must use a carbodiimide, the inclusion of racemization-suppressing additives is crucial. HOAt (1-hydroxy-7-azabenzotriazole) is superior to HOBt, and OxymaPure is also a highly effective option.[4][6]
-
-
Assess Base & Reaction Conditions :
-
Issue : Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to racemization.[6] The presence of tertiary amine salts can also significantly increase racemization.[7][8]
-
Solution : Replace strong bases with weaker, sterically hindered alternatives such as N-methylmorpholine (NMM) or 2,4,6-collidine .[4][6] Additionally, performing the coupling reaction at a lower temperature (e.g., 0°C) can slow the rate of epimerization.[4]
-
-
Refine Coupling Protocol :
-
Issue : Prolonged pre-activation times allow for the accumulation of the oxazolone intermediate before the coupling partner is introduced.
-
Solution : Minimize the pre-activation time of the N-methylated amino acid.[1] Keep it to a minimum (e.g., 2-5 minutes) before adding it to the amine component.[5] Consider using in situ neutralization protocols where the free amine is generated in the presence of the activated acid, which minimizes the exposure of the activated species to basic conditions.[4]
-
Q2: My coupling reaction with an N-methylated amino acid is incomplete, leading to deletion sequences. How can I improve the coupling efficiency?
A2: The steric hindrance of N-methylated amino acids often results in slow and incomplete coupling reactions.
Troubleshooting Workflow for Incomplete Coupling:
Caption: A systematic approach to overcoming incomplete coupling reactions.
Detailed Steps:
-
Use a More Potent Coupling Reagent : Standard reagents like HBTU or HCTU are often insufficient. Switch to more potent reagents like HATU , PyAOP , or PyBroP , which are specifically designed for difficult couplings.[4]
-
Modify the Coupling Cycle :
-
Perform a double or triple coupling to drive the reaction to completion.
-
Increase the coupling time or temperature . Be mindful that increasing the temperature can also increase the risk of racemization, so a careful balance is required.[4]
-
-
Implement Correct Monitoring Technique : The standard ninhydrin test will not work for secondary amines like N-methylated amino acids. Use the Bromophenol Blue test to monitor the reaction progress.[4][5] A yellow color indicates a completed reaction (disappearance of free amine).
Q3: Which on-resin N-methylation method is compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) and minimizes racemization?
A3: A highly effective and widely used method for on-resin N-methylation that is compatible with Fmoc/tBu chemistry involves a three-step sequence: sulfonylation, methylation, and deprotection. This method avoids the direct use of strong alkylating agents on the free amine and is compatible with sensitive residues like Arg(Pbf).[9]
-
Sulfonylation : The N-terminus is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) or 2,4-dinitrobenzenesulfonyl chloride.
-
Methylation : The sulfonamide nitrogen is then methylated under Mitsunobu conditions or using other alkylating agents.
-
Deprotection : The sulfonamide is deprotected on the solid phase using a thiol nucleophile, such as thiophenol, to reveal the secondary N-methyl amine.[9]
This method is generally applicable and has been demonstrated to be compatible with Arg(Pbf), Met, Cys, and Trp residues.[9]
Recommended Protocols
The following protocols are designed to minimize racemization while achieving efficient N-methylation.
Protocol 1: Racemization-Suppressed Coupling of Fmoc-N-Me-AA-OH in SPPS
This protocol is optimized for coupling a pre-synthesized Fmoc-N-methylated amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-N-methylated-amino acid (3 eq.)
-
Coupling Reagent: HATU (2.9 eq.)
-
Base: N-methylmorpholine (NMM) (6 eq.)
-
Deprotection Reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling : Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection : Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the deprotection step for another 15 minutes.
-
Washing : Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Activation : In a separate vessel, dissolve the Fmoc-N-methylated-amino acid (3 eq.), HATU (2.9 eq.), and NMM (6 eq.) in DMF. Allow to pre-activate for no more than 2-5 minutes.[5]
-
Coupling : Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
-
Monitoring : Perform a bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates completion.[5] If the test is positive (blue/green), perform a second coupling.
-
Washing : Wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next cycle.
Protocol 2: Quantification of Racemization using Marfey's Method
This analytical protocol allows for the precise determination of the D-isomer content in your N-methylated product.
Materials:
-
Peptide sample
-
6 M HCl
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC grade solvents (Acetonitrile, Water, TFA)
Procedure:
-
Acid Hydrolysis : Place approximately 1 mg of the peptide in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.[4] After cooling, evaporate the HCl to complete dryness.
-
Derivatization :
-
Redissolve the amino acid hydrolysate in 50 µL of water.
-
Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Add 20 µL of 1 M NaHCO₃.[4]
-
Incubate the mixture at 40°C for 1 hour.
-
-
Quenching : After incubation, add 20 µL of 2 M HCl to stop the reaction. Evaporate the sample to dryness.
-
HPLC Analysis :
-
Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-L diastereomer will typically elute earlier than the L-D diastereomer.[5]
-
Calculate the percentage of the D-isomer from the integrated peak areas. It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities.[4]
-
Data Summary: Reagent and Base Selection
The choice of coupling reagents, additives, and bases has a profound impact on the level of racemization. The table below summarizes the recommended choices for minimizing epimerization.
| Category | Recommended (Low Racemization) | Use with Caution / Avoid | Rationale |
| Coupling Reagents | HATU, PyAOP, PyBroP, HCTU[4][5] | DIC, DCC (without additives) | Onium salt reagents are more potent and can be less prone to racemization than carbodiimides.[5] |
| Additives | HOAt, OxymaPure, 6-Cl-HOBt[4][6] | HOBt (less effective than HOAt) | Additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate from carbodiimides.[5] |
| Bases | N-methylmorpholine (NMM), 2,4,6-collidine[4][6] | DIPEA, TEA | Sterically hindered, weaker bases are less likely to abstract the acidic α-proton.[6] |
References
- BenchChem. (2025).
- Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware.
- BenchChem. (2025). preventing racemization of N,N-Dimethyl-L-Valine during coupling.
-
Bähn, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]
-
Li, X., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]
- Google Patents. (n.d.).
-
El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers. [Link]
-
ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wiley Online Library. (n.d.). 7.4 Racemization Assays. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]
-
ResearchGate. (2024). Methods of O-methylation of amino acids without interfering the amine groups?. [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]
-
ResearchGate. (2025). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions in Solid-Phase Peptide Synthesis (SPPS)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that while SPPS is a powerful technique, achieving high purity and yield, especially with complex peptides, requires careful optimization of the coupling step. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and enhance your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during SPPS coupling reactions.
Q1: What is the most common reason for incomplete coupling?
Incomplete coupling is a frequent issue in SPPS and can stem from several factors. The most common culprits are steric hindrance from bulky amino acid residues and peptide aggregation on the resin.[1] Beta-branched amino acids like Valine, Isoleucine, and Threonine are particularly known to cause difficult couplings.[1] As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, and aggregate, making the N-terminus inaccessible to incoming activated amino acids.[1]
Q2: How can I detect incomplete coupling during my synthesis?
Monitoring the completion of the coupling reaction at each step is crucial. The most common method is the qualitative Kaiser (ninhydrin) test, which is highly sensitive for detecting free primary amines.[1] A blue or purple color indicates the presence of unreacted amines and, therefore, an incomplete coupling reaction. A yellow or colorless result signifies a complete coupling. For quantitative analysis, methods using chromogenic reporters like Boc-Lys(Z)-pNA can be employed to spectrophotometrically determine coupling efficiency.[2]
Q3: What are the main classes of coupling reagents and when should I use them?
Coupling reagents are essential for activating the carboxyl group of an amino acid to facilitate peptide bond formation.[3][4] They can be broadly categorized into:
-
Carbodiimides (e.g., DCC, DIC, EDC): These are classic and cost-effective coupling reagents.[5][6] DIC is preferred for SPPS as its urea byproduct is more soluble.[6] They often require an additive like HOBt to reduce racemization.[6][7]
-
Onium Salts (Aminium/Uronium and Phosphonium): These are highly efficient and popular for SPPS.[3][4]
-
Aminium/Uronium Salts (e.g., HBTU, TBTU, HATU, HCTU, COMU): These reagents are known for their high coupling efficiency and low racemization risk, making them suitable for complex or difficult sequences.[3][4] HATU is particularly effective for sterically hindered couplings.[1][7]
-
Phosphonium Salts (e.g., BOP, PyBOP): These also offer high coupling efficiency with low racemization but can be more expensive.[4]
-
The choice of reagent depends on the specific peptide sequence, with more powerful reagents like HATU being reserved for challenging couplings.[3][4]
Q4: What is racemization and how can I minimize it?
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during activation and coupling, leading to the formation of D-amino acid epimers in the peptide chain.[3][8] This is a significant side reaction that can impact the biological activity of the final peptide.
To minimize racemization:
-
Choose the right coupling reagent and additives: Additives like HOBt, HOAt, and Oxyma Pure can suppress racemization, especially when using carbodiimide-based coupling agents.[8] Onium salt reagents like HATU are also known for low racemization.[1][7]
-
Control the base: The base used during coupling can influence racemization.[3][8] Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes recommended over stronger bases like DIPEA in cases with a high risk of racemization.[3]
-
Solvent choice: Non-polar solvents or the addition of DCM to DMF/NMP can help reduce racemization.[9]
Q5: What is the purpose of "capping" in SPPS?
Capping is the process of permanently blocking any unreacted amino groups after a coupling reaction.[1][10] This is typically done using acetic anhydride with a base like pyridine or DIPEA.[1] Capping is crucial because it prevents the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the target peptide during purification.[1]
Troubleshooting Guides
This section provides a more in-depth look at specific problems and offers structured solutions.
Guide 1: Troubleshooting Incomplete Coupling
Incomplete coupling is a critical issue that can significantly lower the overall yield and purity of your peptide.[10] This guide will walk you through diagnosing and resolving this problem.
1.1. Initial Diagnosis: The Kaiser Test
The first step is to confirm incomplete coupling.
Protocol: Kaiser (Ninhydrin) Test [1]
-
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Blue/Purple: Incomplete coupling (free primary amines are present).
-
Colorless/Yellow: Complete coupling.
-
1.2. Root Cause Analysis and Solutions
If the Kaiser test is positive, consider the following potential causes and solutions:
Table 1: Troubleshooting Incomplete Coupling
| Potential Cause | Explanation | Recommended Actions |
| Steric Hindrance | Bulky amino acids (e.g., Aib, (N-Me)-A) or a hindered N-terminus on the growing peptide chain can physically block the coupling reaction.[1][11] | 1. Double Couple: Repeat the coupling step immediately after the first one.[10] 2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. 3. Use a More Powerful Coupling Reagent: Switch to a more reactive reagent like HATU or COMU, which are known for their effectiveness in difficult couplings.[1] 4. Microwave-Assisted SPPS: Employing microwave energy can drive difficult couplings to completion more efficiently.[11] |
| Peptide Aggregation | The growing peptide chain can form secondary structures (β-sheets) and aggregate, making the reactive sites inaccessible.[1][12] This is common with hydrophobic sequences. | 1. Change Solvent: Switch to a more effective solvent for solvating the peptide-resin, such as NMP, or use a mixture of solvents (e.g., DCM/DMF/NMP).[12][13] The addition of chaotropic salts can also disrupt aggregation.[12] 2. Increase Temperature: Performing the coupling at a higher temperature can help disrupt secondary structures.[12] 3. Incorporate Structure-Disrupting Elements: Use pseudoprolines or backbone-protecting groups (Hmb, Dmb) to break up aggregation-prone sequences.[12][14] |
| Suboptimal Reagents or Conditions | Incorrect choice or concentration of coupling reagent, base, or solvent can lead to inefficient coupling. | 1. Verify Reagent Quality: Ensure that your amino acids, coupling reagents, and solvents are of high quality and not degraded. 2. Optimize Reagent Stoichiometry: For difficult couplings, increase the equivalents of the amino acid and coupling reagents.[1] 3. Check Solvent Compatibility: The solvent must effectively swell the resin and solvate the peptide chain.[13][15] DMF and NMP are generally good choices.[13][16] |
| Poor Resin Swelling | Inadequate swelling of the resin can limit the accessibility of reagents to the growing peptide chain.[1][17] | 1. Choose an Appropriate Resin: Ensure the resin is compatible with your synthesis strategy and solvent system. Polystyrene resins crosslinked with 1% divinylbenzene are common.[10] 2. Ensure Proper Swelling: Before starting the synthesis, adequately swell the resin in a suitable solvent like DCM or DMF.[15] |
1.3. Workflow for Addressing Incomplete Coupling
Below is a visual workflow to guide your troubleshooting process.
Caption: Decision tree for selecting a coupling reagent.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link]
-
Fields, G. B., Fields, C. G., Petefish, J., Van Wart, H. E., & Cross, T. A. (1988). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed, 3(4), 311-321. Retrieved from [Link]
-
ur-Rehman, M., Jabeen, A., & Mariyath, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(2), 1-10. Retrieved from [Link]
-
Hopax. (2026, January 12). Choosing the Right Coupling Reagent for Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
-
Fields, G. B., & Fields, C. G. (1991). Solvation Effects in Solid-Phase Peptide Synthesis. ElectronicsAndBooks. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Al Musaimi, O. (2016). Racemization in peptide synthesis. Slideshare. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
CEM Corporation. (n.d.). Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). Retrieved from [Link]
-
Fields, G. B., Fields, C. G., Petefish, J., Van Wart, H. E., & Cross, T. A. (1988). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2003). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed, 23(1), 1-12. Retrieved from [Link]
-
Jadhav, S. V., & Singh, S. K. (2021). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading. ResearchGate. Retrieved from [Link]
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
Park, S., Lee, Y., & Lee, Y. S. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5328. Retrieved from [Link]
-
A.L.L. Boix, et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online, 49(10), 918-927. Retrieved from [Link]
-
Kent, S. B. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Reddit. (n.d.). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 13(1-2), 1-28. Retrieved from [Link]
-
van der Heijden, K. A., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9, 218-227. Retrieved from [Link]
-
ResearchGate. (2016, March 26). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? Retrieved from [Link]
-
Rogers, C. M., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14031-14034. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number... Retrieved from [Link]
-
Reddit. (2021, May 22). Solid phase peptide synthesis help. Retrieved from [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed, 43(1), 1-9. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. mesalabs.com [mesalabs.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. peptide.com [peptide.com]
- 13. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency with N-Methyl Amino Acids
Welcome to the technical support center dedicated to addressing challenges in solid-phase peptide synthesis (SPPS) involving N-methylated amino acids. The incorporation of these modified residues is a critical strategy in modern drug development to enhance the pharmacokinetic properties of peptide-based therapeutics, including improved metabolic stability, oral bioavailability, and receptor selectivity.[1][2][3] However, the unique structural characteristics of N-methyl amino acids often lead to significant synthetic challenges, most notably low coupling efficiency.[4][5][6]
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven protocols.
Part 1: Troubleshooting Guide for Low Coupling Efficiency
This section addresses specific issues you may encounter during the synthesis of N-methylated peptides and provides actionable solutions.
Issue 1: Incomplete or Failed Coupling Reaction
Symptom: A positive bromophenol blue test (blue or green resin beads) after the coupling step, indicating the presence of unreacted free amines.[4][5][7] Mass spectrometry (MS) analysis of the crude peptide reveals significant deletion sequences at the N-methylated residue position.[4][5]
Primary Cause: Steric Hindrance
The fundamental challenge in coupling N-methyl amino acids lies in steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which impedes the approach of the activated carboxyl group of the incoming amino acid.[4][5] This steric clash is particularly severe when coupling two adjacent N-methylated residues.[4][7]
Solutions:
-
Employ a "Double Coupling" Strategy: This is the most straightforward and often effective initial approach. After the first coupling reaction, wash the resin and then re-expose it to a fresh solution of the activated amino acid and coupling reagents for a second full-duration coupling cycle.[5]
-
Optimize Your Coupling Reagent: Standard coupling reagents like HBTU and HCTU are often less effective for sterically hindered couplings.[7] Switch to more potent phosphonium or uronium salt-based reagents.
-
(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): Widely recognized for its high reactivity and ability to minimize racemization.[7][8][9]
-
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP): Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][8]
-
Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP): A highly reactive reagent suitable for difficult couplings.[7][10]
-
COMU: A modern coupling reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[9]
Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids
-
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | High reactivity, reduced epimerization.[7][8] | Can cause guanidinylation of the N-terminus if used in excess without pre-activation.[9] |
| PyAOP | Phosphonium Salt | Excellent for coupling consecutive N-methylated residues.[6][8] | Byproducts can sometimes be difficult to remove. |
| PyBroP | Phosphonium Salt | Highly reactive for sterically demanding couplings.[7][10] | Can be less effective for Boc-protected amino acids due to potential N-carboxyanhydride formation.[10] |
| COMU | Aminium/Uronium Salt | High efficiency, safer handling (non-explosive byproducts), and good solubility.[9] | Relatively newer, may require optimization for specific sequences. |
-
Increase Reaction Time and Temperature: For particularly difficult couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can be beneficial.[11] Additionally, microwave-assisted peptide synthesis (MW-SPPS) can significantly enhance coupling efficiency by rapidly heating the reaction mixture, thereby overcoming the activation energy barrier.[4][12] However, exercise caution with temperature-sensitive residues like Fmoc-Arg(Pbf)-OH, where elevated temperatures can promote side reactions.[4]
Experimental Protocol 1: Optimized Double Coupling using HATU
This protocol outlines a robust method for coupling an Fmoc-protected amino acid onto a resin-bound N-methylated amine.
-
Resin Preparation:
-
Following the successful deprotection of the preceding Fmoc group, thoroughly wash the peptide-resin with DMF (5 x 1 min).
-
-
First Coupling:
-
In a separate vessel, prepare the activation mixture:
-
Fmoc-amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)
-
Dissolve in a minimal volume of DMF or NMP.
-
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a bromophenol blue test.[7]
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.
-
-
Second Coupling (if necessary):
-
If the bromophenol blue test is positive (blue/green), repeat step 2 with a fresh activation mixture.
-
Allow the second coupling to proceed for another 1-2 hours.
-
-
Final Wash:
-
Once the coupling is complete (yellow beads with bromophenol blue test), wash the resin with DMF (5 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next deprotection step.
-
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Peptide Aggregation on the Solid Support
Symptom: The resin beads clump together, and the resin bed appears to shrink. You may observe a dramatic drop in coupling efficiency even with potent reagents, particularly in hydrophobic or long peptide sequences.
Cause: N-methylation disrupts the potential for intramolecular hydrogen bonding which can favor certain secondary structures. While this can prevent the formation of beta-sheets that cause aggregation in non-methylated peptides, the increased lipophilicity can promote aggregation through hydrophobic interactions.[13]
Solutions:
-
Change the Solvent System: If aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[11] For highly problematic sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be effective.[11]
-
Incorporate Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides (e.g., Fmoc-Phe-Thr(ψMe,Me pro)-OH) can introduce a "kink" in the peptide backbone, effectively disrupting the secondary structures that lead to aggregation. This is a powerful, proactive strategy for known difficult sequences.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up intermolecular hydrogen bonds and reduce aggregation.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why can't I use the standard ninhydrin test to monitor couplings to N-methyl amino acids?
A1: The ninhydrin test is designed to detect primary amines. Since the amine on an N-methylated residue is a secondary amine, it does not react with ninhydrin to produce the characteristic deep blue color. The bromophenol blue test is a reliable alternative for monitoring these couplings, as it detects the presence of any unreacted amine (primary or secondary) through a color change from yellow (acidic, no free amine) to blue/green (basic, free amine present).[7]
Q2: I'm coupling an N-methyl amino acid to another N-methyl amino acid and all standard methods are failing. What are my options?
A2: This is the most challenging scenario due to compounded steric hindrance.[4][7] If high-potency reagents (PyAOP, PyBroP), extended reaction times, and microwave heating are insufficient, you may need to consider forming highly reactive acyl fluorides. Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can convert the Fmoc-amino acid to its corresponding acyl fluoride in situ.[9][11] These are extremely reactive species that can often overcome severe steric barriers.
Q3: Can the choice of protecting group on the N-methyl amino acid affect coupling efficiency?
A3: Yes. While Fmoc is the standard, for certain solution-phase or challenging fragment condensations, alternative protecting groups might be considered. For instance, the o-nitrobenzenesulfonyl (o-NBS) group has been used for the protection and activation of the amino function, allowing for milder N-methylation conditions and direct use in Fmoc-SPPS.[15] However, for routine SPPS, commercially available Fmoc-protected N-methyl amino acids are standard.
Q4: Does N-methylation increase the risk of racemization during coupling?
A4: The risk of racemization is always a concern during peptide synthesis, especially when using highly activating conditions. While N-methylation itself doesn't inherently increase the propensity of the incoming amino acid to racemize, the aggressive conditions sometimes required to overcome steric hindrance (e.g., high temperatures, extended base exposure) can elevate this risk.[9] Using reagents that incorporate 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU and PyAOP, is highly recommended as HOAt is superior to its HOBt counterpart in suppressing racemization.[8][9]
Q5: My HPLC analysis of the crude N-methylated peptide shows multiple peaks, even when the mass is correct. What could be the cause?
A5: N-methylated peptides often exhibit multiple peaks on HPLC due to the presence of stable cis/trans isomers of the tertiary amide bonds.[6][16] The energy barrier for rotation around the C-N bond is significant, leading to distinct conformers that can be separated by reverse-phase HPLC. Running the HPLC at an elevated temperature (e.g., 40-60°C) can sometimes help to coalesce these peaks by accelerating the interconversion between isomers.
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
recommended storage and handling for Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Technical Support Center: Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Welcome to the technical support guide for this compound (CAS No. 173306-82-6). This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and utilization of this versatile chemical intermediate. Our goal is to preemptively address common challenges and provide robust troubleshooting strategies to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the correct storage conditions for this reagent?
A: Proper storage is critical to maintain the reagent's stability and purity. The recommended storage condition is 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) .[1][2]
-
Causality: The ester and the tert-butoxycarbonyl (Boc) protecting group are susceptible to hydrolysis, which can be accelerated by moisture. The terminal alkyne can also be sensitive to certain atmospheric conditions. Refrigeration slows down potential degradation pathways, while a dry, inert atmosphere prevents moisture- and air-induced decomposition. Opened containers must be carefully resealed and kept upright to prevent leakage.[2]
Q2: What personal protective equipment (PPE) is necessary when working with this compound?
A: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[3] All handling should be performed inside a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4] The compound may cause skin, eye, and respiratory irritation.[3]
Q3: What are the common solvents for dissolving this compound?
A: Based on its chemical structure, the compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. It may have limited solubility in non-polar solvents like hexanes and is generally insoluble in water.
-
Field Insight: Always perform a small-scale solubility test before preparing a large-scale reaction mixture to confirm solubility and stability in your chosen solvent system.
Q4: How should I dispose of waste containing this compound?
A: Waste must be handled as chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain. Collect waste in a designated, properly labeled, and sealed container for hazardous materials.
Experimental Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimental work.
Topic: Boc Group Deprotection
The removal of the Boc protecting group is a common step and a frequent source of experimental challenges. The reaction proceeds via an acid-catalyzed mechanism, which generates a reactive tert-butyl cation intermediate.[5][6]
Q: My Boc deprotection reaction is sluggish or stalls completely. What can I do?
A: Incomplete deprotection is typically due to insufficient acid strength or concentration.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your acid (e.g., Trifluoroacetic acid - TFA) is not old or hydrated, as this will reduce its efficacy.
-
Increase Acid Stoichiometry: A common starting point is 20-25% TFA in DCM.[7] If the reaction is slow, you can increase the concentration to 50% TFA.
-
Switch to a Stronger Acid System: For resistant substrates, 4M HCl in 1,4-dioxane is a highly effective alternative.[8]
-
Monitor Progress: Track the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. The deprotected amine product will have a much lower Rf on silica gel compared to the starting material.
-
Q: I'm observing significant side product formation after deprotection. What is happening and how can I prevent it?
A: The primary cause of side products is the reactive tert-butyl cation generated during the cleavage of the Boc group. This cation can act as an alkylating agent on any nucleophilic sites within your molecule, such as electron-rich aromatic rings, thiols, or even the alkyne itself.[5][6]
-
Preventative Measures (Scavenging):
-
Mechanism: To prevent unwanted alkylation, a "scavenger" is added to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.
-
Recommended Scavengers:
-
Triethylsilane (TES): Highly effective. It reduces the cation to isobutane.
-
Anisole: Traps the cation via Friedel-Crafts alkylation.
-
Water: Can be used in small amounts to hydrate the cation to tert-butanol.
-
-
Protocol Integration: Add 5-10 equivalents of the scavenger to the reaction mixture along with the acid. See Appendix B for a detailed protocol.
-
Topic: Stability and Purity
Q: I suspect my compound has degraded. How can I check its purity?
A: If the compound was stored improperly (e.g., at room temperature, exposed to moisture), its purity may be compromised.
-
Verification Methods:
-
¹H NMR Spectroscopy: This is the most direct method. Look for the disappearance or diminished integration of the characteristic Boc group signal (a singlet around 1.4 ppm) or the methyl ester signal (a singlet around 3.7 ppm). The appearance of new peaks may indicate hydrolysis or other degradation.
-
LC-MS: This can quickly show the presence of lower molecular weight species, such as the deprotected amine or the hydrolyzed carboxylic acid.
-
TLC: Run a sample on a silica gel plate. The appearance of multiple spots, especially one at a much lower Rf, suggests the presence of the more polar deprotected amine.
-
Appendices
Appendix A: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 173306-82-6 | [1] |
| Molecular Formula | C₁₁H₁₇NO₄ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | White to off-white solid or oil | - |
| Storage Temperature | 2-8°C | [1][2] |
Appendix B: Standard Protocol for Boc Deprotection with Scavenger
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a chemical fume hood, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Addition of Scavenger: To the stirred solution, add triethylsilane (TES, 5.0 eq).
-
Initiation: Cool the mixture to 0°C using an ice bath. Slowly add Trifluoroacetic acid (TFA, 10-20 eq, often as a 25% v/v solution in DCM) dropwise.
-
Safety Note: The reaction is exothermic and produces carbon dioxide gas; ensure the system is not sealed.[9]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes using TLC (stain with ninhydrin to visualize the primary amine product). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purification: The resulting crude amine salt can be purified via silica gel chromatography or by performing an aqueous workup (basifying with NaHCO₃ solution and extracting with an organic solvent) followed by chromatography, depending on the properties of the final product.
Appendix C: Visual Guides
Caption: Boc deprotection mechanism and scavenger role.
References
- MySkinRecipes. (n.d.). This compound.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Aaron Chemicals. (2024). Safety Data Sheet.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- MedChemExpress. (2026). Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate-SDS.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
- 1. This compound [myskinrecipes.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. aaronchem.com [aaronchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
identifying common impurities in commercially available Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Welcome to the technical support guide for Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate (CAS No. 173306-82-6). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and handling of this versatile building block. As a key intermediate in peptide synthesis and click chemistry, its purity is paramount for reproducible and successful downstream applications.[1] This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and mitigate issues related to common impurities.
Troubleshooting Guide: Identifying Unexpected Analytical Signals
This section addresses specific issues you may encounter during the quality control or use of this compound.
Question: My ¹H NMR spectrum shows an unexpected singlet at ~1.4 ppm and a broad singlet around ~1.9 ppm. What are these signals?
Answer: These signals often point to impurities related to the tert-butoxycarbonyl (Boc) protecting group.
-
Singlet at ~1.4 ppm: A sharp singlet in this region that integrates to 9 protons is the characteristic signal of the Boc group itself. However, if you observe a second singlet around 1.2-1.3 ppm, it is likely tert-butanol , a common byproduct from the synthesis or degradation of Boc-protected compounds.
-
Broad Singlet ~1.9 ppm: A broad singlet that disappears upon a D₂O shake often corresponds to the N-H proton of the carbamate. If you observe signals corresponding to a primary amine (a broad signal integrating to 2H) and the disappearance of the Boc group's 9H singlet, this indicates the presence of the Boc-deprotected impurity , Methyl 2-aminopent-4-ynoate. This can occur if the material is exposed to acidic conditions.[]
Question: I'm seeing a peak in my LC-MS analysis with a mass of [M-100]⁺. What does this correspond to?
Answer: This is a classic fragmentation pattern for Boc-protected amines. The mass difference of 100 amu corresponds to the loss of the entire tert-butoxycarbonyl group (C₅H₈O₂), which readily fragments into isobutylene (56 amu) and carbon dioxide (44 amu) in the mass spectrometer source.[] The resulting ion, [M-100]⁺, is the protonated form of your deprotected amine, Methyl 2-aminopent-4-ynoate. This is often the base peak in the mass spectrum and serves as a strong confirmation of your core structure, but its presence as a separate peak in the liquid chromatography trace indicates an impurity.
Question: My HPLC chromatogram shows a more polar impurity (earlier retention time in reversed-phase) than my main product. What could it be?
Answer: An earlier-eluting peak in a reversed-phase HPLC method suggests a more polar compound. The most likely candidate is the hydrolyzed ester , 2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid. The free carboxylic acid is significantly more polar than the methyl ester.
Causality: Esters can hydrolyze in the presence of water, and this process can be catalyzed by trace amounts of acid or base.[3][4] While generally stable, long-term storage in a non-anhydrous environment or exposure to moisture during experimental workups can lead to the formation of this impurity.[3]
To confirm, you can:
-
Analyze by LC-MS: The impurity peak should have a mass of [M-14]⁻ in negative ion mode, corresponding to the loss of a CH₂ group (swapping -OCH₃ for -OH).
-
Spike your sample: Intentionally hydrolyze a small amount of your starting material with a mild base (like LiOH) and run a new HPLC. If the impurity peak increases in size, it confirms its identity as the carboxylic acid.
Question: I've identified an impurity with the same mass as my product, but with a different retention time and NMR spectrum. What is this?
Answer: This is likely a structural isomer. The most common isomer for this compound is Methyl 2-((tert-butoxycarbonyl)amino)pent-3-ynoate . This can arise from isomerization of the terminal alkyne to an internal alkyne under certain conditions, often promoted by base.
Another possibility, though sometimes separable by high-resolution chromatography, is the corresponding alkene, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate .[5][6] This can be a byproduct from the starting materials used in the synthesis. Look for characteristic vinyl proton signals in the ¹H NMR spectrum (typically between 5-6 ppm) to identify this impurity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying an unknown impurity detected during routine analysis.
Caption: A logical flowchart for troubleshooting common impurities.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Likely Origin | Key Analytical Signature(s) |
| 2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid | R-COOH | Hydrolysis of methyl ester | HPLC: Earlier retention time. MS: [M-14]⁻. NMR: Loss of -OCH₃ signal (~3.7 ppm), appearance of broad -COOH proton (>10 ppm). |
| Methyl 2-aminopent-4-ynoate | H₂N-R | Boc deprotection (acid exposure) | MS: [M-100]⁺. NMR: Absence of 9H Boc singlet (~1.4 ppm), appearance of -NH₂ signal. |
| (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C=C instead of C≡C | Synthesis side-product | MS: [M+2]⁺. NMR: Appearance of vinyl proton signals (~5-6 ppm).[5][6] |
| tert-Butanol | (CH₃)₃COH | Boc-protection byproduct/degradation | NMR: Sharp singlet at ~1.2-1.3 ppm. |
| Di-tert-butyl dicarbonate (Boc₂O) | (Boc)₂O | Residual synthesis reagent | NMR: Sharp singlet at ~1.5 ppm. |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for commercial this compound? Most reputable suppliers offer this reagent with a purity of ≥95% as determined by HPLC or NMR.[1] It is crucial to check the certificate of analysis for the specific lot you are using, as purity can vary. For highly sensitive applications like pharmaceutical development, a higher purity grade (>98%) may be required.
Q2: How should I store this compound to ensure its stability? To minimize degradation, the compound should be stored under cold, dry, and inert conditions.[1] The recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[1] This prevents both moisture-driven hydrolysis of the ester and potential oxidation or other reactions of the alkyne.[3]
Q3: Is this compound sensitive to acid or base? Yes. The Boc protecting group is famously labile to acid.[] Even mild acidic conditions (e.g., during chromatographic purification on silica gel or from acidic solvents) can cause partial or complete deprotection. The ester functional group is sensitive to base-catalyzed hydrolysis. Therefore, exposure to strong acids and bases should be avoided during workup and handling.
Q4: Can I purify this compound myself if I detect impurities? Yes, flash column chromatography on silica gel is a common method for purifying compounds of this type. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) and consider neutralizing the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. This can help prevent on-column deprotection of the Boc group.
Experimental Protocol: HPLC Purity Analysis
This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis Detector (set to 210 nm)
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), optional mobile phase modifier
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
System Suitability:
-
Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method should provide good separation between the main product and more polar impurities like the hydrolyzed acid (eluting earlier) and less polar impurities (eluting later).
References
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]
-
PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]
-
ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. [Link]
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds? [Link]
-
PubChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]
-
Purdue e-Pubs. Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers. [Link]
-
PubChem. (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid. [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
Sources
Technical Support Center: Strategies for Overcoming Poor Solubility of Protected Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with protected amino acids in organic solvents during peptide synthesis and other synthetic applications. Poor solubility is a frequent and frustrating issue that can lead to incomplete reactions, low yields, and purification difficulties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve these critical experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-amino acid not dissolving in DMF, a standard solvent?
A1: While N,N-Dimethylformamide (DMF) is the workhorse solvent for Solid-Phase Peptide Synthesis (SPPS), several factors can lead to poor solubility.[1][2][3][4] The primary causes include:
-
Molecular Aggregation: The planar, aromatic Fmoc groups can stack via π-π interactions, and intermolecular hydrogen bonds can form between the free carboxylic acid and amino groups, leading to self-assembly and aggregation.[5]
-
Side-Chain Hydrophobicity: Amino acids with bulky, nonpolar side chains (e.g., Trp, Val, Leu) are inherently less soluble in polar aprotic solvents like DMF.[5]
-
Solvent Quality: DMF can degrade over time to form dimethylamine and formic acid.[2] Dimethylamine, being basic, can prematurely cleave the Fmoc group, while other impurities can alter the solvent's properties.[2] Always use high-purity, amine-free DMF.
Q2: Can I use heat to dissolve a protected amino acid?
A2: Yes, gentle heating is a viable strategy. Warming the solution to approximately 37-45°C can significantly increase the solubility of sparingly soluble amino acids.[5][6][7] However, exercise caution:
-
Avoid High Temperatures: Excessive heat can accelerate side reactions, such as lactam formation in Fmoc-Arg(Pbf)-OH or racemization.[6][7][8]
-
Immediate Use: Once dissolved with heat, use the solution promptly before it cools and the solute potentially precipitates.
Q3: What are the best alternative solvents to DMF if solubility is a persistent issue?
A3: N-Methyl-2-pyrrolidone (NMP) is a common and powerful alternative to DMF, often demonstrating superior solvating power, especially for hydrophobic sequences.[2][4][5] Dimethyl sulfoxide (DMSO) is another excellent solvent for many protected amino acids.[5][9] For greener alternatives, binary mixtures like DMSO/EtOAc or solvents like N-Butylpyrrolidinone (NBP) are gaining traction, though they may require more optimization.[10][11]
Q4: My Boc-protected amino acid has poor solubility in Dichloromethane (DCM). What should I do?
A4: While DCM is a standard solvent for Boc-based chemistry, solubility can still be an issue.[2] You can try creating a more polar solvent system by adding a co-solvent. Mixtures of DCM with DMF or NMP can be effective.[2] Additionally, Boc-protected amino acids are generally soluble in solvents like THF, ethyl acetate, and dioxane.[12][13]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and explanations for systematically addressing solubility problems.
Guide 1: Systematic Approach to Solvent Selection & Optimization
The choice of solvent is the single most critical factor governing solubility. A logical, stepwise approach to solvent screening can efficiently resolve most issues.
The Causality Behind Solvent Choice
The principle of "like dissolves like" is fundamental. The solubility of a protected amino acid is a function of the equilibrium between crystal lattice energy (solute-solute interactions) and solvation energy (solute-solvent interactions). A good solvent must effectively disrupt the intermolecular forces (H-bonds, van der Waals forces, π-stacking) holding the solid solute together. Polar aprotic solvents like DMF, NMP, and DMSO are effective because their high dielectric constants and ability to act as hydrogen bond acceptors disrupt the solute's crystal lattice.[1][2]
Troubleshooting Workflow for Solvent Issues
This workflow provides a systematic path from common to advanced solutions for tackling poor solubility.
Caption: Troubleshooting workflow for poor amino acid solubility.
Data Summary: Properties of Common Organic Solvents
Selecting the right solvent or co-solvent requires an understanding of their physical properties.
| Solvent | Abbreviation | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) | Key Characteristics & Use Cases |
| N,N-Dimethylformamide | DMF | 36.7 | 3.82 | 153 | Standard polar aprotic solvent for SPPS; good general solubility.[1][2] |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | 4.09 | 202 | Higher solvating power than DMF, excellent for hydrophobic and aggregating sequences.[2][4] |
| Dimethyl Sulfoxide | DMSO | 46.7 | 3.96 | 189 | Very strong H-bond acceptor; excellent for highly polar or very difficult-to-dissolve compounds.[5][9] |
| Dichloromethane | DCM | 9.1 | 1.60 | 40 | Standard for Boc-chemistry; good at dissolving protected amino acids but less effective for solvating peptide chains.[2] |
| 2-Methyltetrahydrofuran | 2-MeTHF | 6.2 | 1.38 | 80 | A "greener" alternative to DCM/THF with good solubility profiles for many reagents.[14] |
| N-Butylpyrrolidinone | NBP | ~30 | ~4.1 | 243 | A non-toxic, biodegradable "green" alternative to NMP with comparable performance in SPPS.[10][11] |
Guide 2: Physical & Mechanical Dissolution Techniques
Before altering the chemical environment, simple physical methods can often overcome the kinetic barrier to dissolution.
Protocol 1: Sonication for Enhanced Dissolution
Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[15][16] This process generates intense local energy, which physically breaks apart solute aggregates and enhances solvent penetration into the solid matrix.[15][17]
Step-by-Step Methodology:
-
Weigh the protected amino acid into a suitable glass vial.
-
Add the desired volume of organic solvent.
-
Vortex the vial for 30-60 seconds to suspend the solid particles.
-
Place the vial into an ultrasonic bath containing water (ensure the water level is sufficient to cover the solvent level in the vial).
-
Sonicate for 5-15 minute intervals.[5]
-
After each interval, remove the vial and visually inspect for dissolution. Vortex briefly before returning to the bath.
-
Self-Validation: If the solid dissolves, the solution should be clear and free of particulates. Use the solution immediately, as some compounds may precipitate upon standing.
Guide 3: Chemical Additives to Disrupt Aggregation
When solvent changes and physical methods are insufficient, chemical additives can modify the solution environment to favor dissolution.
The Role of Chaotropic Agents
Chaotropic agents are ions that disrupt the structure of water and, by extension, interfere with non-covalent interactions like hydrogen bonds and the hydrophobic effect in organic solvents.[18] In the context of protected amino acids, salts like Lithium Chloride (LiCl) function as potent disruptors of intermolecular hydrogen bonding that leads to aggregation.[5]
Mechanism of Action: The Li⁺ and Cl⁻ ions effectively solvate the polar functional groups (carboxylic acid, N-H of the protecting group) of the amino acid derivatives. This ionic shielding prevents the amino acid molecules from hydrogen bonding with each other, thus breaking up the aggregates and allowing the organic solvent to solvate individual molecules.
Caption: Mechanism of chaotropic salt action on aggregation.
Protocol 2: Using LiCl to Solubilize Difficult Amino Acids
-
Prepare a stock solution of 1 M LiCl in DMF. Note: This may require gentle warming to fully dissolve the LiCl.
-
In a separate vial, add the protected amino acid.
-
Add the 1 M LiCl/DMF solution and vortex/sonicate as described in Protocol 1.
-
Self-Validation: The concentration of LiCl should be optimized. Start with a final concentration of ~0.2 M and increase if necessary. Be aware that high salt concentrations can sometimes interfere with downstream activation/coupling steps, so use the minimum concentration required.
Guide 4: Strategies for Notoriously Difficult Amino Acids
Certain protected amino acids are consistently problematic due to their unique structural features.
Case Study: Fmoc-Arg(Pbf)-OH
-
The Problem: The bulky, electron-rich Pbf protecting group on the arginine side chain, combined with the Fmoc group, creates a molecule prone to aggregation.[8][19] It is often sparingly soluble in DMF.[] Furthermore, upon activation, it is highly susceptible to intramolecular cyclization to form a δ-lactam, an inactive byproduct.[7][8]
-
Solutions:
-
Solvent Choice: NMP or NMP/DMSO mixtures are often more effective than pure DMF.[6]
-
Temperature: Performing the coupling at a slightly elevated temperature (e.g., 45°C) can improve solubility and reaction kinetics, especially in more viscous solvents like NBP.[6][7]
-
In Situ Activation: To minimize lactam formation, add the DIC (diisopropylcarbodiimide) coupling reagent to the mixture of the amino acid and resin after they have been mixed, rather than pre-activating the amino acid in solution for an extended period.[7]
-
Case Study: Fmoc-Trp(Boc)-OH
-
The Problem: The indole side chain of tryptophan is susceptible to oxidation and alkylation by carbocations during TFA cleavage. The Boc protecting group on the indole nitrogen mitigates this.[21] However, the combination of the large Fmoc and Boc groups on a hydrophobic core can drastically reduce solubility.[21][22]
-
Solutions:
-
Co-Solvents: This derivative is often soluble in DCM and Chloroform.[21] A mixture of DMF/DCM can be a highly effective solvent system.
-
Immediate Use: Due to potential precipitation, it is crucial to use the solution immediately after it has been prepared.
-
Alternative Protection: If solubility remains intractable, consider alternative indole-protecting groups, although Boc is the most common and generally effective choice for preventing TFA-mediated side reactions.[23]
-
References
-
Green solvents for solid phase peptide synthesis. (2023, February 6). Biotage. [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Taylor & Francis Online. [Link]
-
Protecting Amino Acids Supplier. Baishixing Co.,Ltd. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Exciting Update on Green Solvents for Peptide Synthesis. (2024, May 15). RG Discovery. [Link]
-
Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023, December 12). Gyros Protein Technologies. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information (PMC). [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS (Institutional Research Information System). [Link]
-
Solubilities of Amino Acids in the Presence of Chaotropic Anions. (2023, May 3). ResearchGate. [Link]
-
[Free amino acids in the synthesis of peptides. Effect of inorganic compounds on the solubility of amino acids in aprotic solvents]. PubMed. [Link]
-
Sonication in Organic Synthesis. (2016, May 7). Chem-Station International Edition. [Link]
-
Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. J-STAGE. [Link]
-
Prediction and improvement of protected peptide solubility in organic solvents. PubMed. [Link]
-
Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. bioRxiv. [Link]
-
Chaotropic agent. Wikipedia. [Link]
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications. [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. [Link]
-
Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020, October 19). ACS Combinatorial Science. [Link]
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. National Center for Biotechnology Information (PMC). [Link]
-
Peptide Solubilization. GenScript. [Link]
-
Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. (2021, September 27). RSC Publishing. [Link]
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. National Center for Biotechnology Information (PMC). [Link]
-
Sonication. Wikipedia. [Link]
-
Solvent-free sonochemistry: Sonochemical organic synthesis in the absence of a liquid medium. ResearchGate. [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]
-
Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [a]. ResearchGate. [Link]
-
Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis. Anaspec. [Link]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]
- 9. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Protecting Amino Acids Supplier [cds-bsx.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 16. Sonication - Wikipedia [en.wikipedia.org]
- 17. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 19. chempep.com [chempep.com]
- 21. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. advancedchemtech.com [advancedchemtech.com]
Validation & Comparative
A Researcher's Guide to the NMR Interpretation of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a valuable building block in peptide synthesis and medicinal chemistry. By comparing expected chemical shifts with empirical data, this document serves as a practical reference for the verification and characterization of this compound.
The unique structural features of this compound, including a chiral center, a terminal alkyne, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group, give rise to a distinct NMR fingerprint. Understanding this fingerprint is crucial for confirming successful synthesis and ensuring the purity of the material for subsequent reactions.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is anticipated to display a series of characteristic signals. The chemical shifts are influenced by the electronic environment of each proton, with electronegative atoms such as oxygen and nitrogen causing a downfield shift.
A detailed breakdown of the expected proton signals is presented below:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Coupling Interactions |
| -C(CH₃)₃ (Boc group) | ~1.45 | Singlet | 9H | None |
| -C≡CH (Alkynyl proton) | ~2.0 - 2.5 | Triplet | 1H | Coupling to the propargylic CH₂ |
| -CH₂-C≡CH (Propargylic protons) | ~2.6 - 2.8 | Doublet of triplets | 2H | Coupling to the alkynyl proton and the α-proton |
| -OCH₃ (Methyl ester) | ~3.75 | Singlet | 3H | None |
| -CH(NH)- (α-proton) | ~4.4 - 4.6 | Multiplet | 1H | Coupling to the propargylic CH₂ and the NH proton |
| -NH- (Amide proton) | ~5.0 - 5.5 | Doublet | 1H | Coupling to the α-proton |
The workflow for acquiring and interpreting the ¹H NMR spectrum is a critical process for structural verification.
Caption: A generalized workflow for the acquisition and analysis of a ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the unambiguous identification of each carbon atom.
The expected chemical shifts for the carbon atoms in this compound are summarized below:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc group) | ~28 |
| -CH₂-C≡CH (Propargylic carbon) | ~20 - 25 |
| -CH(NH)- (α-carbon) | ~52 - 55 |
| -OCH₃ (Methyl ester) | ~52 |
| -C≡CH (Terminal alkyne carbon) | ~70 - 75 |
| -C≡CH (Internal alkyne carbon) | ~80 - 85 |
| -C(CH₃)₃ (Quaternary carbon, Boc) | ~80 |
| -C=O (Boc carbonyl) | ~155 |
| -C=O (Ester carbonyl) | ~172 |
The following diagram illustrates the key steps involved in obtaining and interpreting a ¹³C NMR spectrum.
Caption: A schematic of the process for ¹³C NMR data acquisition and analysis.
Comparison with Structurally Related Compounds
To further refine the interpretation of the NMR data for this compound, it is instructive to compare its expected spectral features with those of a closely related analogue, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. The primary difference between these two molecules is the presence of a terminal alkyne in the target compound versus a terminal alkene in the analogue.
This structural modification is expected to result in significant differences in the NMR spectra, particularly for the protons and carbons of the five-carbon chain.
| Structural Feature | This compound (Alkyne) | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (Alkene) |
| Terminal Protons | Alkynyl proton: ~2.0 - 2.5 ppm (t) | Vinylic protons: ~5.1 - 5.8 ppm (m) |
| Propargylic/Allylic Protons | ~2.6 - 2.8 ppm (dt) | ~2.4 - 2.6 ppm (m) |
| Terminal Carbons | Alkynyl carbons: ~70 - 85 ppm | Vinylic carbons: ~118 - 135 ppm |
The upfield shift of the terminal proton and carbons in the alkyne compared to the alkene is a key distinguishing feature and serves as a reliable diagnostic tool for confirming the identity of the synthesized compound.
Experimental Protocol for NMR Sample Preparation
Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.6 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
Note: The concentration of the sample may need to be adjusted depending on the sensitivity of the NMR spectrometer and the specific experiment being performed.
Conclusion
The structural verification of this compound is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and coupling patterns of the Boc group, the methyl ester, the α-amino acid core, and particularly the terminal alkyne moiety, provide a robust and unambiguous fingerprint for this important synthetic building block. By following the outlined protocols and comparative analysis, researchers can confidently confirm the identity and purity of their material, ensuring the success of subsequent synthetic endeavors.
References
At the time of this writing, a publicly available, fully assigned experimental NMR spectrum for this compound could not be located in the searched scientific literature and databases. The predicted spectral data and interpretation provided in this guide are based on established principles of NMR spectroscopy and data from structurally analogous compounds. Researchers are encouraged to acquire their own experimental data for definitive structural confirmation.
A Senior Application Scientist's Guide to the Spectroscopic Characterization of a Non-canonical Amino Acid: Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Abstract: In the realm of peptide synthesis and drug development, non-canonical amino acids bearing bio-orthogonal handles are indispensable tools. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a derivative of propargylglycine, provides a terminal alkyne functionality crucial for "click" chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Accurate and unambiguous structural confirmation of this building block is paramount for the success of subsequent synthetic steps. This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton environment. Furthermore, we will present a comparative analysis with its alkene analogue, Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, highlighting the key spectroscopic differences that enable facile differentiation. This document is intended to serve as a practical reference for researchers engaged in synthetic chemistry and drug discovery.
Predicted ¹H NMR Spectrum of this compound
The structural integrity of a synthetic building block is the foundation of any successful chemical synthesis. ¹H NMR spectroscopy is the primary analytical technique for the structural elucidation of organic molecules in solution. Understanding the expected spectrum of this compound is essential for confirming its identity and purity.
The structure contains several distinct proton environments, each with a characteristic resonance in the ¹H NMR spectrum. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent, though minor variations in chemical shifts can occur with other solvents.
Caption: Structure of this compound with proton environments labeled.
Detailed Signal Analysis:
-
Protons (a) - tert-butyl (Boc group):
-
Predicted Chemical Shift (δ): ~1.45 ppm.
-
Multiplicity: Singlet (s).
-
Integration: 9H.
-
Rationale: The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp, intense singlet. This signal is a hallmark of the Boc protecting group and its presence in the upfield region of the spectrum is highly diagnostic.[2]
-
-
Protons (b) - Methyl Ester (CH₃):
-
Predicted Chemical Shift (δ): ~3.75 ppm.
-
Multiplicity: Singlet (s).
-
Integration: 3H.
-
Rationale: Similar to the Boc group, these three protons are equivalent and lack adjacent protons for coupling. The electronegative oxygen atom of the ester deshields these protons, shifting their signal downfield to around 3.7-3.8 ppm.[3][4]
-
-
Proton (c) - α-Proton (CH):
-
Predicted Chemical Shift (δ): ~4.40 ppm.
-
Multiplicity: Doublet of triplets (dt) or Multiplet (m).
-
Integration: 1H.
-
Rationale: This proton is at a chiral center and is deshielded by two adjacent electron-withdrawing groups: the ester carbonyl and the nitrogen of the carbamate. This results in a significant downfield shift. It will be coupled to the adjacent NH proton (³J ≈ 7-8 Hz) and the two diastereotopic methylene protons (d) (³J ≈ 6-8 Hz each). The signal will likely appear as a multiplet, or more specifically, a doublet of triplets if the couplings are well-resolved.
-
-
Protons (d) - Propargylic Methylene (CH₂):
-
Predicted Chemical Shift (δ): ~2.70 ppm.
-
Multiplicity: Doublet of doublets of triplets (ddt) or Multiplet (m).
-
Integration: 2H.
-
Rationale: These two protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. Each will couple to the α-proton (c) and, importantly, exhibit long-range coupling to the terminal alkyne proton (e). This four-bond coupling (⁴J) across the alkyne is typically small, around 2-3 Hz.[5][6] The combined couplings will result in a complex multiplet.
-
-
Proton (e) - Acetylenic Proton (≡C-H):
-
Predicted Chemical Shift (δ): ~2.10 ppm.
-
Multiplicity: Triplet (t).
-
Integration: 1H.
-
Rationale: The proton on a terminal alkyne typically resonates in the 2-3 ppm range.[7][8] This is more shielded (upfield) than vinylic protons due to the magnetic anisotropy generated by the cylindrical π-electron cloud of the triple bond.[9][10] It will be split into a triplet by the two adjacent propargylic protons (d) through a characteristic long-range coupling (⁴J ≈ 2-3 Hz).[6]
-
-
Proton (f) - Amide Proton (NH):
-
Predicted Chemical Shift (δ): ~5.10 ppm.
-
Multiplicity: Doublet (d) or Broad Singlet (br s).
-
Integration: 1H.
-
Rationale: The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature.[2][11] In a non-polar solvent like CDCl₃, it is expected to be a relatively sharp doublet due to coupling with the α-proton (c) (³J ≈ 7-8 Hz). It may broaden or exchange with trace D₂O in the solvent.
-
Summary of Predicted ¹H NMR Data
| Label | Proton Environment | Integration | Multiplicity | Predicted δ (ppm) | Coupling Constants (J, Hz) |
| a | Boc C(CH ₃)₃ | 9H | s | ~1.45 | N/A |
| b | Ester OCH ₃ | 3H | s | ~3.75 | N/A |
| c | α-CH | 1H | dt or m | ~4.40 | ³J_c-f_ ≈ 8.0, ³J_c-d_ ≈ 6-8 |
| d | CH ₂ | 2H | m | ~2.70 | ³J_d-c_ ≈ 6-8, ⁴J_d-e_ ≈ 2.5 |
| e | ≡C-H | 1H | t | ~2.10 | ⁴J_e-d_ ≈ 2.5 |
| f | NH | 1H | d or br s | ~5.10 | ³J_f-c_ ≈ 8.0 |
Comparative Analysis: Alkyne vs. Alkene Analogue
To underscore the diagnostic power of ¹H NMR, we will compare the expected spectrum of our target molecule with its alkene analogue, Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate . This compound is often used in similar applications, such as ring-closing metathesis. The primary structural difference is the terminal carbon-carbon triple bond versus a double bond.
Caption: Structure of the alkene analogue with proton environments labeled for comparison.
The signals for the Boc group (a'), methyl ester (b'), α-proton (c'), and NH proton (f') will be in similar regions to the alkyne, with slight variations. The key differences lie in the protons on and adjacent to the C-C multiple bond (d' and e').
Key Spectroscopic Differences:
-
Terminal Protons (e vs. e'):
-
Alkyne (e): The single acetylenic proton appears as a triplet around 2.10 ppm .
-
Alkene (e'): The three vinylic protons are significantly deshielded and appear much further downfield, typically in the 5.0-6.0 ppm range. They will exhibit complex splitting due to geminal (²J) and vicinal (³J, cis and trans) couplings, resulting in distinct multiplets. For example, one might expect a multiplet for the internal vinyl proton around 5.8 ppm and two distinct multiplets for the terminal vinyl protons around 5.1 ppm.
-
-
Adjacent Methylene Protons (d vs. d'):
-
Alkyne (d): The propargylic protons are at ~2.70 ppm and show a small four-bond coupling (⁴J ≈ 2.5 Hz) to the acetylenic proton.
-
Alkene (d'): The allylic protons are slightly upfield at ~2.50 ppm. They will show a standard vicinal coupling (³J ≈ 6-7 Hz) to the internal vinyl proton, resulting in a different splitting pattern (e.g., a triplet of doublets).
-
Comparative Data Table
| Proton Environment | Alkyne (pent-4-ynoate) | Alkene (pent-4-enoate) | Key Diagnostic Feature |
| Terminal C-H | ~2.10 ppm (1H, t) | ~5.0-6.0 ppm (3H, m) | Large downfield shift and complex splitting for alkene. |
| Adjacent CH₂ | ~2.70 ppm (2H, m) | ~2.50 ppm (2H, m) | Different chemical shift and coupling pattern. |
| Coupling | Long-range ⁴J (~2.5 Hz) | Vicinal ³J (~7 Hz) | Alkyne shows weak, long-range coupling; alkene shows stronger vicinal coupling. |
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This workflow ensures accuracy in structural verification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (this compound).
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (~4-5 cm).
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse Program: A standard 90° pulse (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
Spectral Width (sw): 0 to 12 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[2]
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
-
Caption: Standard workflow for ¹H NMR sample preparation and data analysis.
Conclusion
The predicted ¹H NMR spectrum of this compound exhibits a set of highly characteristic signals that allow for its unambiguous identification. The key diagnostic peaks include the intense singlet for the Boc group at ~1.45 ppm, the methyl ester singlet at ~3.75 ppm, and, most notably, the acetylenic proton, which appears as a triplet around 2.10 ppm due to long-range coupling. This latter signal serves as a critical point of differentiation from its alkene analogue, whose vinylic protons resonate much further downfield (5.0-6.0 ppm). By understanding these expected spectral features and adhering to a rigorous experimental protocol, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the fidelity of their subsequent research in drug development and chemical biology.
References
-
OpenOChem Learn. Alkynes. Available from: [Link]
-
PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. National Center for Biotechnology Information. Available from: [Link]
-
Abraham, R. J., & Mobli, M. (2007). ¹H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 45(10), 865–881. Available from: [Link]
-
PubChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. National Center for Biotechnology Information. Available from: [Link]
-
AOCS Lipid Library. Saturated Fatty Acids and Methyl Esters. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Esters. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. Available from: [Link]
-
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. Available from: [Link]
-
Punthasee, P. (2022). Ch15.17 - Chemical Shifts 1H NMR. YouTube. Available from: [Link]
-
ResearchGate. Typical coupling constant of N-propargylic β-enamino trihalomethyl[ethoxy]ketones. Available from: [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
-
Wiley-VCH. Supporting Information. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Chemical Shifts: Proton. Available from: [Link]
-
ResearchGate. Plot of NH chemical shifts in the 1 H NMR spectra of the... Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling. Available from: [Link]
-
JoVE. ¹H NMR: Long-Range Coupling. Available from: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]
-
The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available from: [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available from: [Link]
-
The Royal Society of Chemistry. A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[2][7][12]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aocs.org [aocs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: ¹H NMR: Long-Range Coupling [jove.com]
- 7. Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Shifts: Proton [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 13C NMR Analysis for the Characterization of Boc-Protected Amino Acids
In the landscape of peptide synthesis and drug development, the tert-Butoxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread use is predicated on its stability under a variety of conditions and its clean, acid-labile removal.[1] For researchers and process chemists, verifying the successful installation of the Boc group and confirming the structural integrity of the amino acid conjugate is a non-negotiable quality control step. Among the analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive window into the molecular framework, providing unambiguous confirmation of structure.
This guide provides an in-depth comparison and technical walkthrough of 13C NMR analysis for Boc-protected amino acids. We will move beyond a simple recitation of chemical shifts to explore the underlying principles, experimental nuances, and comparative data that empower scientists to interpret their spectra with confidence.
The Signature of a Successful Protection: Characteristic 13C NMR Signals
The Boc group imparts a distinct and easily identifiable signature in a 13C NMR spectrum. The three key carbon environments—the quaternary carbon, the three equivalent methyl carbons, and the carbamate carbonyl—appear in predictable regions, providing immediate evidence of a successful protection reaction.
-
Boc Carbonyl (C=O): This carbamate carbonyl carbon is typically observed in the range of 153-156 ppm .[2][3] Its precise chemical shift can be influenced by the specific amino acid structure and the solvent used.[4]
-
Quaternary Carbon (C(CH₃)₃): The central quaternary carbon of the tert-butyl group is a key identifier. Lacking any attached protons, its signal is often of lower intensity. It reliably appears between 77-84 ppm .[2][5] The exact position can vary with solvent; for instance, it is often seen around 79-80 ppm in CDCl₃ and slightly earlier, around 77-78 ppm, in DMSO-d₆.[2][3]
-
Methyl Carbons (C(CH₃)₃): The nine equivalent protons of the three methyl groups result in a strong, sharp signal in the ¹H NMR spectrum. In the 13C NMR spectrum, the corresponding three equivalent methyl carbons produce a single, typically intense resonance around 28 ppm .[2][3]
These three signals are the primary diagnostic peaks for confirming the presence of the Boc protecting group.
Comparative Data: 13C Chemical Shifts of Common Boc-Amino Acids
The selection of a protecting group is contingent on the overall synthetic strategy, and comparing the spectral data is crucial for characterization. The table below summarizes typical 13C NMR chemical shifts for various Boc-protected amino acids, primarily in DMSO-d₆, a common solvent for these polar molecules.
| Boc-Protected Amino Acid | C=O (Boc) (ppm) | C(CH₃)₃ (ppm) | C(CH₃)₃ (ppm) | Cα (ppm) | C=O (Acid) (ppm) | Reference |
| Boc-Alanine | 154.43 | 77.36 | 26.04 | 49.66 | 175.08 | [2] |
| Boc-Valine | ~155.0 | ~78.0 | ~28.4 | ~58.0 | ~174.0 | [6] |
| Boc-Proline | 153.10 | 76.49 | 26.00 | 59.46 | 174.58 | [2] |
| Boc-Methionine | 154.43 | 77.43 | 26.04 | 52.48 | 174.59 | [2] |
| Boc-Phenylalanine | ~155.0 | ~79.5 | ~28.3 | ~54.5 | ~173.0 | [7] |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. Data for Valine and Phenylalanine are estimated from spectral images.
Workflow for NMR-Based Characterization
A robust analytical workflow ensures reproducible and high-quality data. The process from sample preparation to final analysis is a self-validating system where each step is designed to maximize information content.
Caption: Characteristic 13C NMR Shift Regions.
-
Carboxybenzyl (Cbz): Removed by hydrogenolysis. [1]Its 13C NMR spectrum is defined by aromatic signals (128-136 ppm), a benzylic CH₂ group (~67 ppm), and a carbonyl (~156 ppm).
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under basic conditions. [1]It presents a complex set of aromatic signals (120-144 ppm), a CH₂ group (~67 ppm), a CH group (~47 ppm), and a carbonyl (~156 ppm).
The Boc group is spectrally "cleaner" in the aliphatic region compared to the aromatic-containing Cbz and Fmoc groups, making it easily distinguishable.
Advanced Considerations: The Challenge of Rotamers
One of the most common complexities in the NMR spectra of Boc-protected amino acids is the appearance of doubled signals. This is often not due to impurities but to the presence of rotational isomers (rotamers) . [8] The N-C(O) bond of the carbamate has partial double-bond character, leading to hindered rotation. This creates two distinct, slowly exchanging conformers (syn and anti) in solution, each with a unique set of NMR signals. [9]This effect is particularly pronounced in Boc-proline derivatives but can be observed for other amino acids as well. [4] Identifying Rotamers:
-
2D NMR: A 2D EXSY (Exchange Spectroscopy) experiment can confirm if two sets of peaks are from exchanging species.
-
Variable Temperature (VT) NMR: Increasing the temperature of the NMR experiment increases the rate of rotation. If the doubled peaks begin to broaden and coalesce into single peaks at higher temperatures, they are confirmed as rotamers. [8] Understanding this phenomenon is critical to avoid misinterpreting a pure sample as a mixture of diastereomers or impurities.
Conclusion
13C NMR spectroscopy is an indispensable tool for the routine characterization of Boc-protected amino acids. By understanding the characteristic chemical shifts of the Boc group, the influence of the amino acid scaffold, and potential complexities like solvent effects and rotamerism, researchers can confidently verify their structures. The comparative data and standardized protocols provided in this guide serve as a practical resource for scientists in the fields of synthetic chemistry and drug development, ensuring the integrity and quality of their materials.
References
-
Ishida, Y., Akine, S., Nabeshima, T., & Hashimoto, S. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Retrieved from a specific publication diagram. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8. ResearchGate. Retrieved from a specific publication diagram. [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC Publishing. [Link]
-
Lomize, A. L., & Pogozheva, I. D. (2001). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. ElectronicsAndBooks. [Link]
-
Kamal, A., Reddy, K. S., & Prasad, B. R. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC. [Link]
-
Supporting Information. (2008). Wiley-VCH. [Link]
-
Kamal, A., Reddy, K. S., & Prasad, B. R. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
-
Wishart, D. S., et al. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents. Journal of Biomolecular NMR. [Link]
-
Fell, L. M., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. [Link]
-
Hong, M. (1999). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Hong Lab MIT. [Link]
-
ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. ResearchGate. [Link]
-
ResearchGate. (n.d.). Figure S9. 13C NMR spectrum (500 MHz, 25 °C, CDCl3) of Boc-protected... ResearchGate. [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). ACS Omega. [Link]
-
ResearchGate. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. [Link]
-
BMRB. (n.d.). 13C Direct Detected NMR for Challenging Systems. BMRB. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2023). RSC Publishing. [Link]
-
Rotamer-Controlled Dual Emissive α-Amino Acids. (2023). Organic Letters. [Link]
-
Supplementary Information. (n.d.). Macmillan Group - Princeton University. [Link]
-
HCOOH, an Inexpensive, Convenient, and Practical 13C NMR Solvent for Strong Polar Amino Acids and their Derivatives. (2009). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
mass spectrometry analysis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Introduction: Contextualizing the Analyte
This compound is a non-canonical amino acid of significant interest in modern drug discovery and chemical biology. Its structure incorporates three key functional moieties: a methyl ester, a Boc-protected amine, and a terminal alkyne. This unique combination makes it a valuable building block in peptide synthesis and a versatile tool for bioconjugation via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
Accurate and robust analytical methods are paramount for verifying the purity of this reagent, monitoring its incorporation into larger molecules, and studying its metabolic fate. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2] However, the choice of MS methodology is not trivial. The physicochemical properties of the analyte dictate the optimal approach, requiring a nuanced understanding of ionization techniques and fragmentation behaviors.
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of two primary mass spectrometry workflows for the analysis of this compound: Electrospray Ionization coupled with Liquid Chromatography (LC-ESI-MS/MS) and Electron Ionization coupled with Gas Chromatography (GC-EI-MS). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the most appropriate method for their objectives.
Physicochemical Properties of the Analyte
Before comparing analytical techniques, it is crucial to understand the molecule's characteristics, which directly influence its behavior in a mass spectrometer.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₁₁H₁₇NO₄ | Provides the basis for accurate mass measurement. |
| Molecular Weight | 227.26 g/mol | Determines the m/z of the molecular ion.[1] |
| Key Functional Groups | Boc-protected amine, methyl ester, alkyne | These sites dictate ionization efficiency and fragmentation pathways. |
| Polarity | Moderately polar | Suitable for Reverse-Phase Liquid Chromatography (RPLC). |
| Volatility & Thermal Stability | Low volatility; Boc group is thermally labile | Unsuitable for direct GC analysis without derivatization.[3][4] |
Method 1: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)
LC-ESI-MS is the workhorse for analyzing polar to moderately polar, thermally labile molecules, making it an ideal first choice for our target analyte. ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for subsequent analysis.[5]
Principle and Rationale
The core advantage of ESI-MS for this molecule is its ability to generate intact protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺, [M+K]⁺) in the ion source.[5] This allows for the unambiguous determination of the molecular weight. Coupling ESI with tandem mass spectrometry (MS/MS) enables controlled fragmentation of the selected precursor ion, providing rich structural information. This is particularly useful for confirming the integrity of the Boc-protecting group and the amino acid backbone.
Expected Ionization and Fragmentation
In positive-ion ESI-MS, the primary ion observed will be the protonated molecule at m/z 228.27. Upon collision-induced dissociation (CID) in an MS/MS experiment, predictable fragmentation of the Boc group occurs. This is a well-characterized fragmentation pattern for Boc-protected amines.[6][7]
Key Predicted Fragments:
-
Loss of isobutylene (C₄H₈): m/z 172.08 (M+H - 56)
-
Loss of the entire Boc group (C₅H₉O₂): m/z 128.07 (M+H - 100)
-
Cleavage yielding the tert-butyl cation: m/z 57.07
The alkyne group is generally stable under soft ionization conditions but can influence charge localization. The fragmentation data provides a definitive fingerprint for the molecule.
Experimental Workflow: LC-ESI-MS/MS
The following diagram and protocol outline a validated workflow for the analysis.
Caption: Workflow for LC-ESI-MS/MS analysis.
Detailed Protocol: LC-ESI-MS/MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Liquid Chromatography (LC) Parameters:
-
System: UHPLC system (e.g., Thermo Vanquish, Agilent 1290).[8][9]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI Positive.
-
MS1 Scan Range: m/z 100–500.
-
Data-Dependent MS/MS: Trigger MS/MS acquisition for the most intense ions in the MS1 scan, with a specific inclusion for m/z 228.3.
-
Collision Energy (CID): Ramped collision energy (e.g., 10-40 eV) to observe a full range of fragment ions.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Method 2: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
While LC-MS is often preferred, GC-MS remains a powerful alternative, particularly in environments where it is more readily available or for specific applications like metabolomics where established derivatization protocols exist. The primary challenge is the analyte's low volatility and thermal lability, which mandates a chemical derivatization step to make it suitable for GC analysis.[4]
Principle and Rationale
GC-MS requires analytes to be volatile and thermally stable. Our target molecule fails on both counts. Derivatization addresses this by replacing active hydrogen atoms (on the amine, after deprotection) with nonpolar, thermally stable groups, such as a trimethylsilyl (TMS) group.[3] The ionization method, Electron Ionization (EI), is a high-energy ("hard") technique that causes extensive and reproducible fragmentation. This creates a characteristic mass spectrum that serves as a chemical fingerprint, ideal for library matching and structural confirmation.
Derivatization: A Critical Prerequisite
A common and effective strategy is silylation. However, the Boc group is not stable under typical silylation conditions. Therefore, a more robust workflow involves the deprotection of the Boc group followed by derivatization of the resulting free amine and any other active sites. A more direct approach for the intact molecule could involve a milder silylating agent, but fragmentation of the Boc group in the hot GC inlet is highly likely.
For this guide, we will focus on a validated method for amino acids: silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] This method will derivatize the amine (after deprotection) and potentially the alkyne proton if conditions are harsh enough, increasing volatility.
Experimental Workflow: GC-EI-MS
Caption: Workflow for GC-EI-MS analysis with derivatization.
Detailed Protocol: GC-EI-MS
-
Sample Preparation and Derivatization:
-
Place an aliquot of the sample (approx. 50 µL of a 1 mg/mL solution) into a micro-reaction vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen. The absence of water is critical for successful silylation.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Gas Chromatography (GC) Parameters:
-
System: GC-MS system (e.g., Agilent 7890/5977).
-
Column: DB-5ms or equivalent 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250 °C, splitless mode.
-
Oven Program: Start at 100 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40–600.
-
Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS
The choice between these two powerful techniques depends entirely on the analytical goal. The following table provides a direct comparison based on key performance metrics for the analysis of this compound.
| Feature | LC-ESI-MS/MS | GC-EI-MS (with Derivatization) | Rationale & Expert Insight |
| Sample Preparation | Simple dilution ("Dilute and Shoot") | Multi-step: drying, derivatization, heating | LC-MS offers significantly higher throughput due to minimal sample prep. GC-MS derivatization is time-consuming and introduces potential points of error. |
| Analysis of Intact Molecule | Yes (as [M+H]⁺) | No (Analyzes the TMS derivative) | ESI is a soft ionization technique ideal for preserving the parent molecule. The thermal stress of the GC inlet and the derivatization chemistry fundamentally alter the analyte. |
| Fragmentation Control | Controllable (via CID energy) | Uncontrolled, extensive (fixed at 70 eV) | The ability to control fragmentation in MS/MS is crucial for targeted structural elucidation. EI provides a highly reproducible but "brute-force" fragmentation pattern.[10] |
| Structural Information | Confirms MW and subunit losses (e.g., Boc group) | Provides a detailed fingerprint of the derivatized core structure | EI's extensive fragmentation can be excellent for identifying unknowns via library search, while ESI-MS/MS is better for confirming a known structure and its specific modifications. |
| Sensitivity | High (low ng/mL to pg/mL) | High (low ng/mL to pg/mL) | Both techniques offer excellent sensitivity. The choice often comes down to matrix effects (more common in ESI) versus derivatization efficiency. |
| Robustness | Prone to ion suppression from matrix components | Derivatization can be sensitive to moisture; very robust chromatography | GC columns are generally more robust than LC columns. However, ESI source cleanliness is a constant maintenance consideration. |
| Primary Application | Purity analysis, reaction monitoring, quantitative analysis of the intact molecule in complex mixtures. | Metabolomics, screening for amino acid-like structures where established libraries of derivatized compounds exist. | For quality control of the title compound, LC-MS is unequivocally the superior choice. GC-MS would be considered only if LC-MS is unavailable or if the goal is to fit the analysis into a broader, existing GC-based metabolomics workflow. |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals working with This compound , the analytical method of choice is overwhelmingly Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . Its ability to analyze the intact molecule with minimal sample preparation, provide unambiguous molecular weight confirmation, and generate controllable, interpretable fragmentation data makes it the most direct, efficient, and informative technique. It is perfectly suited for the core tasks of purity assessment, stability testing, and reaction monitoring.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) serves as a viable but circumstantial alternative. It requires a labor-intensive and molecule-altering derivatization step, making it unsuitable for analyzing the intact compound. Its strength lies in the reproducible, extensive fragmentation patterns generated by EI, which are valuable for library matching within broader analytical screens. However, for routine analysis and quality control of this specific analyte, the complexity of the GC-MS workflow outweighs its benefits.
Ultimately, the optimal analytical strategy is one that is fit-for-purpose. By understanding the fundamental principles and practical trade-offs detailed in this guide, researchers can confidently select and implement the mass spectrometry workflow that best aligns with their scientific objectives.
References
-
PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]
-
ChemRxiv. Specific derivatization of internal alkynes for improved electrospray analysis. [Link]
-
PubMed. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. [Link]
-
Michigan State University. Study of the ESI-Mass Spectrometry Ionization Mechanism of Fischer Carbene Complexes. [Link]
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. [Link]
-
Studia Universitatis Babes-Bolyai, Chemia. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]
-
Wiley Online Library. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines.... [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
NIH. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
YouTube. Electrospray Ionization ESI | Mass Spectrometry. [Link]
-
MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Metabolomics Innovation Centre. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [Link]
-
NIH. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]
-
researchmap. Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate. [Link]
-
MDPI. Mass Spectrometry for Biomedical and Food Analysis. [Link]
-
MDPI. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Fmoc vs. Boc Protection for Alkyne-Containing Amino Acids in Peptide Synthesis
For researchers at the forefront of chemical biology and drug development, the site-specific incorporation of unnatural amino acids into peptides is a gateway to novel therapeutics, advanced biomaterials, and powerful molecular probes. Alkyne-containing amino acids, such as propargylglycine (Pra), are particularly valuable due to their ability to undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1] This allows for precise post-synthetic modifications, including fluorescent labeling, PEGylation, or conjugation to other biomolecules.[1][2]
However, the successful synthesis of peptides bearing these functional handles hinges on a critical decision made at the very beginning: the choice of Nα-amino protecting group. The two dominant strategies in solid-phase peptide synthesis (SPPS), 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), each present a distinct set of chemical principles and practical considerations. This guide provides an in-depth, objective comparison of the Fmoc and Boc strategies specifically for the synthesis of alkyne-containing peptides, supported by mechanistic insights and actionable experimental protocols.
The Core Principle: Orthogonality in Peptide Synthesis
Successful peptide synthesis requires a multi-layered protection scheme where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][4] This principle of "orthogonality" is the cornerstone of modern SPPS.[5][6] In a typical synthesis, we manage three types of protecting groups:
-
Temporary Nα-Protecting Group (Fmoc or Boc): Removed at every cycle to allow for the addition of the next amino acid.
-
Permanent Side-Chain Protecting Groups: Shield the reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Arg) throughout the synthesis.
-
Resin Linker: Anchors the C-terminal amino acid to the solid support.
The compatibility of the Nα-protecting group with the side-chain protection strategy and the final cleavage conditions is paramount. The alkyne functional group itself is generally stable to the conditions of both Fmoc and Boc strategies, making the primary consideration the overall compatibility with the entire peptide sequence and desired final modifications.
Fmoc vs. Boc: A Head-to-Head Comparison
The fundamental difference between the two strategies lies in the chemical nature of the Nα-deprotection step. The Fmoc group is base-labile, removed by a secondary amine like piperidine, while the Boc group is acid-labile, removed by a moderately strong acid like trifluoroacetic acid (TFA).[4][] This distinction dictates every subsequent choice in the synthesis.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Implications for Alkyne Peptides |
| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) | Both are commercially available for various alkyne-containing amino acids like Propargylglycine (Pra) and Homopropargylglycine (HPG).[8][9] |
| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF)[4][10] | Acid-labile (e.g., 25-50% TFA in DCM)[][10] | The alkyne group is stable under both conditions. The mild basic deprotection of Fmoc is advantageous for peptides containing other acid-sensitive moieties (e.g., glycosylations, phosphorylations).[11][12] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[4] | Strong acid-labile (e.g., Bzl, Tos)[4] | The Fmoc/tBu scheme is fully orthogonal; Nα-deprotection conditions do not affect side-chain groups.[5] The Boc/Bzl scheme is quasi-orthogonal, as repeated TFA treatments can cause minor, cumulative loss of some side-chain protection.[5][12] |
| Final Cleavage | Strong acid (e.g., TFA cocktail)[4][11] | Very strong acid (e.g., HF, TFMSA)[4][13] | Fmoc strategy avoids the use of highly hazardous hydrogen fluoride (HF), which requires specialized equipment.[11] This is a significant practical advantage. |
| Key Advantages | Milder conditions, true orthogonality, compatibility with sensitive modifications, safer final cleavage.[11][] | Effective for long or hydrophobic peptides prone to aggregation, as TFA helps disrupt secondary structures.[11][15] | For most applications involving alkyne amino acids for subsequent conjugation, the milder Fmoc approach is preferred to preserve the integrity of the final peptide.[] |
| Potential Side Reactions | Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences.[16] Aggregation in long sequences. | Acid-sensitive side chains (e.g., Trp) can be modified by carbocations generated during deprotection.[17] Requires careful use of scavengers. | The alkyne group itself is not prone to specific side reactions under standard Fmoc or Boc conditions, but the choice impacts the stability of other residues in the sequence.[18] |
Mechanistic Insights: The Chemistry of Deprotection
Understanding the reaction mechanisms is key to troubleshooting and optimizing your synthesis.
Fmoc Deprotection: A β-Elimination Reaction
The removal of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This generates a stabilized carbanion, which rapidly collapses, eliminating dibenzofulvene (DBF) and releasing the unstable carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free Nα-amine.[][19] The piperidine also serves as a scavenger, forming an adduct with the electrophilic DBF to prevent it from reacting with the newly liberated amine.[5]
Caption: Fmoc deprotection via a base-initiated β-elimination.
Boc Deprotection: Acid-Catalyzed Hydrolysis
The Boc group is removed via an acid-catalyzed mechanism. A strong acid, like TFA, protonates the carbonyl oxygen of the Boc group. This facilitates the cleavage of the tert-butyl-oxygen bond, releasing the highly stable tert-butyl carbocation and, again, an unstable carbamic acid intermediate.[] The carbamic acid decomposes into carbon dioxide and the free amine, which is protonated under the acidic conditions, forming a TFA salt.[5] A subsequent neutralization step with a non-nucleophilic base (e.g., DIEA) is required before the next coupling cycle.[5]
Caption: Boc deprotection via an acid-catalyzed hydrolysis mechanism.
Experimental Workflows and Protocols
The choice between Fmoc and Boc dictates the entire cyclic process of solid-phase peptide synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to Clickable Amino Acids: A Comparative Analysis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Introduction: The Dawn of Bioorthogonal Chemistry in Peptide and Protein Science
In the intricate world of drug development and molecular biology, the ability to precisely modify proteins and peptides is paramount. Traditional methods for bioconjugation often rely on reactions targeting the side chains of natural amino acids like lysine or cysteine. However, these approaches can be non-selective, leading to heterogeneous products and potential disruption of protein function.[1] The advent of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized the field.[2][3]
At the heart of this revolution are "clickable" non-canonical amino acids (ncAAs)—building blocks that introduce unique chemical handles into a peptide or protein sequence.[4] These handles, such as azides and alkynes, allow for highly specific and efficient covalent modification through reactions like the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This guide provides an in-depth comparative analysis of a versatile alkyne-containing amino acid, Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate , and its alternatives, offering field-proven insights and experimental data to guide your research.
Featured Compound: this compound
This compound is a synthetically valuable amino acid derivative designed for seamless integration into peptide synthesis and subsequent bioorthogonal modification.
-
Structure and Key Features:
-
Terminal Alkyne: The pent-4-ynoate structure provides a terminal alkyne, the key functional group for participating in azide-alkyne cycloaddition reactions. Terminal alkynes are highly reactive in CuAAC, a crucial factor for efficient conjugation.[7][8]
-
Boc Protecting Group: The amine is protected by a tert-butoxycarbonyl (Boc) group. This is a standard acid-labile protecting group in peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain.[9]
-
Methyl Ester: The carboxylic acid is protected as a methyl ester, which can be hydrolyzed post-synthesis or post-conjugation if a free C-terminus is required.
-
Its structure makes it an excellent building block for introducing a reactive handle at a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS).
Comparative Analysis of Leading Clickable Amino Acids
The selection of a clickable amino acid is a critical experimental choice, dictated by the desired reaction chemistry, biocompatibility requirements, and the specific application. Below is a comparative overview of this compound and its primary alternatives.
| Feature | This compound | Boc-L-Propargylglycine (Boc-Pra-OH) | L-Azidonorleucine | Bicyclononyne (BCN)-Amino Acid |
| Reactive Group | Terminal Alkyne | Terminal Alkyne | Azide | Strained Alkyne (Cyclooctyne) |
| Primary Reaction | CuAAC | CuAAC | CuAAC & SPAAC | SPAAC (Copper-Free) |
| Key Advantage | Versatile building block for SPPS | High reactivity in CuAAC, well-established | Essential partner for alkyne reactions | Excellent biocompatibility for live-cell imaging |
| Key Limitation | Requires Cu(I) catalyst for reaction | Requires Cu(I) catalyst for reaction | Can be reduced by cellular thiols | Slower kinetics than CuAAC, bulkier structure |
| Biocompatibility | Limited in live cells due to copper toxicity | Limited in live cells due to copper toxicity | High | High (no catalyst required) |
| Typical Use Case | Peptide-drug conjugates, material science | Peptide labeling, activity-based probes | Universal reaction partner for alkynes | Live-cell protein labeling, in-vivo studies |
Reaction Kinetics and Performance: A Data-Driven Comparison
The efficiency of a click reaction is paramount. While both CuAAC and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are highly specific, their kinetics and conditions differ significantly.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the workhorse of click chemistry, prized for its speed and efficiency.[5] It proceeds via a catalytic cycle involving the formation of a copper(I) acetylide intermediate, which then reacts with an azide to yield a stable 1,4-disubstituted triazole.[7] This reaction is exclusively effective for terminal alkynes , rendering internal alkynes unreactive under standard conditions.[7]
Studies comparing the reactivity of various terminal alkynes in CuAAC have shown that propargyl compounds (structurally similar to both our featured compound and L-propargylglycine) exhibit excellent performance.[10] Electronically activated alkynes like propiolamides react slightly faster but have an increased risk of side reactions.[10] For most bioconjugation applications, the reactivity of propargyl-based amino acids is a "sweet spot" of high efficiency and stability. Under optimized conditions with an accelerating ligand, these reactions can reach completion in minutes.[1][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS) and damage biomolecules, limiting its use in living systems.[12][13] SPAAC was developed by Carolyn Bertozzi to overcome this limitation.[5] This reaction utilizes a strained cyclooctyne, such as BCN or dibenzocyclooctyne (DBCO), which reacts rapidly with azides without a catalyst. The reaction is driven by the release of ring strain.[]
While SPAAC is highly biocompatible, its kinetics are generally slower than catalyzed CuAAC reactions.[15] Furthermore, some strained alkynes have been reported to undergo side reactions with thiols in biological systems.[16]
Experimental Protocols: A Guide for the Bench
Trustworthy protocols are self-validating. The following methodologies are provided as a starting point, with the understanding that optimization is key for specific substrates and applications.
Protocol 1: General CuAAC for Peptide Labeling
This protocol is adapted for labeling a peptide containing an alkyne amino acid (e.g., this compound or L-propargylglycine) with an azide-functionalized probe (e.g., a fluorescent dye).
-
Reagent Preparation:
-
Peptide-Alkyne Stock: Dissolve the peptide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-2 mM.
-
Azide-Probe Stock: Dissolve the azide-functionalized probe in DMSO to a concentration of 10 mM.
-
Catalyst Premix: Prepare a fresh premix of 20 mM CuSO₄ and 50 mM of a copper-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water.[17] The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[17]
-
Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order:
-
Peptide-Alkyne solution (to a final concentration of ~50-100 µM).
-
Azide-Probe stock (add 1.5-2 equivalents relative to the peptide).
-
Add buffer to adjust the volume.
-
Catalyst Premix (to a final copper concentration of 100-250 µM).[17]
-
Initiate the reaction by adding the Sodium Ascorbate solution (to a final concentration of 2.5-5 mM).[17]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Analysis and Purification: Monitor the reaction by LC-MS or SDS-PAGE. Purify the labeled peptide using HPLC or size-exclusion chromatography to remove excess reagents and catalyst.
Protocol 2: General SPAAC for Live-Cell Labeling
This protocol describes the labeling of a protein containing a strained alkyne (e.g., a BCN-amino acid) with an azide-probe on the surface of live cells.
-
Cell Preparation: Culture cells to the desired confluency. If metabolically incorporating the amino acid, follow established protocols for ncAA incorporation.
-
Reagent Preparation:
-
Azide-Probe Stock: Dissolve a cell-impermeable azide-fluorophore in PBS to a working concentration of 25-100 µM.
-
-
Labeling Reaction:
-
Wash the cells twice with cold PBS.
-
Add the azide-probe solution to the cells and incubate at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically.[18]
-
-
Washing and Imaging:
-
Wash the cells three times with cold PBS to remove the unreacted probe.
-
Fix the cells if required for the imaging protocol.
-
Image the cells using fluorescence microscopy.
-
Authoritative Grounding: Mitigating Side Reactions and Structural Impact
Trustworthiness: A Self-Validating System
A robust protocol must account for potential pitfalls. In CuAAC, the primary concern is copper-mediated oxidative damage.[12] The Cu(I)/ascorbate system can generate ROS, which may degrade sensitive amino acid residues like tryptophan, tyrosine, histidine, and methionine.[12][13]
Mitigation Strategies:
-
Use of Ligands: Chelating ligands like THPTA or BTTAA not only accelerate the reaction but also stabilize the Cu(I) oxidation state, significantly reducing ROS formation.[11][19]
-
Minimize Reaction Time: The high speed of CuAAC is an advantage. Reactions should be run only as long as necessary to achieve high conversion, minimizing the exposure of the biomolecule to the catalyst.[15]
-
Oxygen Removal: Degassing buffers can help, as oxygen is a key ingredient in ROS generation.
-
Thiol Reactivity: A recently identified side reaction involves the copper-catalyzed coupling of alkynes to free cysteine thiols, forming thiotriazoles.[20] This can be mitigated by adding free thiols like glutathione to the reaction mixture to outcompete the protein's cysteines or by pre-treating the protein with iodoacetamide to block free thiols.[20][21]
Expertise & Experience: The Structural Impact of ncAAs
Incorporating a non-natural amino acid can potentially perturb the structure and function of a peptide or protein.[22] The triazole ring formed via click chemistry is often considered a stable mimic of the native amide bond, but its electronic properties and steric bulk are different.[5]
-
Steric Considerations: Bulky amino acids like BCN or DBCO are more likely to disrupt local secondary structures (e.g., alpha-helices) than smaller ones like propargylglycine.[22] It is advisable to incorporate these at flexible loop regions or termini where structural perturbation is less likely to affect function.
-
Functional Impact: The ultimate validation is a functional assay. After conjugation, it is crucial to verify that the biological activity of the peptide or protein (e.g., receptor binding, enzyme activity) is retained.
Conclusion: Selecting the Right Tool for the Job
This compound and its close relative, Boc-L-propargylglycine , are exceptional tools for introducing a terminal alkyne into a peptide sequence for subsequent CuAAC modification. They offer high reactivity and are compatible with standard peptide synthesis protocols. Their primary limitation is the requirement for a copper catalyst, making them ideal for ex vivo applications like creating peptide-drug conjugates, developing diagnostic reagents, or functionalizing materials.
For applications requiring the highest degree of biocompatibility, such as live-cell imaging or in-vivo studies, a strained alkyne amino acid for SPAAC is the superior choice, despite its slower kinetics and greater steric bulk. The decision between these powerful chemical tools ultimately hinges on a careful consideration of the experimental goals, balancing the need for speed and efficiency against the absolute requirement for biological inertness.
References
-
Berkeley Lab News Center. (2011, July 18). Click Chemistry With Copper - A Biocompatible Version. [Link]
-
ScienceDaily. (2011, July 19). Click chemistry with copper: A biocompatible version. [Link]
-
MDPI. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. [Link]
-
MDPI. (2018, September 20). Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. [Link]
-
National Institutes of Health. (n.d.). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. [Link]
-
PubMed Central. (n.d.). Designing Bioorthogonal Reactions for Biomedical Applications. [Link]
-
National Institutes of Health. (2024, July 6). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. [Link]
-
Royal Society of Chemistry. (2016, November 25). Copper-catalyzed click reaction on/in live cells. [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
National Institutes of Health. (n.d.). Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function. [Link]
-
PubMed. (2016, October 19). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. [Link]
-
PubMed. (n.d.). Residue-specific incorporation of unnatural amino acids into proteins in vitro and in vivo. [Link]
-
National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
-
Nature. (n.d.). Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli. [Link]
-
Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
-
PubMed. (n.d.). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. [Link]
-
GenScript. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
ResearchGate. (2025, August 6). Incorporation of non-natural amino acids into proteins. [Link]
-
ACS Publications. (n.d.). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. [Link]
-
National Institutes of Health. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. [Link]
-
ACS Publications. (2021, December 13). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. [Link]
-
National Institutes of Health. (2024, January 12). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. [Link]
-
Anaspec. (n.d.). Boc-L-propargylglycine. [Link]
-
PubMed Central. (n.d.). Reprogramming natural proteins using unnatural amino acids. [Link]
-
ResearchGate. (n.d.). Preparation of the propargyl ester of Boc-Gly-OH (2a) and the effective.... [Link]
-
Semantic Scholar. (n.d.). Site-specific incorporation of non-natural residues into peptides: Effect of residue structure on suppression and translation efficiencies. [Link]
-
LinkedIn. (n.d.). The Importance of Boc-L-Propargylglycine in Peptide Synthesis & Beyond. [Link]
-
National Institutes of Health. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
-
Anaspec. (n.d.). Boc-L-propargylglycine•DCHA - 1 g. [Link]
-
PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
Aapptec Peptides. (n.d.). Azido Amino Acids and Click Chemistry Builiding Blocks. [Link]
-
National Institutes of Health. (n.d.). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. [Link]
-
LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. [Link]
-
ResearchGate. (2025, October 9). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au 4 Cu 4 –π-Alkyne Intermediate. [Link]
-
National Institutes of Health. (n.d.). Click Chemistry in Peptide-Based Drug Design. [Link]
-
ResearchGate. (n.d.). CuAAC reaction kinetics showing signal for the product of reaction of.... [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residue-specific incorporation of unnatural amino acids into proteins in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 12. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 17. jenabioscience.com [jenabioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Purity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques
The stereochemical integrity of chiral building blocks is paramount in the synthesis of pharmaceuticals and other bioactive molecules. For (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a valuable intermediate in peptide synthesis and medicinal chemistry, the presence of its corresponding (R)-enantiomer can lead to diastereomeric impurities in subsequent steps, potentially altering the biological activity and safety profile of the final product. Therefore, the accurate determination of its enantiomeric purity is a critical quality control step.
This guide provides a comprehensive comparison of three widely used analytical techniques for determining the enantiomeric purity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. Each method is evaluated based on its principles, performance, and practical considerations, with detailed experimental protocols to assist researchers in selecting and implementing the most suitable technique for their needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. For N-Boc protected amino acid esters like the target molecule, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[1][2]
Causality Behind Experimental Choices:
The choice of a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives, is based on its ability to form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The Boc protecting group and the methyl ester of the analyte play crucial roles in these interactions. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve a balance between retention and enantioselectivity.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm particle size.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Workflow Diagram:
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives
Chiral Gas Chromatography offers excellent resolution and sensitivity for the analysis of volatile compounds. Since (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is not sufficiently volatile for direct GC analysis, a derivatization step is required. This typically involves the removal of the Boc protecting group followed by acylation to yield a more volatile and thermally stable derivative.
Causality Behind Experimental Choices:
The derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), serves two purposes: it increases the volatility of the amino acid ester and introduces a functional group that can interact effectively with the chiral stationary phase. A Chirasil-L-Val column, which is a polysiloxane-based stationary phase coated with L-valine-tert-butylamide, is a common choice for the separation of amino acid enantiomers due to its high enantioselectivity.[4][5]
Experimental Protocol: Chiral GC
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization Procedure:
-
Deprotection: Dissolve the sample in dichloromethane and add trifluoroacetic acid. Stir at room temperature until the Boc group is completely removed (monitor by TLC).
-
Work-up: Neutralize the reaction mixture and extract the deprotected amino acid ester.
-
Acylation: Dissolve the residue in dichloromethane and add trifluoroacetic anhydride. Heat gently to complete the reaction.
-
Sample Preparation: Evaporate the solvent and redissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC injection.
Chromatographic Conditions:
-
Chiral Column: Chirasil®-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate.
-
Detector Temperature: 270 °C (for FID).
Workflow Diagram:
Caption: Workflow for Chiral GC Analysis.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Rapid Screening Tool
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful and rapid method for determining enantiomeric excess without the need for chromatographic separation. In the presence of a chiral solvating agent (CSA), the two enantiomers of the analyte form transient diastereomeric complexes, which can lead to separate and distinguishable signals in the NMR spectrum.[6] The relative integration of these signals directly corresponds to the enantiomeric ratio.
Causality Behind Experimental Choices:
The selection of a suitable CSA is critical. The CSA should have a chiral center and functional groups that can interact with the analyte through non-covalent interactions such as hydrogen bonding or dipole-dipole forces. For the target molecule, a chiral alcohol or a compound with aromatic rings that can induce different magnetic environments for the two enantiomers would be a good starting point. The choice of solvent is also important, as it can influence the strength of the interaction between the analyte and the CSA.
Experimental Protocol: NMR with CSA
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh the sample of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate into an NMR tube.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of Pirkle's alcohol).
-
Dissolution: Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures to optimize the resolution of the diastereomeric signals.
-
Data Analysis: Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two diastereomeric complexes. Integrate the areas of these two peaks to determine the enantiomeric ratio.
Workflow Diagram:
Caption: Workflow for NMR Analysis with CSA.
Comparison of Analytical Methods
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | ¹H NMR with Chiral Solvating Agent (CSA) |
| Principle | Direct separation on a chiral stationary phase. | Separation of volatile derivatives on a chiral capillary column. | Formation of diastereomeric complexes leading to distinct NMR signals. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Derivatization required (deprotection and acylation). | Simple mixing of analyte and CSA. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC after derivatization. | Very rapid data acquisition (minutes). |
| Resolution | Generally provides baseline resolution. | High resolution is achievable. | Resolution depends on the CSA and experimental conditions. |
| Sensitivity | Good, especially with UV detection. | Very high, particularly with MS detection. | Lower sensitivity compared to chromatographic methods. |
| Quantification | Highly accurate and precise. | Accurate with proper calibration. | Can be less precise due to signal overlap and integration challenges. |
| Advantages | Robust, widely applicable, direct analysis. | High efficiency and sensitivity. | Rapid, no separation required, non-destructive. |
| Disadvantages | Higher cost of chiral columns. | Derivatization adds complexity and potential for error. | Lower sensitivity, requires a suitable CSA, potential for signal overlap. |
Conclusion and Recommendations
For the routine and accurate determination of the enantiomeric purity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, Chiral HPLC is the recommended method. Its robustness, direct analysis capabilities, and high accuracy make it the industry standard for quality control in pharmaceutical development.
Chiral GC is a viable alternative, particularly when high sensitivity is required. However, the necessity of a derivatization step adds complexity to the workflow and introduces potential sources of error.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and available instrumentation. For drug development professionals, a validated chiral HPLC method will provide the most reliable and defensible data for regulatory submissions.
References
-
El-Behairy, M. F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3192. [Link]
-
Reddy, B. P., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(73), 44969-44980. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
-
ResearchGate. NMR Chiral solvating agents. [Link]
-
ResearchGate. Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. [Link]
-
Li, M., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 23(11), 2828. [Link]
-
de Souza, J. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983. [Link]
-
Reddy, P. V. G., et al. (2015). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 2(11), 1435-1439. [Link]
-
Arrabito, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12285-12295. [Link]
-
D'Acquarica, I., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-295. [Link]
-
Wang, Y., et al. (2017). Chiral separation by nonaqueous capillary electrophoresis using l-sorbose–boric acid complexes as chiral ion-pair selectors. Analytical Methods, 9(4), 675-683. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Wang, Y., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(4). [Link]
-
Zhang, X., et al. (2011). Chiral Separation of Enantiomers of Four Amino Acids and Two Chial Drugs Through Capillary Electrophoresis. Chinese Journal of Applied Chemistry, 28(11), 1340-1342. [Link]
-
Bhushan, R., & Kumar, R. (2008). Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Biomedical Chromatography, 22(11), 1191-1215. [Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis Protocols for Monitoring Reactions with Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor the progress of a reaction is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) protocols for the analysis of reactions involving Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. This chiral, N-Boc protected amino acid derivative with a terminal alkyne functionality is a valuable building block in medicinal chemistry and peptide synthesis. The protocols detailed herein are designed to be robust and self-validating, providing a strong foundation for in-process control and final product analysis.
The Critical Role of HPLC in Monitoring Reactions of a Multifunctional Building Block
This compound possesses three key structural features that dictate the strategy for its HPLC analysis: the N-Boc protecting group, a chiral center, and a terminal alkyne. The N-Boc group provides a chromophore suitable for UV detection, while the chiral center necessitates methods for assessing enantiomeric purity. The terminal alkyne is a reactive handle for various coupling reactions, such as "click" chemistry, the monitoring of which is crucial for process optimization.
This guide will compare two primary HPLC methodologies: Reversed-Phase HPLC (RP-HPLC) for routine reaction monitoring and purity assessment, and Chiral HPLC for the critical evaluation of enantiomeric excess.
I. Reversed-Phase HPLC for Achiral Purity and Reaction Monitoring
Reversed-phase HPLC is the workhorse for monitoring the conversion of starting materials to products and identifying the formation of byproducts. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For N-Boc protected amino acids, C18 columns are the industry standard.[1]
Causality Behind Experimental Choices in RP-HPLC
-
Stationary Phase: A C18 (octadecyl) silica-based column is chosen for its hydrophobicity, which provides good retention for the non-polar Boc group and the hydrocarbon backbone of the analyte. High-purity, end-capped columns are recommended to minimize peak tailing caused by interactions between the analyte's free carboxylic acid and residual silanols on the silica surface.[2]
-
Mobile Phase: A mixture of water and a less polar organic solvent, typically acetonitrile or methanol, is used. Acetonitrile is often favored due to its lower viscosity and superior UV transparency.[2]
-
Mobile Phase Additive: The addition of an acidic modifier, most commonly 0.1% trifluoroacetic acid (TFA), is critical. At a low pH (around 2-3), the carboxylic acid group of the analyte is protonated, suppressing its ionization and leading to better retention and improved peak shape.[2][3]
-
Detection: The tert-butoxycarbonyl group contains a carbonyl chromophore that allows for UV detection. Wavelengths in the range of 210-230 nm are typically used for peptide bonds and protecting groups, with 214 nm and 220 nm being common choices.[2][4]
Comparative RP-HPLC Protocols
The following protocols provide a starting point for the analysis of this compound. An analytical method is presented for purity assessment, and a preparative method is outlined for purification of the crude product.
Table 1: Comparison of Analytical and Preparative RP-HPLC Protocols
| Parameter | Protocol 1: Analytical Purity Assessment | Protocol 2: Preparative Purification |
| Objective | High-resolution separation for purity determination | Isolation and purification of the target compound |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size | C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 214 nm | UV at 220 nm |
| Column Temp. | 30 °C | Ambient |
| Injection Vol. | 10 µL | 1-5 mL |
| Sample Prep. | ~1 mg/mL in 50:50 Mobile Phase A:B | 20-50 mg/mL in a minimal amount of 50:50 A:B or methanol, then diluted with A |
| Gradient | 30% to 90% B over 20 min | 40% to 70% B over 30 min |
Experimental Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve the crude reaction mixture or final product in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient from 30% to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
Experimental Protocol 2: Preparative RP-HPLC for Purification
-
Sample Preparation: Dissolve the crude product in the minimum amount of a 50:50 mixture of Mobile Phase A and B, or a solvent like methanol. Dilute with Mobile Phase A to a high concentration (e.g., 20-50 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: Ambient.
-
-
Gradient Program:
-
Start at 40% B.
-
Linear gradient from 40% to 70% B over 30 minutes.
-
Initiate fraction collection based on the UV signal corresponding to the target compound.
-
After elution, run a high-organic wash (e.g., 95% B) to clean the column.
-
Re-equilibrate the column at initial conditions before the next injection.
-
Visualization of the RP-HPLC Workflow
Caption: General workflow for RP-HPLC analysis and purification.
II. Chiral HPLC for Enantiomeric Purity Determination
For chiral molecules, especially those intended for pharmaceutical applications, the determination of enantiomeric excess (ee) is a regulatory requirement. Chiral HPLC is the gold standard for this analysis, employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality Behind Experimental Choices in Chiral HPLC
-
Stationary Phase: For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., CHIROBIOTIC T) or ristocetin A (e.g., CHIROBIOTIC R), have demonstrated broad applicability and high selectivity.[5][6] These CSPs offer multiple interaction sites (ionic, hydrogen bonding, steric) that facilitate chiral recognition.[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are also a powerful alternative.[7][8]
-
Mobile Phase: The choice of mobile phase in chiral separations is highly dependent on the CSP and the analyte. Two common modes are:
-
Reversed-Phase: Similar to achiral RP-HPLC, using aqueous/organic mobile phases, often with volatile buffers like ammonium trifluoroacetate or ammonium acetate, which are compatible with mass spectrometry. For t-BOC amino acids, reversed-phase mode is often a viable choice on CHIROBIOTIC T and R columns.[5]
-
Polar Organic Mode: This involves using polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives. This mode can offer different selectivity compared to reversed-phase.
-
-
Detection: UV detection at 214-220 nm is suitable, as in the RP-HPLC method.
Comparative Chiral HPLC Protocols
The following protocols are designed as starting points for developing a chiral separation method for this compound. Method scouting across different CSPs and mobile phases is often necessary to achieve optimal separation.[9]
Table 2: Comparison of Chiral HPLC Protocols
| Parameter | Protocol 3: Chiral RP-HPLC | Protocol 4: Chiral Polar Organic Mode |
| Objective | Enantiomeric separation under reversed-phase conditions | Enantiomeric separation using polar organic solvents |
| Column | CHIROBIOTIC T, 4.6 x 250 mm, 5 µm | CHIROBIOTIC R, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Varies, e.g., Methanol/0.1% TEAA, pH 4.1 (e.g., 20/80 v/v) | Varies, e.g., Hexane/Ethanol with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Column Temp. | Ambient | Ambient |
| Comments | Good starting point for t-Boc amino acids. MS-compatible buffers can be used. | Offers alternative selectivity. Requires careful optimization of solvent ratios. |
Experimental Protocol 3: Chiral Reversed-Phase HPLC
-
Sample Preparation: Dissolve a small amount of the sample (~0.5 mg/mL) in the initial mobile phase. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: CHIROBIOTIC T, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A common starting point is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% triethylammonium acetate (TEAA), pH 4.1). The ratio is critical and requires optimization (e.g., start with 20:80 Methanol:Buffer).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: Ambient.
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample to determine the peak areas and calculate the enantiomeric excess.
Visualization of Chiral Separation Logic
Caption: Logic of enantiomeric separation on a chiral stationary phase.
III. Method Validation and Identity Confirmation
For use in a regulated environment, any HPLC method must be validated according to ICH guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]
Furthermore, while HPLC provides retention time and purity data, it does not definitively confirm the identity of the peaks. For this, coupling the HPLC system to a mass spectrometer (LC-MS) is the most powerful approach. LC-MS analysis provides the molecular weight of the eluting compounds, confirming the identity of the desired product and aiding in the structural elucidation of any impurities.[][13]
Conclusion
The successful synthesis and application of this compound rely on robust analytical methods for reaction monitoring and quality control. This guide has provided a comparative overview of reversed-phase and chiral HPLC protocols, grounded in the fundamental principles of chromatography.
-
For routine reaction monitoring and achiral purity , a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA is the recommended starting point.
-
For determining enantiomeric excess , screening of macrocyclic glycopeptide or polysaccharide-based chiral stationary phases under both reversed-phase and polar organic conditions is advised to find the optimal separation.
By implementing these self-validating protocols, researchers can ensure the quality and consistency of their synthetic work, accelerating the development of novel therapeutics and chemical probes.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Mondal, S., & Singh, A. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(1), 108. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4475. Retrieved from [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-261. Retrieved from [Link]
-
Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science, 29(10), 1305-1327. Retrieved from [Link]
-
Amersham Biosciences. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Retrieved from [Link]
-
Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. Retrieved from [Link]
-
Zhu, X., & Sayre, L. M. (2007). Mass spectrometric evidence for long-lived protein adducts of 4-oxo-2-nonenal. Chemical Research in Toxicology, 20(2), 248-254. Retrieved from [Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131-7. Retrieved from [Link]
-
ResearchGate. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
Sources
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. ymc.co.jp [ymc.co.jp]
- 10. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a common intermediate in pharmaceutical and organic synthesis. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Understanding the Hazard Profile
This compound is a multi-functional molecule requiring careful handling due to its specific chemical moieties. While a comprehensive Safety Data Sheet (SDS) for every chemical is ideal, an understanding of its constituent parts allows for a robust safety assessment. The primary hazards are associated with its terminal alkyne and the Boc-protected amine group.
A safety data sheet for the closely related (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate indicates that the compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Personal Protective Equipment (PPE) is therefore mandatory when handling this compound.
Core Components and Associated Risks:
-
Terminal Alkyne: The terminal C-H bond in alkynes is weakly acidic and can be deprotonated to form acetylides.[3] These acetylides can react with certain metals, such as copper, silver, and mercury, to form explosive metal acetylides.[3] Therefore, this compound must not come into contact with pipes or containers made of these materials.
-
Tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is notoriously labile to acidic conditions.[4][5] Inadvertent contact with acids will lead to its removal, generating isobutylene and carbon dioxide. While the byproducts themselves are not highly hazardous, the unintended deprotection can alter the chemical properties of the waste and lead to unforeseen reactions.
-
Methyl Ester: While generally stable, esters can be hydrolyzed under strongly acidic or basic conditions. This is less of a primary disposal concern but should be considered in the context of commingled waste streams.
Pre-Disposal Considerations: Waste Minimization and Segregation
Effective waste management begins with proactive measures to reduce the volume of chemical waste generated.[6]
-
Source Reduction: Order only the quantity of this compound required for your experiments.
-
Inventory Management: Maintain a clear and up-to-date inventory of your chemicals to avoid unnecessary purchases and the generation of expired surplus material.
-
Scale Reduction: Where feasible, reduce the scale of your experiments to minimize the volume of waste produced.[6]
Waste Segregation is Paramount:
Proper segregation of waste is the most critical step in safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to collection by EHS professionals.
Personal Protective Equipment (PPE) Requirements:
At a minimum, the following PPE must be worn when handling this chemical waste:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Disposal Workflow:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Categorize the Waste:
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Encompasses unused solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware.
-
-
Select Appropriate Waste Containers:
-
All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8] Plastic containers are generally preferred.[6]
-
For Solid Waste: Use a designated solid waste container, clearly labeled for this specific waste stream.
-
For Liquid Waste: Use a dedicated, compatible liquid waste carboy. Do not use metal containers, especially those containing copper or silver, due to the risk of explosive acetylide formation.
-
-
Labeling the Waste Container:
-
Properly label the waste container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate estimation of the concentration and volume
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed.
-
The first rinse should be collected and disposed of as hazardous liquid waste.[8]
-
Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided they are not contaminated with other hazardous materials and your institution's policies allow for it.
-
After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spills:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as solid hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Conclusion
The proper disposal of this compound is a straightforward process when the chemical's properties and potential hazards are understood and respected. By following these guidelines, researchers can ensure a safe laboratory environment and responsible stewardship of chemical waste. Always consult your institution's specific waste disposal policies and contact your EHS office with any questions.
References
- Benchchem. Proper Disposal of BCN-PEG4-alkyne: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Unacademy. A Short Note On Alkynes:Terminal Vs Internal.
- AiFChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate.
- Aaron Chemicals. Safety Data Sheet.
- University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Dartmouth College. Hazardous Waste Disposal Guide.
Sources
- 1. 71460-02-1 | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate - AiFChem [aifchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
